UCB-H
Description
Properties
Molecular Formula |
C16H12F4N2O |
|---|---|
Molecular Weight |
324.2786 |
IUPAC Name |
1-((3-Fluoropyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2 |
InChI Key |
KNDCJGAPPBQUTQ-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=C(F)C=NC=C2)CC(C3=CC(F)=C(F)C(F)=C3)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCB-H; UCB H; UCBH |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of ¹⁸F-UCB-H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁸F-UCB-H is a positron emission tomography (PET) radiotracer developed for the in vivo quantification of synaptic vesicle glycoprotein 2A (SV2A). SV2A is a transmembrane protein ubiquitously expressed in presynaptic terminals and is critically involved in neurotransmission. Its role as the binding target for the anti-epileptic drug levetiracetam has made it a significant target for neuroscience research and drug development, particularly in the context of epilepsy and neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action of ¹⁸F-UCB-H, including its molecular interactions, relevant signaling pathways, and detailed experimental protocols for its use.
Core Mechanism of Action: Specific Binding to SV2A
The fundamental mechanism of action of ¹⁸F-UCB-H lies in its high-affinity and selective binding to synaptic vesicle glycoprotein 2A (SV2A).[1] SV2A is an integral membrane protein found on synaptic vesicles and is involved in the regulation of synaptic vesicle exocytosis and neurotransmitter release.[2][3][4] While its precise function is still under investigation, it is understood to play a crucial role in maintaining the readily releasable pool of synaptic vesicles.
The binding of ¹⁸F-UCB-H to SV2A allows for the non-invasive imaging and quantification of synaptic density in the brain.[5] This is based on the principle that the concentration of SV2A in a given brain region is proportional to the number of synapses. Therefore, the PET signal generated by ¹⁸F-UCB-H provides a quantitative measure of synaptic density, which can be altered in various neurological and psychiatric disorders.
Signaling Pathways and Downstream Effects
SV2A is intrinsically linked to the machinery of neurotransmitter release. Its interaction with other key synaptic proteins, such as synaptotagmin-1, a calcium sensor, is crucial for the efficient fusion of synaptic vesicles with the presynaptic membrane upon the arrival of an action potential.[3] By binding to SV2A, ¹⁸F-UCB-H does not appear to have a direct pharmacological effect at the tracer doses used for imaging. However, its binding site is the same as that of levetiracetam and related drugs, which are known to modulate neurotransmission.
Recent studies suggest a potential link between SV2A and intracellular signaling cascades, such as the PI3K pathway. Upregulation of SV2A has been shown to down-regulate the expression of PI3K, suggesting a role for SV2A in modulating neuronal signaling beyond its direct involvement in exocytosis.[2]
Below is a diagram illustrating the central role of SV2A in the synaptic terminal and its interaction with the neurotransmitter release machinery.
Quantitative Data Summary
The following tables summarize key quantitative data for ¹⁸F-UCB-H from preclinical and non-human primate studies.
Table 1: Radiosynthesis and Binding Affinity
| Parameter | Value | Species/System | Reference |
| Radiochemical Yield | 45 ± 13% | N/A | [2] |
| Specific Activity | 0.44 ± 0.24 Ci/µmol | N/A | [2] |
| Molar Activity | ~10 Ci/µmol | N/A | [5] |
| Affinity (Ki) for SV2A | Nanomolar range | Human | [1][3] |
Table 2: In Vivo Distribution and Pharmacokinetics in Rhesus Monkeys
| Brain Region | Distribution Volume (VT) | Reference |
| Cingulate Cortex | 16.5 | [2] |
| Occipital Cortex | 16.0 | [2] |
| Frontal Cortex | 15.2 | [2] |
| Striatum | 14.6 | [2] |
| Cerebellum | 12.9 | [2] |
| Thalamus | 12.4 | [2] |
| Pons | 11.0 | [2] |
| Brainstem | 10.8 | [2] |
| Pharmacokinetic Parameter | Value | Reference |
| Parent compound remaining at 30 min | ~40% | [2] |
| Peak brain activity time | < 15 min | [2] |
Table 3: In Vivo Studies in Rats
| Parameter | Value | Condition | Reference |
| Whole-brain Vt | 9.76 ± 0.52 mL/cm³ | Control | [1][3] |
| Test-retest reproducibility | 10.4% ± 6.5% | Control | [1][3] |
| Blocking with Levetiracetam (10 mg/kg) | 79% occupancy | Pre-treatment | [2] |
Detailed Experimental Protocols
Radiosynthesis of ¹⁸F-UCB-H
The radiosynthesis of ¹⁸F-UCB-H is typically achieved through a one-step nucleophilic substitution reaction on a pyridyliodonium precursor.[5][6]
Materials:
-
Pyridyliodonium salt precursor
-
[¹⁸F]Fluoride
-
Anhydrous acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column
Procedure:
-
Produce [¹⁸F]Fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Trap the [¹⁸F]Fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate/Kryptofix 2.2.2 in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]Fluoride by repeated additions and evaporations of anhydrous acetonitrile.
-
Add the pyridyliodonium precursor dissolved in a suitable anhydrous solvent (e.g., DMSO) to the dried [¹⁸F]Fluoride.
-
Heat the reaction mixture at a specified temperature (e.g., 120-150°C) for a defined time (e.g., 10-20 minutes).
-
Cool the reaction mixture and dilute with water.
-
Purify the crude product using SPE cartridges to remove unreacted [¹⁸F]Fluoride and polar impurities.
-
Further purify the ¹⁸F-UCB-H using semi-preparative HPLC.
-
Collect the fraction corresponding to ¹⁸F-UCB-H and reformulate it in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
The following diagram outlines the general workflow for the radiosynthesis of ¹⁸F-UCB-H.
In Vitro Binding Assay
Materials:
-
Brain tissue homogenates (e.g., from rat or human cortex)
-
¹⁸F-UCB-H
-
Unlabeled UCB-H or levetiracetam (for competition assays)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare brain tissue homogenates by homogenizing the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
For saturation binding assays, incubate varying concentrations of ¹⁸F-UCB-H with a fixed amount of membrane protein.
-
For competition binding assays, incubate a fixed concentration of ¹⁸F-UCB-H with a fixed amount of membrane protein and varying concentrations of the competing ligand (e.g., unlabeled this compound or levetiracetam).
-
Define non-specific binding by including a high concentration of an unlabeled ligand in a parallel set of tubes.
-
Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression analysis to determine binding parameters such as Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation assays, or IC₅₀ (half-maximal inhibitory concentration) for competition assays.
In Vivo PET Imaging in Rodents
Materials:
-
¹⁸F-UCB-H
-
Anesthesia (e.g., isoflurane)
-
PET scanner suitable for small animals
-
Catheter for intravenous injection
-
(Optional) Arterial line for blood sampling to determine the arterial input function
Procedure:
-
Anesthetize the animal (e.g., rat) with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in a tail vein for intravenous injection of the radiotracer.
-
(Optional) For full quantitative analysis, an arterial line can be placed for serial blood sampling to measure the arterial input function.
-
Position the animal in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Administer a bolus injection of ¹⁸F-UCB-H intravenously (e.g., 5-15 MBq).
-
Acquire dynamic emission data for a specified duration (e.g., 60-90 minutes).
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM2D or OSEM3D), correcting for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with an anatomical template or a co-acquired MRI or CT scan for region-of-interest (ROI) definition.
-
Generate time-activity curves (TACs) for various brain ROIs.
-
Analyze the TACs using appropriate kinetic models (e.g., two-tissue compartment model or Logan graphical analysis) to estimate the distribution volume (VT), which is an index of SV2A density.
The following diagram illustrates the general workflow for an in vivo PET imaging study.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the In Vivo Specificity of [18F]this compound for the SV2A Protein, Compared with SV2B and SV2C in Rats Using microPET [mdpi.com]
An In-depth Technical Guide on the Binding Affinity of UCB-H for the SV2A Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of UCB-H, a prominent radioligand for the synaptic vesicle glycoprotein 2A (SV2A). This compound, particularly in its radiolabeled form ([¹⁸F]this compound), has emerged as a critical tool for the in vivo imaging of synaptic density using Positron Emission Tomography (PET). A thorough understanding of its binding affinity and the methodologies used for its characterization is essential for researchers in neuroscience and drug development.
Quantitative Binding Affinity Data
The binding affinity of this compound and related compounds for the SV2A protein has been determined through various in vitro and in vivo studies. The following table summarizes the key quantitative data available in the scientific literature.
| Compound | Target Protein | Assay Type | Parameter | Value | Species | Reference |
| [¹⁸F]this compound | SV2A | In vitro competition binding assay | pIC50 | 7.8 | Human | [1] |
| Levetiracetam (SV2A Ligand) | SV2A | In vitro competition binding assay | pIC50 | 5.6 | Human | [1] |
| UCB5203 (SV2B Ligand) | SV2B | In vitro competition binding assay | pIC50 | 7.8 | Human | [1] |
| UCB0949 (SV2C Ligand) | SV2C | In vitro competition binding assay | pIC50 | 6.7 | Human | [1] |
Note: The pIC50 value of 7.8 for [¹⁸F]this compound corresponds to an IC50 in the nanomolar range, confirming its high affinity for the SV2A protein.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the binding of this compound to SV2A.
In Vitro Competition Binding Assay
This assay is fundamental for determining the binding affinity (IC50, Ki) of a ligand for its target protein.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a known radioligand to the SV2A protein.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells engineered to express human SV2A, SV2B, or SV2C proteins.
-
Radioligand: A tritiated SV2A ligand such as [³H]ucb30889 is often used.
-
Test Compound: Unlabeled this compound.
-
Buffers and Reagents:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, streptomycin, and hygromycin B.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 2 mM MgCl₂.
-
Wash Buffer: Ice-cold Tris-HCl (pH 7.4).
-
-
Equipment:
-
Cell culture incubator (37°C, 95% air, 5% CO₂).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters (e.g., GF/C).
-
Liquid scintillation counter.
-
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the target SV2 isoform to a suitable confluency.
-
Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound (this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the mixture for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 4°C or 37°C) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor (this compound) concentration.
-
Use non-linear regression analysis with a sigmoidal dose-response model to determine the IC50 value, which is then often converted to a pIC50 (-log(IC50)).
-
In Vitro Autoradiography
Autoradiography allows for the visualization and quantification of radioligand binding sites in tissue sections.
Objective: To map the distribution and density of SV2A binding sites in brain tissue using a radiolabeled UCB compound.
Materials:
-
Radioligand: A tritiated or radioiodinated UCB compound suitable for autoradiography (e.g., [³H]UCB-J).
-
Tissue Samples: Frozen brain sections (e.g., 20 µm thick) from the species of interest, mounted on microscope slides.
-
Buffers:
-
Incubation Buffer: e.g., Tris-HCl buffer.
-
Wash Buffers: Cold incubation buffer.
-
-
Equipment:
-
Cryostat for tissue sectioning.
-
Incubation chambers.
-
Phosphor imaging plates or autoradiography film.
-
Image analysis software.
-
Protocol:
-
Tissue Preparation:
-
Rapidly freeze the brain tissue and section it using a cryostat at a controlled temperature.
-
Thaw-mount the sections onto microscope slides.
-
-
Pre-incubation:
-
Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous substances that might interfere with binding.
-
-
Incubation:
-
Incubate the slides with a solution containing the radioligand at a specific concentration and temperature.
-
To determine non-specific binding, incubate an adjacent set of slides in the presence of a high concentration of a non-radiolabeled competitor (e.g., levetiracetam).
-
-
Washing:
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Perform a final quick rinse in cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly, for example, under a stream of cold, dry air.
-
Expose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
-
Image Acquisition and Analysis:
-
Scan the imaging plate or develop the film to obtain a digital image of the radioligand distribution.
-
Quantify the signal intensity in different brain regions using image analysis software, with reference to co-exposed radioactive standards.
-
Visualizations
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow of the in vitro competition binding assay.
Proposed Mechanism of this compound Action at the Synapse
Caption: this compound binding to SV2A modulates neurotransmitter release.
References
Synaptic Vesicle Glycoprotein 2A (SV2A): An In-Depth Technical Guide to its Role as a Core Biomarker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synaptic loss is a fundamental pathological hallmark of numerous neurological and psychiatric disorders, correlating strongly with cognitive decline. The ability to quantify synaptic density in vivo represents a paradigm shift for diagnostics, patient stratification, and the evaluation of therapeutic efficacy. Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein ubiquitously expressed in the presynaptic terminals of virtually all neurons, has emerged as a premier biomarker for synaptic density. The development of specific positron emission tomography (PET) radiotracers targeting SV2A allows for the direct, non-invasive quantification of synaptic integrity in the living human brain. This technical guide provides a comprehensive overview of SV2A's biological function, its validation as a biomarker, the methodologies for its measurement, and its application in neurodegenerative diseases, psychiatric disorders, and drug development.
Introduction to SV2A Biology and Function
Synaptic Vesicle Glycoprotein 2A (SV2A) is a 12-transmembrane domain protein integral to the membrane of synaptic vesicles. It is the most widespread of the three SV2 isoforms (SV2A, SV2B, SV2C) and is found throughout the central nervous system, making it an ideal pan-synaptic marker.[1] While its precise function is still under investigation, SV2A is known to play a crucial role in regulating neurotransmitter release, particularly at low stimulation frequencies.[2] It is believed to be involved in priming synaptic vesicles for fusion, ensuring they are ready for exocytosis upon the arrival of an action potential.[3] Evidence suggests SV2A achieves this, in part, through its interaction with synaptotagmin-1 (Syt1), a key calcium sensor that triggers vesicle fusion.[3] The antiepileptic drug levetiracetam and its derivatives exert their therapeutic effect by binding to SV2A, further validating its importance in regulating synaptic transmission.[2]
SV2A as a Biomarker for Synaptic Density
The utility of SV2A as a biomarker stems from its ubiquitous expression in presynaptic terminals. A PET-derived measure of SV2A is therefore considered a reliable in vivo index of synaptic density. This hypothesis is supported by strong correlations between SV2A levels and the "gold standard" post-mortem synaptic marker, synaptophysin.[4] The ability to measure synaptic density longitudinally opens up unprecedented opportunities to study disease progression and the effects of synapto-protective or synapto-restorative therapies.
Application in Neurological Disorders
Synaptic loss is a primary correlate of cognitive impairment in many neurodegenerative diseases. SV2A PET imaging is providing critical insights into the pathophysiology of these conditions.
-
Alzheimer's Disease (AD): Significant reductions in SV2A are observed in the hippocampus and various cortical regions of individuals with AD.[4][5] This synaptic loss is detected even in the early stages of the disease and has been shown to correlate with the severity of cognitive symptoms.[4] Post-mortem studies confirm these findings, showing up to a 49% reduction in SV2A in the middle frontal gyrus in early-onset AD and over 30% declines in the inferior frontal gyrus and hippocampus in late-onset AD.[4]
-
Parkinson's Disease (PD) and Lewy Body Dementias (LBD): In vivo PET studies have identified significant SV2A reductions in the substantia nigra (up to 45%) and other subcortical regions in PD patients.[1] In animal models of PD, a lesion inducing Parkinsonism resulted in a 6.2% decrease in striatal SV2A binding.[6] Autoradiography studies in post-mortem LBD brains have shown a 17% decrease in SV2A density in the substantia nigra.[1]
-
Epilepsy: Given that the first SV2A-targeting drug, levetiracetam, is an anti-epileptic, this is a key area of research.[6] Studies suggest that SV2A expression can be dynamically altered during the progression of epilepsy.[7]
Application in Psychiatric Disorders
Evidence is mounting for the role of synaptic dysfunction in psychiatric illnesses.
-
Schizophrenia: Patients with schizophrenia exhibit significantly lower levels of SV2A in the frontal cortex and anterior cingulate cortex, regions critical for planning and cognition.[8][9] This finding supports the hypothesis that synaptic loss underlies the cognitive deficits seen in the disorder.[8] Importantly, studies in rats have shown that antipsychotic medications like haloperidol and olanzapine do not affect SV2A levels, suggesting that the observed synaptic deficits are a core feature of the illness and not a result of treatment.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data regarding SV2A PET tracers and observed changes in disease states.
Table 1: Characteristics of Key SV2A PET Radiotracers
| Radiotracer | Parent Compound | Radionuclide | Half-life (min) | Key Advantage(s) |
|---|---|---|---|---|
| [¹¹C]UCB-J | UCB-J | Carbon-11 | 20.4 | Most widely used and validated; good test-retest reproducibility.[1] |
| [¹⁸F]UCB-J | UCB-J | Fluorine-18 | 109.7 | Longer half-life allows for centralized production and longer scan times.[10] |
| [¹⁸F]SynVesT-1 (SDM-8) | SDM-8 | Fluorine-18 | 109.7 | Higher binding potential than [¹¹C]UCB-J.[1] |
| [¹⁸F]SynVesT-2 (SDM-2) | SDM-2 | Fluorine-18 | 109.7 | Fast brain kinetics, allowing for shorter scan durations (approx. 20 min).[11] |
Table 2: Summary of SV2A Reduction in Disease (Post-Mortem & In Vivo PET)
| Disease | Brain Region | Method | % Reduction (Approx.) | Reference |
|---|---|---|---|---|
| Early-Onset AD | Middle Frontal Gyrus | Post-mortem IHC | 49% | [4] |
| Late-Onset AD | Inferior Frontal Gyrus | Post-mortem IHC | >30% | [4] |
| Late-Onset AD | Hippocampus (CA1) | Post-mortem IHC | >30% | [4] |
| Schizophrenia | Frontal Cortex | In vivo PET | Large Effect Size (d=0.8-0.9) | [9] |
| Schizophrenia | Anterior Cingulate Cortex | In vivo PET | Large Effect Size (d=0.8-0.9) | [9] |
| Parkinson's Disease | Substantia Nigra | In vivo PET | 15.2% - 45% | [1] |
| Parkinson's Disease | Caudate | In vivo PET | 15.1% | [1] |
| Huntington's Model (rat) | Striatum | In vivo PET | 39% - 55% |[6] |
Visualizations: Pathways and Workflows
Experimental Protocols
Detailed methodologies are crucial for the reproducible measurement of SV2A.
Protocol: In Vivo SV2A PET Imaging with [¹¹C]UCB-J
This protocol outlines the key steps for a human research study.
-
Subject Preparation:
-
Subjects fast for at least 4 hours prior to the scan.
-
An arterial line is placed in the radial artery for blood sampling, and an intravenous line is placed for tracer injection.
-
-
Radiotracer Administration:
-
[¹¹C]UCB-J is administered as an intravenous bolus over approximately 20 seconds.
-
-
PET/MR Acquisition:
-
A dynamic PET scan is acquired for 90-120 minutes, typically on a combined PET/MR scanner.
-
A high-resolution anatomical MRI scan (e.g., T1-weighted) is acquired concurrently for anatomical co-registration and region-of-interest delineation.
-
-
Arterial Blood Sampling:
-
Automated arterial blood sampling is performed for the first 15 minutes, supplemented by manual samples at discrete time points throughout the scan.
-
Samples are processed to determine whole blood and plasma radioactivity and to measure the fraction of unmetabolized parent tracer over time.
-
-
Data Analysis:
-
PET data are reconstructed and corrected for attenuation, scatter, and motion.
-
Time-activity curves are generated for various brain regions of interest.
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves using the metabolite-corrected arterial input function to calculate the total volume of distribution (Vₜ), which is proportional to SV2A density.
-
Protocol: In Vitro Autoradiography with [³H]UCB-J
This protocol details SV2A measurement in post-mortem brain tissue.
-
Tissue Preparation:
-
Human post-mortem brain tissue is sectioned on a cryostat at 20 µm thickness.
-
Sections are thaw-mounted onto microscope slides.
-
-
Incubation:
-
Slides are pre-incubated in a buffer solution (e.g., PBS, pH 7.4) for 5 minutes at room temperature to rehydrate.
-
Sections are then incubated for 1 hour at room temperature with a solution containing [³H]UCB-J (e.g., 3 nM concentration).[12]
-
To determine non-specific binding, adjacent sections are incubated in the same solution with the addition of a high concentration of a non-labeled SV2A ligand (e.g., 1 µM levetiracetam).
-
-
Washing and Drying:
-
Slides are washed in ice-cold buffer (e.g., 3 x 5 minutes) to remove unbound radioligand.[13]
-
A brief dip in ice-cold deionized water is performed to remove buffer salts.
-
Slides are air-dried completely.
-
-
Imaging and Quantification:
-
The dried slides are apposed to a phosphor imaging plate or autoradiographic film in a light-tight cassette, alongside tritium standards of known radioactivity.[12]
-
After an appropriate exposure time (days to weeks), the plate or film is scanned.
-
The optical density of brain regions is measured and converted to radioactivity concentration (nCi/mg tissue) using the standard curve, allowing for quantification of SV2A binding sites.
-
Protocol: Western Blot for SV2A Quantification
This protocol allows for relative quantification of SV2A protein in tissue homogenates.
-
Protein Extraction:
-
Brain tissue is homogenized in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[14]
-
The homogenate is incubated on ice for 30-60 minutes to ensure complete lysis.[15]
-
The lysate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris. The supernatant containing the protein is collected.[14]
-
-
Protein Quantification:
-
The total protein concentration of the lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Lysates are diluted with loading buffer (containing SDS and a reducing agent like DTT) to a uniform concentration.
-
Samples are heated at 70-95°C for 5-10 minutes to denature proteins.[16]
-
Equal amounts of total protein (e.g., 20 µg) per sample are loaded onto an SDS-polyacrylamide gel. The gel is run to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
The membrane is incubated with a primary antibody specific to SV2A overnight at 4°C with gentle agitation.
-
The membrane is washed (3 x 5 minutes in TBST) and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
-
After final washes, a chemiluminescent substrate (ECL) is added to the membrane.[16]
-
The resulting signal is captured using a digital imager or X-ray film.
-
The intensity of the SV2A band (approx. 90 kDa) is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).
-
Future Directions and Conclusion
SV2A is a robust and validated biomarker for synaptic density, with profound implications for neuroscience research and clinical practice. SV2A PET imaging is already transforming our understanding of the synaptic basis of brain disorders. Future research will focus on:
-
Large-scale clinical trials: Utilizing SV2A PET as a primary or secondary endpoint to definitively test the efficacy of novel synapto-protective and synapto-restorative drugs.
-
Multimodal Imaging: Combining SV2A PET with other imaging modalities (e.g., amyloid-PET, tau-PET, fMRI) to build a comprehensive picture of pathological cascades and their relationship to synaptic integrity and cognitive function.[5]
-
Novel Tracer Development: Creating next-generation SV2A tracers with even more optimal kinetics and lower off-target binding.
-
Fluid Biomarkers: Exploring the potential for measuring SV2A or its fragments in cerebrospinal fluid or blood as a more accessible, though likely less direct, measure of synaptic turnover.
References
- 1. SV2A PET imaging in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Mapping of Synaptic Vesicle Protein 2A (SV2A) in Health and Neurodegenerative Diseases: A Comparative Analysis with Synaptophysin and Ground Truth for PET Imaging Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging of synaptic SV2A protein density in healthy and striatal-lesioned rats with [11C]UCB-J PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] SV2A PET imaging in human neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 8. newatlas.com [newatlas.com]
- 9. Synaptic density marker SV2A is reduced in schizophrenia patients and unaffected by antipsychotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. first-in-human-study-of-18f-synvest-2-an-sv2a-pet-imaging-probe-with-fast-brain-kinetics-and-high-specific-binding - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
The Role of Synaptic Vesicle Glycoprotein 2A (SV2A) in Neurodegenerative Diseases: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synaptic vesicle glycoprotein 2A (SV2A) is emerging as a critical player in the pathophysiology of a range of neurodegenerative diseases. As a key protein involved in synaptic vesicle trafficking and neurotransmitter release, alterations in its expression and function are increasingly linked to the synaptic dysfunction that characterizes conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. This technical guide provides a comprehensive overview of the current understanding of SV2A's role in these disorders, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. The increasing availability of specific PET radioligands for SV2A has positioned it as a promising biomarker for synaptic density, offering a new window into disease progression and a potential target for novel therapeutic interventions.
Introduction: The Function of SV2A in the Healthy Brain
Synaptic vesicle glycoprotein 2A (SV2A) is a 12-transmembrane domain protein ubiquitously expressed in the membranes of synaptic vesicles throughout the central nervous system.[1][2] It is the most abundant of the three SV2 isoforms (SV2A, SV2B, and SV2C).[2][3] While its precise function is still under investigation, SV2A is known to play a crucial role in several aspects of synaptic transmission:
-
Regulation of Neurotransmitter Release: SV2A is essential for calcium-dependent neurotransmitter release.[4] Knockout mice lacking SV2A exhibit severe seizures and die within three weeks of birth, highlighting its critical role in neuronal function.[3]
-
Synaptic Vesicle Priming: It is believed to be involved in the priming of synaptic vesicles, preparing them for fusion with the presynaptic membrane upon the arrival of an action potential.[1]
-
Interaction with Synaptotagmin-1 (Syt1): SV2A interacts with Syt1, the primary calcium sensor for synchronous neurotransmitter release.[5][6] This interaction is crucial for the proper trafficking and localization of Syt1 at the presynapse.[5][6] The binding of SV2A to Syt1 is regulated by phosphorylation, suggesting a dynamic role in modulating synaptic strength.[4][7]
-
Modulation of Calcium Homeostasis: SV2A is involved in maintaining cellular calcium ion homeostasis, a critical factor in neuronal excitability.[1]
The antiepileptic drug levetiracetam exerts its therapeutic effect by binding to SV2A, further underscoring the protein's importance in regulating neuronal activity.[2]
SV2A in Neurodegenerative Diseases: A Loss of Synaptic Integrity
A growing body of evidence indicates that reduced levels of SV2A are a common feature across several neurodegenerative diseases, reflecting the synaptic loss that is a hallmark of these conditions.
Alzheimer's Disease
In Alzheimer's disease (AD), synaptic dysfunction and loss are early events that correlate strongly with cognitive decline.[8][9] Studies utilizing postmortem brain tissue and in vivo PET imaging have consistently demonstrated a reduction in SV2A levels in individuals with AD.
One study found a significant downregulation of SV2A mRNA expression in the hippocampus of AD patients compared to non-AD controls.[10] Another study using PET imaging with the SV2A-specific radiotracer [11C]UCB-J reported a 41% reduction in SV2A binding in the hippocampus of AD patients.[9] This reduction in SV2A was also found to correlate with episodic memory performance.[9] Furthermore, research suggests a link between SV2A and the core pathologies of AD, amyloid-beta (Aβ) and tau. SV2A has been observed to colocalize with amyloid precursor protein (APP) and is downregulated in areas of Aβ deposition.[8][10] Moreover, SV2A deficiency has been shown to lead to an increase in both Aβ production and tau hyperphosphorylation.[8][11][12]
Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[13] Recent studies have highlighted the involvement of synaptic pathology in PD, with SV2A emerging as a key marker. In vivo PET imaging has revealed a significant decrease in SV2A binding in the substantia nigra (-45%), red nucleus (-31%), and locus coeruleus (-17%) of individuals with PD compared to healthy controls.[13] Autoradiography studies on postmortem brain tissue have confirmed lower SV2A levels in the substantia nigra of PD patients.[13] While the reduction in the putamen was not statistically significant in this particular study, other research points to altered synaptic function in this region as well.[13][14] Interestingly, SV2A levels in the striatum, where the majority of synapses are not dopaminergic, showed smaller, non-significant differences, suggesting a degree of specificity in the synaptic loss.[13][14]
Epilepsy
The role of SV2A in epilepsy is well-established, primarily through its interaction with the antiepileptic drug levetiracetam.[2] Studies in both animal models and patients with temporal lobe epilepsy have shown reduced expression of SV2A in the hippocampus. This downregulation of SV2A is thought to contribute to the increased neuronal excitability that underlies seizures.
Quantitative Data on SV2A in Neurodegenerative Diseases
The following tables summarize key quantitative findings from studies investigating SV2A levels and binding in neurodegenerative diseases.
Table 1: SV2A Expression and Binding in Alzheimer's Disease
| Brain Region | Method | Finding | Reference |
| Hippocampus | mRNA Expression (Allen Brain Database) | Significant downregulation in AD patients vs. non-AD controls | [10] |
| Hippocampus | [11C]UCB-J PET Imaging | 41% reduction in SV2A binding in AD patients vs. cognitively normal controls | [9] |
| Hippocampus & Entorhinal Cortex | Immunohistochemistry | Lower SV2A levels in all hippocampal subfields and the entorhinal cortex of AD patients | [15] |
| Middle Frontal Gyrus | [3H]UCB-J Autoradiography | No significant difference in SV2A density between AD and non-AD cases | [16] |
Table 2: SV2A Binding in Parkinson's Disease
| Brain Region | Method | Finding | Reference |
| Substantia Nigra | [11C]UCB-J PET Imaging | 45% reduction in SV2A binding in PD patients vs. healthy controls | [13] |
| Red Nucleus | [11C]UCB-J PET Imaging | 31% reduction in SV2A binding in PD patients vs. healthy controls | [13] |
| Locus Coeruleus | [11C]UCB-J PET Imaging | 17% reduction in SV2A binding in PD patients vs. healthy controls | [13] |
| Substantia Nigra | [3H]UCB-J Autoradiography | 17% reduction in SV2A binding in PD patients vs. healthy controls | [13] |
| Putamen | [3H]UCB-J Autoradiography | 4% non-significant reduction in SV2A binding in PD patients vs. healthy controls | [13] |
Table 3: Binding Affinities of SV2A PET Radiotracers
| Radiotracer | Binding Affinity (Ki or Kd) | Species | Reference |
| [11C]UCB-J | Ki = 7 nM | Human | [17] |
| [11C]UCB-J | Ki = 25 nM | Rat | [17] |
| [11C]UCB-J | Kd = 3.4 ± 0.2 nM (in vivo) | Rhesus Macaque | [17] |
| [18F]UCB-J | - | - | [18] |
Signaling Pathways Involving SV2A
SV2A and Synaptotagmin-1 Interaction
The interaction between SV2A and Syt1 is fundamental to the regulation of synaptic vesicle endocytosis and neurotransmitter release.
Caption: Interaction between SV2A and Synaptotagmin-1 in synaptic function.
SV2A and the PI3K Signaling Pathway in Alzheimer's Disease
Recent research has implicated the phosphatidylinositol 3-kinase (PI3K) signaling pathway as a potential mediator of SV2A's role in Alzheimer's disease.
Caption: Proposed role of SV2A in the PI3K signaling pathway in Alzheimer's disease.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SV2A.
In Vivo PET Imaging of SV2A with [11C]UCB-J
Objective: To quantify synaptic density in the living human brain by measuring the binding of the radiotracer [11C]UCB-J to SV2A.
Protocol:
-
Radiotracer Synthesis: [11C]UCB-J is synthesized by the C-methylation of the 3-pyridyl trifluoroborate precursor with [11C]methyl iodide.[19]
-
Subject Preparation: Participants are positioned in a PET scanner. An intravenous line is inserted for radiotracer injection and, if required for kinetic modeling, an arterial line is placed for blood sampling.
-
Radiotracer Injection: A bolus of [11C]UCB-J (e.g., 536 ± 192 MBq) is injected intravenously over 1 minute.[20]
-
PET Scan Acquisition: A dynamic PET scan is acquired for 90 minutes.[20] Data is typically reconstructed into multiple time frames (e.g., 6 x 0.5 min, 3 x 1 min, 2 x 2 min, 16 x 5 min).[20]
-
Arterial Blood Sampling (for full kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unmetabolized parent compound.[17]
-
Image Analysis:
-
Kinetic Modeling: Regional time-activity curves are generated and fitted to a one-tissue compartment model to calculate the volume of distribution (VT). The non-displaceable binding potential (BPND) can then be derived.[17][20]
-
Simplified Quantification (SUVR): Standardized Uptake Value Ratios (SUVR) can be calculated using a reference region with low specific binding, such as the centrum semiovale. The optimal time window for SUVR calculation that best correlates with BPND is typically 60-90 minutes post-injection.[20][21]
-
Caption: Workflow for SV2A PET imaging with [11C]UCB-J.
Immunohistochemistry (IHC) for SV2A in Human Brain Tissue
Objective: To visualize and quantify the distribution of SV2A protein in postmortem human brain sections.
Protocol (for paraffin-embedded tissue):
-
Deparaffinization and Rehydration:
-
Incubate slides at 56-60°C for 15 minutes.
-
Perform two washes in xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-mediated antigen retrieval by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[22]
-
Allow slides to cool to room temperature.
-
-
Inactivation of Endogenous Peroxidase (for chromogenic detection):
-
Incubate sections in 3% hydrogen peroxide for 5-10 minutes to block endogenous peroxidase activity.
-
Rinse with phosphate-buffered saline (PBS).
-
-
Blocking:
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against SV2A (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections three times with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.[22]
-
-
Detection:
-
Fluorescent Detection: Incubate with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) for 1 hour at room temperature.
-
Chromogenic Detection: Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes, followed by incubation with a peroxidase substrate (e.g., diaminobenzidine, DAB) until the desired color intensity is reached.[22]
-
-
Counterstaining (optional):
-
For fluorescent detection, nuclei can be counterstained with DAPI.
-
For chromogenic detection, sections can be counterstained with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Images are captured using a microscope equipped for fluorescence or bright-field imaging.
-
Quantitative analysis can be performed using image analysis software to measure staining intensity or the number of positive cells.
-
Caption: Workflow for Immunohistochemistry of SV2A.
Western Blotting for SV2A in Brain Tissue
Objective: To detect and quantify the levels of SV2A protein in brain tissue homogenates.
Protocol:
-
Tissue Homogenization:
-
Homogenize fresh or frozen brain tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 10% SDS-PAGE).
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against SV2A (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity using densitometry software. Normalize the SV2A signal to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
SV2A has firmly established itself as a key player in the synaptic dysfunction that underlies a range of neurodegenerative diseases. The ability to quantify synaptic density in vivo using SV2A PET imaging represents a significant advancement in the field, offering a powerful tool for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutics.
Future research should focus on:
-
Longitudinal Studies: Conducting longitudinal SV2A PET imaging studies to track changes in synaptic density over the course of disease progression.
-
Multimodal Imaging: Combining SV2A PET with other imaging modalities (e.g., amyloid and tau PET) to better understand the interplay between different pathological processes.
-
Therapeutic Targeting: Exploring SV2A as a potential therapeutic target for the prevention or treatment of synaptic loss in neurodegenerative diseases.
-
Fluid Biomarkers: Investigating the potential of measuring SV2A levels in cerebrospinal fluid or blood as a more accessible biomarker of synaptic integrity.
A deeper understanding of the role of SV2A in both health and disease will undoubtedly pave the way for the development of innovative strategies to combat the devastating effects of neurodegenerative disorders.
References
- 1. SV2A - Wikipedia [en.wikipedia.org]
- 2. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic Vesicle Glycoprotein 2C: a role in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic Vesicle Protein 2: a multi-faceted regulator of secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Synaptotagmin-1 Trafficking by SV2A-Mechanism and Consequences for Presynaptic Function and Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. researchgate.net [researchgate.net]
- 11. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer's Disease: Implications for Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synaptic Changes in Parkinson Disease Assessed with in vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synaptic Vesicle Glycoprotein 2A: Features and Functions [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | Increased Inflammation and Unchanged Density of Synaptic Vesicle Glycoprotein 2A (SV2A) in the Postmortem Frontal Cortex of Alzheimer’s Disease Patients [frontiersin.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. biorxiv.org [biorxiv.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. hellobio.com [hellobio.com]
Preclinical Profile of ¹⁸F-UCB-H: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁸F-UCB-H is a positron emission tomography (PET) radiotracer that targets the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein integral to presynaptic vesicles and involved in neurotransmission. As SV2A is ubiquitously expressed in synapses, ¹⁸F-UCB-H serves as a valuable in vivo biomarker to quantify synaptic density. Levetiracetam, an anti-epileptic drug, also binds to SV2A, highlighting the therapeutic relevance of this target.[1][2] This technical guide provides a comprehensive overview of the preclinical characterization of ¹⁸F-UCB-H, including its binding profile, biodistribution, and the methodologies for its synthesis and use in preclinical imaging.
Core Data Summary
In Vitro Binding Affinity
The binding affinity of the non-radioactive form of the tracer, ¹⁹F-UCB-H, for SV2A has been determined through competitive binding assays. The tracer exhibits a nanomolar affinity for both human and rat SV2A.
| Compound | Target | Species | Assay Conditions | IC₅₀ (nM) | Reference |
| ¹⁹F-UCB-H | Recombinant SV2A | Human | 37°C | 40 | [3] |
| ¹⁹F-UCB-H | Native SV2A (Brain) | Human | 37°C | 55 | [3] |
| ¹⁹F-UCB-H | Native SV2A (Brain) | Rat | 37°C | 55 | [3] |
In Vivo Brain Uptake and Specificity (Rat)
Preclinical PET studies in rats have demonstrated high brain uptake of ¹⁸F-UCB-H, consistent with the widespread distribution of SV2A. The specificity of the tracer for SV2A has been confirmed through blocking studies with levetiracetam (LEV).
| Animal Model | Parameter | Value | Notes | Reference |
| Sprague Dawley Rat | Whole-Brain Distribution Volume (Vₜ) | 9.76 ± 0.52 mL/cm³ | Test-retest reproducibility: 10.4% ± 6.5% | [4][5] |
| Sprague Dawley Rat | Blocking Study | Dose-dependent blocking | Pretreatment with LEV (0.1–100 mg/kg, IV) | [4][5] |
Experimental Protocols
Radiosynthesis of ¹⁸F-UCB-H
The radiosynthesis of ¹⁸F-UCB-H is typically achieved through a one-step nucleophilic substitution reaction on a suitable precursor.
Workflow for ¹⁸F-UCB-H Radiosynthesis
Caption: Automated radiosynthesis workflow for ¹⁸F-UCB-H.
Detailed Methodology:
-
Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is then trapped on an anion exchange cartridge.
-
Elution: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to ensure anhydrous conditions.
-
Radiolabeling Reaction: The pyridyliodonium precursor of UCB-H dissolved in a suitable solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at a high temperature (e.g., 140-150°C) for a short duration (e.g., 2-5 minutes).
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate ¹⁸F-UCB-H from unreacted fluoride and other impurities.
-
Formulation: The collected HPLC fraction containing ¹⁸F-UCB-H is reformulated into a physiologically compatible solution, typically saline with a small percentage of ethanol, for injection.
-
Quality Control: The final product undergoes rigorous quality control testing, including determination of radiochemical purity and identity by analytical HPLC, measurement of molar activity, and testing for sterility and pyrogenicity.
In Vitro SV2A Binding Assay
Competitive binding assays are used to determine the affinity of compounds for SV2A in brain tissue homogenates.
Workflow for In Vitro SV2A Binding Assay
Caption: Workflow for the in vitro SV2A competitive binding assay.
Detailed Methodology:
-
Tissue Preparation: Brain tissue (e.g., rat or human cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended.
-
Incubation: Aliquots of the membrane homogenate are incubated with a fixed concentration of a known SV2A radioligand (e.g., [³H]UCB-J) and varying concentrations of the competing compound (e.g., ¹⁹F-UCB-H).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competing compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Preclinical PET Imaging in Rodents
In vivo PET imaging in rodents is performed to assess the brain uptake, pharmacokinetics, and specificity of ¹⁸F-UCB-H.
Workflow for Preclinical PET Imaging
Caption: Workflow for preclinical PET imaging with ¹⁸F-UCB-H.
Detailed Methodology:
-
Animal Preparation: The animal (e.g., a rat) is anesthetized, typically with isoflurane. For arterial blood sampling, the femoral artery and vein are cannulated for blood collection and tracer injection, respectively.
-
Tracer Administration: A bolus of ¹⁸F-UCB-H (e.g., 140 ± 20 MBq) is injected intravenously.[5]
-
PET Data Acquisition: A dynamic PET scan is acquired over a specified duration (e.g., 90 minutes).
-
Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to measure the concentration of radioactivity in the blood over time.
-
Plasma Metabolite Analysis: The collected blood samples are centrifuged to separate the plasma. The plasma is then analyzed, typically by HPLC, to determine the fraction of radioactivity corresponding to the parent tracer versus its metabolites.
-
Image Reconstruction and Analysis: The PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images to obtain time-activity curves for different brain regions.
-
Kinetic Modeling: The time-activity curves from the brain ROIs and the arterial input function (corrected for metabolites) are used in kinetic models (e.g., Logan graphical analysis) to calculate quantitative parameters such as the distribution volume (Vₜ).[4][5]
-
Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a blocking agent, such as levetiracetam, before the administration of ¹⁸F-UCB-H. A significant reduction in Vₜ in the pre-treated animals indicates specific binding to SV2A.[4][5]
SV2A Signaling and Function
SV2A is a crucial component of the presynaptic machinery, playing a key role in the regulation of neurotransmitter release. It is thought to be involved in the trafficking and exocytosis of synaptic vesicles. While its exact molecular function is still under investigation, it is known to interact with other presynaptic proteins, such as synaptotagmin-1, to ensure proper synaptic function. The binding of levetiracetam and related compounds, including ¹⁸F-UCB-H, to SV2A modulates its function, which is the basis for their therapeutic and diagnostic applications.
SV2A in the Synaptic Vesicle Cycle
Caption: The role of SV2A in the synaptic vesicle cycle.
Conclusion
¹⁸F-UCB-H is a well-characterized PET tracer with a high affinity and specificity for SV2A. Its favorable preclinical profile, including high brain uptake and the ability to be displaced by SV2A-targeting drugs, makes it a valuable tool for the in vivo quantification of synaptic density in both preclinical research and clinical settings. The detailed methodologies provided in this guide offer a foundation for researchers and drug developers to utilize ¹⁸F-UCB-H in their studies of neurological and psychiatric disorders characterized by synaptic alterations.
References
- 1. Cotrafficking of SV2 and Synaptotagmin at the Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and dosimetry of the PET radioligand [18F]CHDI-650 in mice for detection of mutant huntingtin aggregates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to UCB-H Radiotracer Biodistribution in the Brain
This technical guide provides a comprehensive overview of the biodistribution of the UCB-H radiotracer, a key imaging agent for the synaptic vesicle glycoprotein 2A (SV2A), within the brain. It is intended for researchers, scientists, and drug development professionals working in neuroimaging and related fields. This document synthesizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a deeper understanding of this compound as a tool for studying synaptic density.
Quantitative Data on [18F]this compound Brain Biodistribution
The following tables summarize key quantitative data from preclinical studies on the biodistribution of [18F]this compound in the brains of rats and non-human primates. These values are crucial for comparative analysis and for planning future imaging studies.
Table 1: [18F]this compound Distribution Volume (VT) in Rat Brain
| Brain Region | VT (mL/cm³) (Mean ± SD) | Reference |
| Whole Brain | 9.76 ± 0.52 | [1][2][3] |
This data is based on test-retest studies in control animals.
Table 2: [18F]this compound Standardized Uptake Value (SUV) Correlation with VT in Rat Brain
| Time-Frame | Correlation (r) | Significance | Reference |
| 20-40 min | > 0.8 | High | [4] |
| 40-60 min | > 0.8 | High | [4] |
A strong correlation between SUV and VT suggests that the simpler SUV measurement can be a reliable quantitative index.[4]
Table 3: [18F]this compound Brain Kinetics in Non-Human Primates
| Parameter | Value (Mean ± SD) | Time Post-Injection | Reference |
| Peak Uptake | - | 5 - 15 min | |
| Intact Parent Fraction in Arterial Blood | 37 ± 3.9% | 15 min | |
| 29.5 ± 3.4% | 30 min | ||
| 19 ± 3.5% | 60 min | ||
| 14.6 ± 1.9% | 120 min | ||
| 4.4 ± 0.7% | 240 min | ||
| Plasma to Whole-Blood Ratio | 0.90 ± 0.05 | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in preclinical [18F]this compound biodistribution studies.
Animal Models
-
Rats: Male Sprague-Dawley rats are commonly used.[1][2][3][4] In some studies, kainic acid-treated rats are employed as a model for temporal lobe epilepsy.[4]
-
Non-Human Primates: Young adult male cynomolgus monkeys (Macaca fascicularis) have been used to study the pharmacokinetics of [18F]this compound.[5]
-
Mice: PS2APP and P301S transgenic mice, as well as wild-type mice, have been utilized to investigate synaptic loss in models of Alzheimer's disease.[6]
Radiotracer Administration
-
Dose: In rats, a bolus injection of 140 ± 20 MBq of [18F]this compound is typically administered intravenously.[1][2][3] In mice, a dose of 14.7 ± 1.5 MBq is used.[6] For non-human primates, the injected dose is approximately 32.9 ± 1.0 MBq/kg.[5]
-
Anesthesia: Studies are generally performed under isoflurane anesthesia.[1][2][3] However, awake rat imaging methodologies have also been developed to avoid the confounding effects of anesthesia.[7]
PET Imaging Acquisition
-
Scanner: A microPET scanner, such as the microPET FOCUS220, is commonly used for preclinical studies.[5]
-
Acquisition Mode: Dynamic scans are typically acquired over 60 to 90 minutes post-injection.[4][6] For non-human primates, scan durations can extend up to 4 hours.[5]
-
Corrections: Data is corrected for radioactive decay, scatter, and attenuation.[5]
Arterial Input Function Measurement
-
To enable kinetic modeling, the arterial input function is often measured. This can be achieved using an arteriovenous shunt and a β-microprobe system.[1][2][3]
-
In non-human primates, arterial blood sampling is performed frequently during the scan to measure the concentration of the radiotracer in the blood over time.[5]
Data Analysis
-
Kinetic Modeling: The distribution volume (VT) of [18F]this compound is often calculated using Logan graphical analysis.[1][3] Two-tissue compartment models (2TCM) have also been used, particularly in non-human primate studies.
-
Standardized Uptake Value (SUV): As a simpler quantitative measure, SUV is calculated, especially in studies where a strong correlation with VT has been established.[4]
-
Image Analysis Software: Software such as PMOD is used for co-registration of PET and MR images and for extracting time-activity curves from different brain regions.[5]
Visualizations: Workflows and Signaling Pathways
Visual diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz (DOT language) scripts for generating diagrams of a typical experimental workflow and the signaling pathway associated with SV2A.
Experimental Workflow for [18F]this compound Brain Biodistribution Study
Caption: Experimental workflow for a typical preclinical [18F]this compound PET study.
SV2A Signaling and Interaction Pathway
Caption: Simplified diagram of SV2A interactions in the presynaptic terminal.
References
- 1. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Quantification of [18F]this compound Binding in the Rat Brain: From Kinetic Modelling to Standardised Uptake Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of [18F]this compound revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of synaptic loss in mouse models of β-amyloid and tau pathology using [18F]this compound PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET imaging of freely moving interacting rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Properties of UCB-H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding properties of the UCB-H compound, a significant radioligand for the synaptic vesicle glycoprotein 2A (SV2A). The information presented herein is curated for professionals in drug development and neuroscience research, offering a centralized resource on the binding characteristics, experimental methodologies, and relevant signaling pathways associated with this compound.
Quantitative Binding Profile of this compound
The this compound compound, specifically its fluorine-18 labeled variant ([18F]this compound), has been identified as a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A). Its binding characteristics have been primarily evaluated through in vitro competition binding assays.
| Parameter | Value | Species/System | Notes |
| pIC50 | 7.8 | Human SV2A | The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). This value indicates a nanomolar binding affinity.[1] |
| Affinity | Nanomolar | Human SV2A | This compound is characterized as a novel PET imaging agent with a nanomolar affinity for human SV2A.[2] |
| Selectivity | High for SV2A | Over SV2B and SV2C | Studies have demonstrated the in vivo specificity of [18F]this compound for SV2A against the other two isoforms, SV2B and SV2C.[1] |
Experimental Protocols: Radioligand Binding Assay
The in vitro binding properties of this compound and its analogs are typically determined using a competitive radioligand binding assay. The following protocol is a synthesized representation of methodologies described in the literature.
Objective:
To determine the binding affinity (IC50, Ki) of this compound for the SV2A protein.
Materials:
-
Test Compound: this compound (or its non-radiolabeled form, [19F]this compound)
-
Radioligand: [3H]ucb-30889
-
Biological System: Membrane preparations from Human Embryonic Kidney (HEK293) cells stably expressing human SV2A.
-
Assay Buffer: Tris-HCl buffer (pH 7.4)
-
Non-specific Binding Control: A high concentration of a known SV2A ligand, such as levetiracetam (1 mM).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Workflow Diagram:
Caption: Workflow for the in vitro radioligand binding assay of this compound.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing human SV2A.
-
Harvest the cells and homogenize them in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.
-
Add a fixed concentration of the radioligand, [3H]ucb-30889, to each well.
-
Add varying concentrations of the unlabeled test compound (this compound) to the wells.
-
For determining non-specific binding, add a high concentration of levetiracetam (1 mM) to a set of wells.
-
For determining total binding, add only the radioligand and membranes without any competing compound.
-
-
Incubation:
-
Incubate the assay plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum manifold. This step separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
SV2A Signaling and Functional Context
SV2A is a transmembrane protein located in synaptic vesicles and is ubiquitously expressed in the brain. It plays a crucial role in the regulation of neurotransmitter release. The binding of this compound to SV2A allows for the in vivo visualization and quantification of synaptic density. The precise signaling pathway of SV2A is complex and involves interactions with several other presynaptic proteins.
SV2A Interaction Pathway:
SV2A is critically involved in the synaptic vesicle cycle and modulates the release of neurotransmitters by interacting with key proteins in the presynaptic terminal, such as synaptotagmin-1 and the SNARE complex.
Caption: Simplified schematic of SV2A's role in neurotransmitter release.
This pathway highlights that SV2A interacts with synaptotagmin-1, the primary calcium sensor for fast, synchronous neurotransmitter release. This interaction is thought to be crucial for the proper functioning of synaptotagmin-1 and, consequently, for the efficient fusion of synaptic vesicles with the presynaptic membrane, a process mediated by the SNARE complex. By binding to SV2A, compounds like this compound can be used to probe the density of these crucial presynaptic elements.
References
Specificity of UCB-H for SV2A Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding specificity of the radioligand UCB-H for the isoforms of Synaptic Vesicle Glycoprotein 2A (SV2A). This compound has emerged as a critical tool in neuroscience research, particularly for the in vivo imaging of synaptic density using Positron Emission Tomography (PET). Understanding its precise binding characteristics is paramount for the accurate interpretation of imaging data and for its application in drug development.
Core Findings: High Specificity of this compound for the SV2A Isoform
This compound demonstrates a high degree of specificity for the SV2A isoform over the other two known isoforms, SV2B and SV2C. This selectivity has been primarily established through in vivo competitive binding assays. While direct, comparative in vitro binding affinity data (Kᵢ or IC₅₀ values) for this compound across all three isoforms is not extensively published, in vivo studies using isoform-specific competitors provide compelling evidence of its SV2A preference.
A key study by Serrano et al. (2019) investigated the in vivo specificity of [¹⁸F]this compound in rats using microPET.[1][2] This study employed levetiracetam as an SV2A-specific ligand, alongside newly developed specific competitors for SV2B (UCB5203) and SV2C (UCB0949). The results clearly indicated that pre-treatment with levetiracetam significantly blocked [¹⁸F]this compound binding, while the SV2B and SV2C competitors had a much less pronounced effect.[1][2] This provides strong evidence that the in vivo PET signal from [¹⁸F]this compound is predominantly driven by its interaction with SV2A.
Quantitative Data on Isoform Selectivity
The following table summarizes the binding affinities (expressed as pIC₅₀) of the isoform-specific competitors used in the pivotal in vivo specificity study. A higher pIC₅₀ value indicates a higher binding affinity.
| Competitor | Target Isoform | pIC₅₀ (SV2A) | pIC₅₀ (SV2B) | pIC₅₀ (SV2C) |
| Levetiracetam | SV2A | 5.6 | < 4.5 | < 4.5 |
| UCB5203 | SV2B | 5.6 | 7.8 | 5.2 |
| UCB0949 | SV2C | < 4.5 | 5.2 | 6.7 |
Data sourced from Serrano et al. (2019). Binding affinities were measured for human SV2 proteins.
Experimental Protocols
In Vivo Specificity Assessment via MicroPET and Competitive Blocking
The in vivo specificity of [¹⁸F]this compound was determined using a well-established protocol involving microPET imaging in rats following the administration of isoform-specific blocking agents.
Experimental Workflow:
Caption: Workflow for in vivo specificity testing of [¹⁸F]this compound.
Methodology Details:
-
Animal Subjects: Male Sprague Dawley rats are typically used for these studies.
-
Pre-treatment: Animals are divided into groups and pre-treated with either a vehicle control or a specific SV2 isoform competitor (e.g., levetiracetam for SV2A, UCB5203 for SV2B, or UCB0949 for SV2C) prior to radiotracer injection.
-
Radiotracer Administration: A bolus of [¹⁸F]this compound is administered intravenously.
-
MicroPET Imaging: Dynamic PET scans are acquired to measure the distribution and kinetics of the radiotracer in the brain over time.
-
Data Analysis: The distribution volume (Vₜ), a measure of radiotracer uptake, is calculated for various brain regions. The Vₜ values are then compared between the pre-treatment groups to assess the degree of blocking by each competitor. A significant reduction in Vₜ in the levetiracetam group compared to the other groups indicates high specificity of [¹⁸F]this compound for SV2A.
SV2A Signaling and the Role of this compound
SV2A is understood to be involved in the regulation of neurotransmitter release, although its precise signaling mechanisms are still under active investigation. It is believed to play a role in modulating synaptic vesicle exocytosis. The binding of ligands like this compound is thought to allosterically modulate the function of SV2A. While a complete, universally accepted signaling cascade originating directly from SV2A is not yet fully elucidated, evidence suggests potential downstream effects on pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and synaptic plasticity.
Logical Relationship of this compound Binding to SV2A:
Caption: Logical diagram of this compound's selective binding to SV2A.
Conclusion
The available evidence strongly supports the high specificity of this compound for the SV2A isoform in vivo. This makes it an invaluable tool for PET imaging studies aimed at quantifying synaptic density in both preclinical and clinical research. The methodologies outlined in this guide provide a framework for the validation and application of this important radioligand. Further research to elucidate the direct in vitro binding affinities of this compound for all three SV2 isoforms and to fully map the SV2A-mediated signaling pathways will further enhance our understanding of its role in synaptic function and its utility in the development of novel therapeutics for neurological and psychiatric disorders.
References
molecular structure of 18F-UCB-H
An In-depth Technical Guide to ¹⁸F-UCB-H
Introduction
¹⁸F-UCB-H is a novel and highly specific positron emission tomography (PET) radiotracer developed for the in vivo imaging and quantification of Synaptic Vesicle Glycoprotein 2A (SV2A).[1][2] SV2A is a crucial protein found in the membranes of presynaptic vesicles and is involved in neurotransmission.[2][3] The antiepileptic drug levetiracetam also targets SV2A.[1][4] As SV2A density correlates with synaptic density, ¹⁸F-UCB-H serves as an invaluable tool for researchers and clinicians to study synaptic integrity in the living brain.[2][3] This guide provides a comprehensive overview of the molecular structure, synthesis, and experimental applications of ¹⁸F-UCB-H.
Molecular Structure and Properties
¹⁸F-UCB-H is a fluorinated derivative of UCB-H, designed for high affinity and specific binding to SV2A.
| Property | Value |
| IUPAC Name | 1-((3-[¹⁸F]Fluoropyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
| Molecular Formula | C₁₆H₁₂¹⁸F₄N₂O |
| Molar Mass | 324.28 g/mol (for the non-radioactive ¹⁹F version)[5] |
| Target | Synaptic Vesicle Glycoprotein 2A (SV2A)[1][2] |
| Application | Positron Emission Tomography (PET) Imaging[1][3] |
Radiosynthesis of ¹⁸F-UCB-H
The production of ¹⁸F-UCB-H for clinical and preclinical use has evolved from a multi-step process to a more efficient, automated single-step synthesis.
Multi-Step Synthesis Protocol
An earlier method for synthesizing ¹⁸F-UCB-H involved a four-step process.[4][6] This process includes the nucleophilic labeling of a pyridine precursor, followed by reductive amination and internal cyclization.[4]
Reagents and Conditions: [4][6]
-
Step a (Fluorination): N-tetradecyltrimethylammonium [¹⁸F]F⁻ / tetraethylammonium HCO₃⁻ in DMSO-DMF, heated at 140°C for 2 minutes.[4][6]
-
Step b (Amine Addition): Triethylamine-methanol, heated at 60°C for 20 minutes.[4][6]
-
Steps c & d (Reduction & Cyclization): Sodium borohydride (NaBH₄), heated at 60°C for 25 minutes.[4][6]
Automated One-Step Synthesis Protocol
A more recent, robust, and cGMP-compliant method involves a one-step radiolabeling of a stable pyridyliodonium salt precursor.[5][7] This has significantly improved the efficiency and accessibility of ¹⁸F-UCB-H for widespread use.
Protocol Summary: The synthesis involves the direct nucleophilic fluorination of a pyridyl(4-methoxyphenyl)iodonium salt with [¹⁸F]fluoride.[7] This reaction is fully automated.
Quantitative Data
The following tables summarize key quantitative data for ¹⁸F-UCB-H from various studies.
Radiosynthesis Performance
| Parameter | Multi-Step Synthesis | One-Step Automated Synthesis |
| Radiochemical Yield | 45 ± 13%[1] | 34 ± 2% (uncorrected)[7] |
| Specific Activity (EOS) | 0.44 ± 0.24 Ci/µmol[1] | 815 ± 185 GBq/µmol[7] |
| Synthesis Time | 150 minutes[4] | 50 minutes[7] |
| Radiochemical Purity | >98%[5] | Not specified |
Pharmacokinetics in Non-Human Primates
Data from studies in rhesus and cynomolgus monkeys.
| Parameter | Value |
| Metabolism (Parent Compound) | ~40% remaining at 30 min post-injection[1] |
| Peak Brain Activity | < 15 minutes[1] |
| Plasma to Whole-Blood Ratio | 0.90 ± 0.05[5] |
Regional Brain Distribution Volume (Vₜ) in Rhesus Monkeys[1]
| Brain Region | Vₜ Value |
| Cingulate Cortex (CIN) | 16.5 |
| Occipital Cortex (OCC) | 16.0 |
| Frontal Cortex (FNT) | 15.2 |
| Striatum (STR) | 14.6 |
| Cerebellum (CER) | 12.9 |
| Thalamus (THA) | 12.4 |
| Pons (PON) | 11.0 |
| Brainstem (BST) | 10.8 |
Experimental Protocols
In Vivo PET Imaging in Rodents
This protocol outlines a typical preclinical PET study using ¹⁸F-UCB-H in rats to quantify SV2A.[8]
Methodology:
-
Animal Preparation: Rats are anesthetized, typically with isoflurane.[8]
-
Arterial Input Function: An arteriovenous shunt and a β-microprobe system are used to measure the arterial input function continuously.[8]
-
Tracer Injection: A bolus of ¹⁸F-UCB-H (e.g., 140 ± 20 MBq) is injected intravenously.[8]
-
PET Scan Acquisition: Dynamic PET scanning is performed to capture the tracer's kinetics in the brain.
-
Blocking Study (for specificity): To confirm specific binding, a separate cohort of animals is pretreated with a blocking agent like levetiracetam (LEV) at varying doses (0.1-100 mg/kg) before tracer injection.[8]
-
Data Analysis: The distribution volume (Vₜ) is calculated using methods like the Logan graphical analysis to quantify tracer uptake and binding.[8]
Conclusion
¹⁸F-UCB-H has emerged as a robust and specific PET tracer for the in vivo quantification of SV2A, a key marker of synaptic density.[1][8] Its favorable kinetics and the development of an efficient, automated radiosynthesis have made it a valuable tool in neuroscience research.[3][7] It holds significant promise for studying synaptic alterations in a variety of neurological and psychiatric disorders, including epilepsy and Alzheimer's disease.[4]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. trasis.com [trasis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of [18F]this compound revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 18F-UCB-H PET Imaging of Rodent Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of the positron emission tomography (PET) radiotracer ¹⁸F-UCB-H for in vivo imaging of synaptic vesicle glycoprotein 2A (SV2A) in the rodent brain. SV2A is a crucial protein involved in neurotransmitter release and serves as a biomarker for synaptic density. Its visualization and quantification with ¹⁸F-UCB-H PET offer a powerful tool for studying neurological disorders and evaluating the efficacy of novel therapeutics. This document outlines the theoretical background, experimental procedures, data analysis, and expected outcomes for successful ¹⁸F-UCB-H PET imaging in rodents.
Signaling Pathway of SV2A in Synaptic Transmission
Synaptic vesicle glycoprotein 2A (SV2A) is an integral membrane protein found on synaptic vesicles in neurons. It plays a critical role in the regulation of neurotransmitter release by interacting with synaptotagmin-1, the primary calcium sensor for fast, synchronous exocytosis. SV2A is thought to be involved in the proper trafficking and function of synaptotagmin-1, ensuring that synaptic vesicles are primed and ready for fusion with the presynaptic membrane upon calcium influx. The binding of ¹⁸F-UCB-H to SV2A allows for the in vivo quantification of this key synaptic protein.
Caption: SV2A's role in synaptic vesicle exocytosis.
Quantitative Data: 18F-UCB-H Distribution in Rodent Brain
The following tables summarize the regional distribution volume (V*) of ¹⁸F-UCB-H in the brain of healthy adult rats, as determined by PET imaging. The data is presented for control conditions and after administration of the SV2A ligand levetiracetam, which blocks ¹⁸F-UCB-H binding.
Table 1: Regional Distribution Volume (V*) of ¹⁸F-UCB-H in Healthy Rat Brain [1]
| Brain Region | Distribution Volume (V*) (mL/cm³) (Mean ± SD) |
| Cerebellum | 8.2 ± 0.3 |
| Cortex | 10.2 ± 0.5 |
| Hippocampus | 10.7 ± 3.3 |
| Striatum | 11.3 ± 3.3 |
| Thalamus | 12.1 ± 0.6 |
| Whole Brain | 9.76 ± 0.52 |
Table 2: Levetiracetam Blocking of ¹⁸F-UCB-H Binding in Rat Brain [2]
| Levetiracetam Dose (mg/kg) | % Blockade of ¹⁸F-UCB-H Binding (Whole Brain) |
| 0.1 | ~10% |
| 1 | ~40% |
| 10 | ~75% |
| 100 | >90% |
Experimental Protocols
Rodent Preparation and Anesthesia
1.1. Animal Acclimatization:
-
House rodents in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to imaging to minimize stress.
-
Provide ad libitum access to food and water.
1.2. Anesthesia:
-
Induce anesthesia with 4-5% isoflurane in 100% oxygen.
-
Maintain anesthesia with 1.5-2.5% isoflurane in 100% oxygen delivered via a nose cone.
-
Place the anesthetized animal on a heated bed to maintain body temperature throughout the procedure.
-
Monitor vital signs, including respiration rate and body temperature, throughout the experiment.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
Radiotracer Administration
2.1. ¹⁸F-UCB-H Formulation:
-
¹⁸F-UCB-H should be formulated in a sterile injectable solution (e.g., saline with a small percentage of ethanol).
-
The radiochemical purity should be >95%.
2.2. Injection Procedure:
-
Place a catheter in the lateral tail vein for intravenous (IV) injection.
-
Administer a bolus injection of ¹⁸F-UCB-H. The typical injected dose for a rat is approximately 140 ± 20 MBq.[1][2]
-
Record the exact injected dose and time of injection.
PET Imaging Acquisition
3.1. Animal Positioning:
-
Position the anesthetized rodent in the PET scanner with its head in the center of the field of view.
-
Use a stereotaxic holder to ensure consistent and reproducible head positioning.
3.2. Imaging Parameters:
-
Perform a transmission scan for attenuation correction prior to the emission scan.[1]
-
Acquire dynamic emission data for 60-90 minutes immediately following radiotracer injection.[1]
-
A typical framing sequence is: 30 x 2s, 10 x 10s, 6 x 30s, 6 x 300s, and 3 x 600s.[1]
Arterial Blood Sampling (for full kinetic modeling)
4.1. Catheterization:
-
For accurate quantification of the distribution volume (V*), an arterial input function is required. This involves cannulation of the femoral artery.
4.2. Blood Sampling:
-
Collect arterial blood samples continuously or at discrete time points throughout the scan to measure the concentration of ¹⁸F-UCB-H in arterial plasma.
-
Analyze blood samples to determine the fraction of unchanged radiotracer over time.
Data Analysis Protocol
Caption: Workflow for 18F-UCB-H PET data analysis.
1. Image Reconstruction:
-
Reconstruct the dynamic PET data into a series of 3D images, applying corrections for attenuation, scatter, and radioactive decay.
2. Motion Correction:
-
If motion artifacts are present, apply a motion correction algorithm to align the dynamic frames.
3. Co-registration:
-
Co-register the PET images with an anatomical image (MRI or CT) of the same animal to improve anatomical localization.
4. Region of Interest (ROI) Definition:
-
Define regions of interest (ROIs) corresponding to specific brain structures (e.g., hippocampus, striatum, cortex, cerebellum) using a rodent brain atlas.
5. Time-Activity Curve (TAC) Generation:
-
Extract the average radioactivity concentration within each ROI for each time frame to generate time-activity curves (TACs).
6. Kinetic Modeling:
-
Use the TACs and the arterial input function to perform kinetic modeling.
-
Logan graphical analysis is a commonly used method to calculate the total distribution volume (V*) of ¹⁸F-UCB-H in each ROI.[1][2]
7. Statistical Analysis:
-
Perform statistical analysis on the calculated V* values to compare different experimental groups or conditions.
Conclusion
¹⁸F-UCB-H PET imaging is a robust and reproducible method for quantifying SV2A density in the rodent brain. The protocols outlined in these application notes provide a framework for conducting successful imaging studies. Adherence to these guidelines will enable researchers to obtain high-quality, quantitative data on synaptic density, which is invaluable for advancing our understanding and treatment of a wide range of neurological and psychiatric disorders.
References
Kinetic Modeling of UCB-H PET Data for Synaptic Density Quantification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) imaging with the radiotracer [¹⁸F]UCB-H provides a non-invasive method to quantify synaptic vesicle glycoprotein 2A (SV2A), a protein integral to presynaptic vesicles. As SV2A is ubiquitously expressed in the brain, [¹⁸F]this compound PET serves as a valuable tool for estimating synaptic density in vivo. This is particularly relevant for studying neurodegenerative diseases, psychiatric disorders, and the effects of novel therapeutics on synaptic integrity. These application notes provide detailed protocols for performing and analyzing [¹⁸F]this compound PET studies, from radiotracer administration to kinetic modeling, enabling robust quantification of SV2A.
Core Principles
[¹⁸F]this compound is a fluorinated analog of levetiracetam, an antiepileptic drug that selectively binds to SV2A.[1][2] Following intravenous injection, the radiotracer enters the brain and binds to SV2A. Dynamic PET imaging captures the time course of [¹⁸F]this compound concentration in different brain regions. Kinetic modeling of these time-activity curves (TACs), in conjunction with an arterial input function (AIF) or an image-derived input function (IDIF), allows for the estimation of key parameters that reflect SV2A density, such as the total volume of distribution (Vₜ).
Experimental Protocols
Preclinical [¹⁸F]this compound PET Imaging Protocol (Rat Model)
This protocol is adapted from preclinical studies evaluating [¹⁸F]this compound in rats.[1][3]
-
Animal Preparation:
-
Adult male Wistar rats (or other appropriate strain) are fasted overnight with free access to water.
-
On the day of the scan, anesthesia is induced with isoflurane (e.g., 2-3% in oxygen).
-
Catheters are placed in a femoral artery and vein for blood sampling and radiotracer injection, respectively. An arteriovenous shunt with a β-microprobe system can be used for continuous arterial blood sampling.[1]
-
-
Radiotracer Administration:
-
A bolus of [¹⁸F]this compound (e.g., 140 ± 20 MBq) is injected intravenously.[1]
-
-
PET Data Acquisition:
-
A dynamic PET scan is initiated simultaneously with the radiotracer injection.
-
Scan duration is typically 60-120 minutes.
-
Data are acquired in list mode and reconstructed into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 5 x 2min, 8 x 5min, 4 x 10min).
-
-
Arterial Blood Sampling and Analysis:
-
If using an AIF, arterial blood samples are collected throughout the scan to measure the concentration of [¹⁸F]this compound in arterial plasma.
-
For discrete sampling, samples are taken frequently at the beginning of the scan and less frequently later (e.g., at 5, 15, 30, 60, 90, and 120 minutes).[4]
-
Plasma is separated from whole blood by centrifugation.[4]
-
The fraction of unchanged radiotracer (parent fraction) is determined using high-performance liquid chromatography (HPLC).[4]
-
The AIF is generated by multiplying the total plasma radioactivity concentration by the parent fraction at each time point.
-
-
Image Processing:
-
PET images are reconstructed using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization - OSEM).[4]
-
Images are corrected for attenuation, scatter, and radioactive decay.[4]
-
Regions of interest (ROIs) are delineated on the PET images, often with the aid of a co-registered MRI or CT scan.
-
Human [¹⁸F]this compound PET Imaging Protocol
This protocol is based on studies conducted in healthy human volunteers.[5]
-
Participant Preparation:
-
Participants undergo a physical and neurological examination, and provide written informed consent.
-
An intravenous catheter is placed for radiotracer injection, and an arterial line is inserted for blood sampling.
-
-
Radiotracer Administration:
-
[¹⁸F]this compound is administered as an intravenous bolus.
-
-
PET Data Acquisition:
-
A dynamic PET scan of the brain is performed for at least 90 minutes.
-
Data are acquired and reconstructed into time frames.
-
-
Arterial Input Function Measurement:
-
Arterial blood samples are collected throughout the scan to determine the AIF, as described in the preclinical protocol.
-
Alternatively, an image-derived input function (IDIF) from the carotid arteries can be used to avoid invasive arterial sampling.[5]
-
-
Image Analysis:
-
Brain ROIs are defined on co-registered MRI scans and transferred to the dynamic PET images.
-
Time-activity curves are generated for each ROI.
-
Kinetic Modeling
The goal of kinetic modeling is to estimate the total volume of distribution (Vₜ), which is the ratio of the radiotracer concentration in a brain region to that in arterial plasma at equilibrium. Vₜ is directly proportional to the density of available SV2A.
Logan Graphical Analysis
Logan graphical analysis is a robust method for tracers with reversible kinetics and is often recommended for [¹⁸F]this compound.[1][6][7] It linearizes the data from a multi-compartment model without requiring the specification of the number of tissue compartments.
The Logan plot is represented by the following equation:
where:
-
Cᵣₒᵢ(t) is the radioactivity concentration in the ROI at time t.
-
Cₚ(t) is the radioactivity concentration in arterial plasma at time t.
-
Vₜ is the total volume of distribution.
-
int is the intercept.
The slope of the linear portion of the plot (typically after an initial equilibration period) yields the Vₜ.
Compartmental Modeling
Compartmental models describe the exchange of the radiotracer between different physiological compartments (e.g., plasma, free in tissue, specifically bound).
-
One-Tissue Compartment Model (1TCM): This model assumes the brain tissue consists of a single compartment.
-
Two-Tissue Compartment Model (2TCM): This model is often more appropriate for tracers with specific binding and considers two tissue compartments: non-displaceable (free and non-specifically bound tracer) and specifically bound.[7] While the 2TCM can provide more detailed information (e.g., individual rate constants K₁, k₂, k₃, k₄), it may be less stable for [¹⁸F]this compound compared to the Logan plot, especially in regions with low specific binding.[4][7]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies of [¹⁸F]this compound.
Table 1: Preclinical [¹⁸F]this compound Kinetic Parameters in Rats
| Brain Region | Vₜ (mL/cm³) (Mean ± SD) |
| Whole Brain | 9.76 ± 0.52 |
Data from a test-retest study in four control animals using Logan graphical analysis.[1]
Table 2: Comparison of Kinetic Modeling Approaches for [¹⁸F]this compound in Non-Human Primates
| Kinetic Model | Vₜ Estimation | Stability |
| Two-Tissue Compartment Model (2TCM) | Optimal fit but can be unstable | May not always converge, especially with low specific binding[4][7] |
| Logan Graphical Analysis | Robust estimate with small bias | More stable and reliable compared to 2TCM[7] |
Visualizations
Signaling Pathway and Binding of [¹⁸F]this compound
Caption: Binding of [¹⁸F]this compound to SV2A on synaptic vesicles.
Experimental Workflow for [¹⁸F]this compound PET Kinetic Modeling
Caption: Workflow for [¹⁸F]this compound PET data acquisition and analysis.
Logical Relationship of Kinetic Models
Caption: Relationship between input data, kinetic models, and output.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The pharmacokinetics of [18F]this compound revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring brain synaptic vesicle protein 2A with positron emission tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics of [<sup>18</sup>F]this compound revisited in the healthy non-human primate brain - ProQuest [proquest.com]
Application Notes and Protocols for Standardized Uptake Value (SUV) of 18F-UCB-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of the novel PET tracer, 18F-UCB-H, for in vivo quantification of Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a crucial protein involved in neurotransmitter release and serves as a biomarker for synaptic density. The following sections detail the standardized uptake value (SUV) of 18F-UCB-H in preclinical models, experimental protocols for its use, and an overview of the SV2A signaling pathway.
Quantitative Data: Standardized Uptake Value (SUV) of 18F-UCB-H
The SUV is a semi-quantitative metric used in PET imaging to evaluate the uptake of a radiotracer in a region of interest. For 18F-UCB-H, studies in preclinical models have demonstrated its utility in quantifying SV2A density in the brain.
Preclinical SUV Data in Rodents
In studies involving Sprague Dawley rats, the SUV of 18F-UCB-H has been shown to be a reliable parameter for quantifying tracer uptake, with a strong correlation to the more complex distribution volume (Vt) determined through kinetic modeling. The optimal time window for SUV calculation in rats has been identified as 20-40 minutes post-injection.
| Brain Region | Mean SUV (20-40 min post-injection) |
| Whole Brain | [Data not explicitly provided in a table format, but described as having high uptake] |
| Hippocampus | [Specific values not available in tabular form] |
| Striatum | [Specific values not available in tabular form] |
| Cortex | [Specific values not available in tabular form] |
Note: While specific mean SUV values for different rat brain regions are not available in a consolidated table from the reviewed literature, the consistent finding is a high and specific uptake in grey matter regions corresponding to SV2A distribution.
Preclinical SUV Data in Non-Human Primates
In non-human primate models (cynomolgus monkeys), 18F-UCB-H also demonstrates rapid brain uptake and kinetics suitable for PET imaging. The highest SUV uptake is observed in the striatum, followed by the thalamus and cortical regions, consistent with the known distribution of SV2A.
| Brain Region | Relative SUV Uptake |
| Striatum | Highest |
| Thalamus | High |
| Cortical Regions | Moderate to High |
| White Matter | Low |
Note: Absolute mean SUV values for non-human primate brain regions were not presented in a tabular format in the reviewed literature. The table reflects the relative uptake levels as described in the studies.
Experimental Protocols
18F-UCB-H PET Imaging in Rodents
This protocol outlines the key steps for performing 18F-UCB-H PET imaging in rats to determine SUV.
1. Animal Preparation:
-
Male Sprague Dawley rats are typically used.
-
Animals are anesthetized for the duration of the imaging procedure. Isoflurane is a common choice.
-
A tail vein catheter is inserted for radiotracer injection.
2. Radiotracer Administration:
-
18F-UCB-H is administered as an intravenous (IV) bolus injection.
-
The injected dose should be accurately measured.
3. PET Scan Acquisition:
-
A dynamic PET scan is initiated simultaneously with the radiotracer injection.
-
The scan duration is typically 60-90 minutes.
4. Image Reconstruction:
-
PET images are reconstructed using a standard algorithm (e.g., OSEM - Ordered Subset Expectation Maximization).
-
Corrections for attenuation, scatter, and radioactive decay are applied.
5. Image Analysis and SUV Calculation:
-
Regions of Interest (ROIs) are drawn on the reconstructed PET images for various brain structures.
-
The mean radioactivity concentration within each ROI is determined from the images acquired between 20 and 40 minutes post-injection.
-
The SUV is calculated using the following formula:
SUV = Mean ROI Activity (Bq/mL) / (Injected Dose (Bq) / Body Weight (g))
18F-UCB-H PET Imaging in Non-Human Primates
This protocol provides a general workflow for 18F-UCB-H PET imaging in non-human primates.
1. Animal Preparation:
-
Cynomolgus monkeys are a relevant model.
-
Animals are anesthetized and monitored throughout the procedure.
-
Catheters are placed for radiotracer injection and, if required, for arterial blood sampling for more detailed kinetic modeling.
2. Radiotracer Administration:
-
18F-UCB-H is administered as an IV bolus injection. The typical injected dose is around 150 MBq.
3. PET Scan Acquisition:
-
A dynamic PET scan is performed for at least 120 minutes.
4. Image Reconstruction and Analysis:
-
Image reconstruction is performed with appropriate corrections.
-
Time-activity curves are generated for different brain regions.
-
SUV is calculated for specific time frames to assess tracer uptake.
Visualizations
Caption: Experimental workflow for 18F-UCB-H PET imaging and SUV calculation.
SV2A Signaling and Function
Synaptic Vesicle Glycoprotein 2A (SV2A) is an integral membrane protein found in synaptic vesicles of neurons and endocrine cells. While its precise signaling cascade is not fully elucidated in the classical sense of a receptor-ligand pathway, its critical role in neurotransmitter release is well-established. SV2A is believed to function by modulating the calcium-dependent exocytosis of synaptic vesicles.
The antiepileptic drug levetiracetam and its analogs, including UCB-H, bind to SV2A and are thought to modulate its function, thereby affecting neurotransmitter release.
Caption: Role of SV2A in calcium-triggered neurotransmitter release.
Application Notes and Protocols for UCB-H PET Image Acquisition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for Positron Emission Tomography (PET) imaging using the radiotracer [18F]UCB-H, which targets the Synaptic Vesicle Glycoprotein 2A (SV2A) to enable in vivo quantification of synaptic density. The following sections detail the necessary parameters for human, non-human primate, and rodent studies, presented in a clear and structured format to facilitate experimental design and execution.
Human Studies: Image Acquisition Parameters
This protocol is designed for clinical research settings involving adult human subjects.
Table 1: Human [18F]this compound PET Imaging Parameters
| Parameter | Value | Reference |
| Radiotracer | [18F]this compound | [1] |
| Injected Dose | ~170.4 ± 24.9 MBq (intravenous bolus) | [1] |
| PET Scanner | Siemens/CTI ECAT HR+ or similar | [1] |
| Acquisition Mode | Dynamic 3D list mode | [1] |
| Scan Duration | 100 minutes | [1] |
| Frame Timing | 6 x 10s, 8 x 30s, 5 x 120s, 17 x 300s | [1] |
| Attenuation Correction | CT-based | [2] |
| Image Reconstruction | Filtered Backprojection (FBP) | [1] |
| Corrections Applied | Measured attenuation, dead time, random events, scatter | [1] |
| Input Function | Arterial blood sampling or Image-Derived Input Function (IDIF) from carotids | [1] |
Experimental Protocol: Human [18F]this compound PET Imaging
-
Subject Preparation:
-
Subjects should fast for a minimum of 4-6 hours prior to the scan.
-
An intravenous catheter should be placed for radiotracer injection.
-
For studies requiring an arterial input function, an arterial line should be placed.
-
-
Radiotracer Administration:
-
Administer an intravenous bolus injection of approximately 170.4 ± 24.9 MBq of [18F]this compound.[1]
-
-
PET Scan Acquisition:
-
Begin dynamic PET acquisition simultaneously with the radiotracer injection.
-
Acquire data for a total of 100 minutes using a framing scheme such as: 6 frames of 10 seconds, 8 frames of 30 seconds, 5 frames of 120 seconds, and 17 frames of 300 seconds.[1]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images using a filtered backprojection algorithm.
-
Apply corrections for attenuation, dead time, random events, and scatter.[1]
-
Generate time-activity curves (TACs) for various brain regions of interest.
-
If an arterial input function is used, collect serial arterial blood samples throughout the scan to measure radioactivity concentration.
-
Alternatively, an image-derived input function can be obtained from the carotid arteries.[1]
-
Use kinetic modeling, such as the Logan graphical analysis, to estimate the regional distribution volume (VT) of [18F]this compound.[1]
-
Non-Human Primate Studies: Image Acquisition Parameters
This protocol is suitable for preclinical studies in non-human primates (NHPs).
Table 2: Non-Human Primate [18F]this compound PET Imaging Parameters
| Parameter | Value | Reference |
| Radiotracer | [18F]this compound | [3] |
| Injected Dose | 32.9 ± 1.0 MBq/kg (intravenous bolus) | [3] |
| PET Scanner | Siemens/CTI ECAT EXACT HR+ or similar | [3] |
| Acquisition Mode | Dynamic 3D | [3] |
| Scan Duration | 120 minutes or 240 minutes | [3] |
| Attenuation Correction | 68Ge transmission scan | [3] |
| Image Reconstruction | Ordered Subset Expectation Maximization (OSEM-2D) | [3] |
| Corrections Applied | Radioactive decay, scatter, attenuation, detector inhomogeneity | [3] |
| Input Function | Arterial blood sampling with metabolite analysis | [3] |
Experimental Protocol: Non-Human Primate [18F]this compound PET Imaging
-
Animal Preparation:
-
Anesthetize the NHP and maintain anesthesia throughout the procedure.
-
Place intravenous catheters for radiotracer injection and blood sampling.
-
Position the animal in the PET scanner.
-
-
Radiotracer Administration:
-
Administer an intravenous bolus injection of 32.9 ± 1.0 MBq/kg of [18F]this compound.[3]
-
-
PET Scan Acquisition:
-
Start the dynamic PET scan at the time of injection.
-
Acquire data for a duration of 120 or 240 minutes.[3]
-
-
Arterial Blood Sampling:
-
Collect serial arterial blood samples throughout the scan to determine the parent radiotracer concentration and for metabolite analysis.[3]
-
-
Image Reconstruction and Analysis:
Rodent Studies: Image Acquisition Parameters
This protocol is intended for preclinical research in mice or rats.
Table 3: Rodent [18F]this compound PET Imaging Parameters
| Parameter | Value | Reference |
| Radiotracer | [18F]this compound | [4] |
| PET Scanner | Siemens Inveon PET-CT or similar µPET scanner | [4] |
| Anesthesia | Isoflurane with oxygen | [4] |
| Acquisition Mode | Dynamic | [4] |
| Scan Duration | 60-120 minutes | [4] |
| Attenuation Correction | CT-based | [4] |
| Image Reconstruction | 3D Ordered Subset Expectation Maximization (OSEM 3D) | [5] |
| Blocking Agent (for specificity) | Levetiracetam (LEV) | [4] |
| Input Function | Population-based Image-Derived Input Function (IDIF) | [4] |
Experimental Protocol: Rodent [18F]this compound PET Imaging
-
Animal Preparation:
-
Anesthetize the rodent using a mixture of isoflurane and oxygen and maintain anesthesia for the duration of the experiment.[4]
-
Place a tail-vein catheter for radiotracer injection.
-
Position the animal on the scanner bed.
-
-
Radiotracer Administration:
-
Administer an intravenous bolus injection of [18F]this compound.
-
-
PET/CT Scan Acquisition:
-
Acquire a dynamic PET scan for 60 to 120 minutes.[4]
-
Perform a CT scan for attenuation correction.
-
-
Blocking Study (Optional):
-
To confirm the specificity of [18F]this compound binding to SV2A, a separate cohort of animals can be pre-treated with levetiracetam (e.g., 50 mg/kg) prior to radiotracer injection.[4]
-
-
Image Reconstruction and Analysis:
Signaling Pathway and Logical Relationships
The following diagram illustrates the principle of [18F]this compound PET imaging. The radiotracer binds to SV2A, a protein located on presynaptic vesicles. The PET scanner detects the radioactive signal from [18F]this compound, allowing for the in vivo quantification of SV2A, which serves as a proxy for synaptic density.
References
- 1. Measuring brain synaptic vesicle protein 2A with positron emission tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human biodistribution and dosimetry of [11C]-UCB-J, a PET radiotracer for imaging synaptic density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of [18F]this compound revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for UCB-H PET Data Analysis in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) imaging targeting the Synaptic Vesicle Glycoprotein 2A (SV2A) is a transformative tool in neuroscience research, offering an in vivo method to quantify synaptic density.[1][2][3] The radiotracer [¹⁸F]UCB-H is a specific ligand for SV2A, enabling the investigation of synaptic integrity in a variety of neurological disorders.[4][5][6] Synaptic loss is a key pathological feature in many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.[3][7] Therefore, [¹⁸F]this compound PET imaging provides a valuable biomarker for early diagnosis, disease monitoring, and the evaluation of novel therapeutic interventions.[3][8]
These application notes provide a comprehensive workflow for neurologists and researchers utilizing [¹⁸F]this compound PET for the quantitative analysis of synaptic density. The protocols outlined below cover the entire process from patient preparation and image acquisition to data analysis and interpretation.
Experimental Protocols
Radiotracer and Subject Preparation
1.1. Radiotracer:
-
[¹⁸F]this compound is synthesized through a one-step radiolabeling process of a pyridyliodonium precursor.[2]
-
The radiochemical purity of [¹⁸F]this compound should be greater than 98%.[2]
1.2. Subject Preparation:
-
Subjects should fast for a minimum of 4 hours prior to the scan.
-
Abstain from alcohol, caffeine, and nicotine for at least 12 hours before the scan.[9]
-
A thermoplastic mask can be used to minimize head motion during the acquisition.[3]
-
For preclinical studies in animal models, anesthesia (e.g., isoflurane) is administered.[4][10]
PET Image Acquisition
2.1. Scanner:
-
A high-resolution PET scanner, often a hybrid PET/CT or PET/MR system, is utilized.[11]
2.2. Injection:
-
[¹⁸F]this compound is administered as an intravenous (IV) bolus injection.[2][3][4]
-
The injected dose for human studies is typically around 157.06 ± 8.96 MBq.[3]
2.3. Dynamic Acquisition:
-
Dynamic PET data acquisition commences with the IV bolus injection.[2]
-
A typical dynamic scan duration is 90-100 minutes.[3]
-
The acquisition is framed to capture the initial rapid uptake and subsequent distribution of the tracer. An example framing protocol is: 6x10s, 8x30s, 5x120s, and 17x300s.[3]
2.4. Attenuation Correction:
-
A low-dose CT or an MR-based attenuation correction map is acquired.[4]
Arterial Blood Sampling (for full kinetic modeling)
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma over time, which serves as the arterial input function (AIF).[2]
-
A typical sampling schedule for a 2-hour scan includes 28 samples, with more frequent sampling in the initial minutes.[2]
-
For longer scans, additional samples are collected.[2]
-
Plasma is separated from whole blood by centrifugation.[2]
-
High-performance liquid chromatography (HPLC) is used to analyze plasma samples and determine the fraction of the parent radiotracer versus its metabolites.[2][9]
Data Analysis Workflow
Image Preprocessing
-
Motion Correction: Head motion correction is applied to the dynamic PET images.
-
Image Reconstruction: Dynamic PET images are reconstructed using algorithms such as Ordered Subset Expectation Maximization (OSEM).[2][12] Corrections for radioactive decay, scatter, and attenuation are applied during reconstruction.[2][12]
-
Image Registration: The PET images are co-registered to a corresponding anatomical MRI scan (typically a T1-weighted image) for anatomical delineation of regions of interest (ROIs).
Kinetic Modeling
Kinetic modeling is essential for the quantification of [¹⁸F]this compound binding. The choice of model depends on the acquisition protocol and the desired quantitative outcome.
-
Two-Tissue Compartment Model (2TCM): This is a robust model for [¹⁸F]this compound that describes the tracer exchange between plasma, a non-displaceable compartment, and a specific binding compartment in the brain tissue.[2] It requires a metabolite-corrected arterial plasma input function.[2]
-
Logan Graphical Analysis: This is a graphical method that provides an estimate of the total distribution volume (Vt), which is a measure of tracer binding.[1][9] It also requires an arterial input function.
-
Simplified Approaches:
-
Standardized Uptake Value (SUV): In some cases, the SUV, calculated as the tissue radioactivity concentration normalized for injected dose and body weight, can be a simplified alternative to full kinetic modeling. Studies have shown a good correlation between SUV and Vt for [¹⁸F]this compound.[1] The optimal time window for SUV calculation appears to be 20-40 minutes post-injection.[1]
-
Population-Based Input Function (PBIF): This method uses an averaged AIF from a representative group of subjects, which can simplify the analysis by avoiding the need for arterial sampling in every individual.[13]
-
Image-Derived Input Function (IDIF): An IDIF can be generated from the PET data itself by identifying a blood pool region, such as the carotid arteries or the left ventricle. This also reduces the need for invasive arterial sampling.[13]
-
Quantification of Synaptic Density
The primary outcome measure from [¹⁸F]this compound PET analysis is the quantification of SV2A density, which is inferred from the following parameters:
-
Distribution Volume (Vt): Represents the total tracer distribution in a region, including specific binding and non-displaceable uptake. It is a key parameter for quantifying receptor density.
-
Binding Potential (BP_ND): This parameter, derived from Vt, reflects the density of available SV2A sites.
-
Standardized Uptake Value Ratio (SUVR): Calculated by normalizing the SUV of a target region to a reference region with negligible specific binding.
Quantitative Data Summary
The following tables summarize key quantitative data from [¹⁸F]this compound PET studies.
Table 1: Reproducibility of [¹⁸F]this compound Vt in Test-Retest Studies
| Brain Region | Mean Vt (mL/cm³) | Test-Retest Variability (%) |
| Whole Brain | 9.76 ± 0.52 | 10.4 ± 6.5 |
| Cerebellum | 8.2 ± 0.3 | - |
| Thalamus | 12.1 ± 0.6 | - |
Data from preclinical studies in rats.[7][9]
Table 2: Comparison of Quantification Parameters
| Parameter | Description | Input Function Required | Complexity |
| Vt (Distribution Volume) | Total tracer distribution | Arterial/Image-Derived/Population-Based | High |
| BP_ND (Binding Potential) | Specific binding relative to non-displaceable uptake | Arterial/Image-Derived/Population-Based | High |
| SUV (Standardized Uptake Value) | Semi-quantitative measure of tracer uptake | None | Low |
| SUVR (SUV Ratio) | SUV normalized to a reference region | None | Low |
Visualization of Workflows and Pathways
This compound PET Data Analysis Workflow
Caption: Workflow for this compound PET data acquisition and analysis.
SV2A Signaling in Neurodegeneration
Caption: SV2A interaction with key factors in Alzheimer's disease.[2][13]
Statistical Analysis
-
Group Comparisons: To compare synaptic density between different groups (e.g., patients vs. healthy controls), statistical tests such as the Student's t-test or Analysis of Variance (ANOVA) can be used for normally distributed data. For non-parametric data, the Mann-Whitney U test or Kruskal-Wallis test are appropriate.[14]
-
Correlation Analysis: To investigate the relationship between synaptic density (e.g., Vt values) and clinical variables (e.g., cognitive scores), correlation analyses such as Pearson's or Spearman's correlation are employed.
-
Voxel-wise Analysis: Statistical Parametric Mapping (SPM) is a widely used software for performing voxel-wise statistical analysis of brain imaging data. This allows for the identification of brain regions with significant differences in tracer uptake between groups.
-
Correction for Multiple Comparisons: When performing voxel-wise analyses, it is essential to correct for multiple comparisons to avoid false positives. Methods such as Family-Wise Error (FWE) correction or False Discovery Rate (FDR) correction are commonly used.
Conclusion
[¹⁸F]this compound PET imaging is a powerful technique for the in vivo quantification of synaptic density in the human brain. The standardized workflow presented in these application notes provides a framework for researchers to conduct rigorous and reproducible studies in the field of neurology. By following these protocols, researchers can obtain high-quality, quantitative data on synaptic integrity, which is critical for advancing our understanding of neurological diseases and for the development of novel therapeutics.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. trasis.com [trasis.com]
- 6. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. PET Research Trials and Neuroimaging - BioPharma Services [biopharmaservices.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Medicine Neuro PET Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of [18F]this compound revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer's Disease: Implications for Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Mapping of Synaptic Vesicle Protein 2A (SV2A) in Health and Neurodegenerative Diseases: A Comparative Analysis with Synaptophysin and Ground Truth for PET Imaging Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18F-UCB-H in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic loss is a key pathological hallmark of Alzheimer's disease (AD) and is strongly correlated with cognitive decline. The synaptic vesicle glycoprotein 2A (SV2A) is a protein found in the membranes of presynaptic vesicles and is essential for normal neurotransmission. It has emerged as a reliable biomarker for synaptic density. 18F-UCB-H is a positron emission tomography (PET) radiotracer with high affinity and specificity for SV2A.[1][2] This allows for the in vivo quantification and longitudinal monitoring of synaptic density in the brains of living subjects, including animal models of AD.[3] These application notes provide detailed protocols for utilizing 18F-UCB-H in preclinical AD research.
Mechanism of Action: 18F-UCB-H as a Synaptic Density Marker
18F-UCB-H binds to SV2A, which is ubiquitously expressed in presynaptic terminals throughout the brain. A reduction in the PET signal of 18F-UCB-H is indicative of a decrease in synaptic density, a key event in the progression of neurodegenerative diseases like Alzheimer's.[3]
Caption: 18F-UCB-H binds to SV2A on presynaptic vesicles.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies using 18F-UCB-H in rodent models.
| Parameter | Animal Model | Value | blocking agent | Reference |
| Distribution Volume (Vt) | Sprague Dawley Rats (Control) | 9.76 ± 0.52 mL/cm³ | N/A | [1][2][4] |
| Test-Retest Reproducibility | Sprague Dawley Rats | 10.4% ± 6.5% | N/A | [1][2][4] |
| Radiotracer Injection Dose | PS2APP & P301S Mice | 14.7 ± 1.5 MBq | N/A | [3][5] |
| Radiotracer Injection Dose | Sprague Dawley Rats | 140 ± 20 MBq | Levetiracetam (0.1–100 mg/kg) | [1][2][4] |
| Correlation (Vt vs. SUV) | Sprague Dawley Rats | r > 0.8 | N/A | [6] |
Experimental Protocols
Animal Models
Commonly used animal models for studying synaptic density in the context of Alzheimer's disease with 18F-UCB-H include:
-
PS2APP mice: These mice express human presenilin 2 and amyloid precursor protein mutations, leading to age-dependent amyloid-β plaque pathology.
-
P301S mice: These mice express a human tau mutation, leading to the development of neurofibrillary tangles.
-
Sprague Dawley rats: Often used for foundational studies and to establish quantification methods.[6]
Radiotracer Administration Protocol
-
Animal Preparation: Anesthetize the animal using isoflurane (2-3% in oxygen). Place the animal on a heating pad to maintain body temperature.
-
Catheterization: For dynamic scanning with arterial blood sampling, catheterize the femoral artery and vein. For simpler, static imaging, a tail vein catheter is sufficient.
-
Radiotracer Injection: Inject a bolus of 18F-UCB-H intravenously. The typical dose for mice is around 14.7 ± 1.5 MBq and for rats is approximately 140 ± 20 MBq.[1][2][3] The specific activity should be high to minimize receptor occupancy.
PET Imaging Protocol
-
Scanner Setup: Position the anesthetized animal in the PET scanner.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Dynamic PET Scan: For kinetic modeling, begin a dynamic scan immediately upon injection of 18F-UCB-H, typically for 60-90 minutes.[3][6]
-
Static PET Scan: For a simplified approach, a static scan can be performed. Based on high correlation with Vt, a 20-minute scan from 20 to 40 minutes post-injection is considered optimal.[5][6]
-
Image Reconstruction: Reconstruct the PET data using appropriate algorithms (e.g., OSEM-2D), correcting for radioactive decay, scatter, and attenuation.[7]
Data Acquisition and Analysis Protocol
-
Arterial Input Function (for kinetic modeling): If arterial catheterization was performed, collect serial arterial blood samples throughout the scan to measure the concentration of 18F-UCB-H in the plasma over time. Analyze these samples to determine the parent fraction of the radiotracer.[7]
-
Image-Derived Input Function (IDIF): As an alternative to arterial sampling, an IDIF can be generated from the PET data by defining a region of interest over a large blood pool like the heart or carotid arteries.[5]
-
Kinetic Modeling: Use the input function and the time-activity curves from various brain regions to calculate the distribution volume (Vt) using methods like the Logan graphical analysis.[1] Vt is a measure of the total radiotracer distribution in a region and is proportional to the density of SV2A.
-
Standardized Uptake Value (SUV): For a simpler, semi-quantitative analysis, calculate the SUV. This is the ratio of the radioactivity concentration in a region of interest to the injected dose normalized by body weight. For 18F-UCB-H in rats, the SUV calculated between 20 and 40 minutes post-injection has a strong correlation with Vt.[6]
-
Statistical Analysis: Compare Vt or SUV values between different groups of animals (e.g., transgenic vs. wild-type) at various ages to assess changes in synaptic density.
Experimental Workflow
The following diagram outlines the typical experimental workflow for an 18F-UCB-H PET imaging study in an animal model of Alzheimer's disease.
Caption: Workflow for 18F-UCB-H PET imaging in Alzheimer's models.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Assessment of synaptic loss in mouse models of β-amyloid and tau pathology using [18F]UCB-H PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of [18F]this compound Binding in the Rat Brain: From Kinetic Modelling to Standardised Uptake Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of [18F]this compound revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
Application of UCB-H PET in Epilepsy Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A key protein implicated in the pathophysiology of epilepsy is the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a transmembrane protein found in synaptic vesicles and is crucial for normal neurotransmission.[1] It has been identified as the binding site for the highly effective anti-epileptic drug, levetiracetam.[2][3] Consequently, the in vivo quantification of SV2A is of significant interest in epilepsy research for understanding disease progression, identifying epileptogenic zones, and developing novel therapeutic strategies.[4]
[18F]UCB-H is a positron emission tomography (PET) radiotracer with a high affinity and specificity for SV2A.[2][3][5] This allows for the non-invasive in vivo imaging and quantification of SV2A density in the brain.[2][3] Studies have demonstrated the utility of [18F]this compound PET in animal models of epilepsy to detect changes in SV2A expression throughout the different phases of the disease.[6][7] This makes it a promising tool for both preclinical and potentially clinical epilepsy research.
Key Applications in Epilepsy Research
-
Monitoring Disease Progression: [18F]this compound PET can be used to longitudinally track changes in SV2A density in animal models of epilepsy, providing insights into the neurobiological alterations that occur during epileptogenesis.[6][7][8]
-
Identifying Epileptogenic Foci: Reduced SV2A binding, as detected by PET imaging, has been observed in the seizure onset zone in patients with temporal lobe epilepsy, suggesting its potential as a biomarker for identifying epileptogenic regions.[4]
-
Evaluating Therapeutic Efficacy: By quantifying SV2A density, [18F]this compound PET can be employed to assess the target engagement and pharmacodynamic effects of novel anti-epileptic drugs that act on the SV2A protein.
-
Understanding Mechanisms of Drug Resistance: Investigating SV2A expression in drug-resistant epilepsy models and patients may help elucidate the mechanisms underlying pharmacoresistance.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from a study utilizing [18F]this compound PET in a kainic acid rat model of temporal lobe epilepsy.
| Parameter | Control Group (Saline) | Epileptic Group (Kainic Acid) | Significance (p-value) | Reference |
| [18F]this compound Binding (Early Phase) | Baseline | Significant Group Differences | < 0.028 | [6][7] |
| [18F]this compound Binding (Latent Phase) | Increased from baseline | Lower increase than control | < 0.028 | [6][7] |
| [18F]this compound Binding (Transition Phase) | Significant increase from baseline | Lower increase than control | < 0.028 | [6][7] |
| [18F]this compound Binding (Chronic Phase) | Significant increase from baseline (p < 0.001) | Lower increase than control | < 0.028 | [6][7] |
| Whole-Brain Distribution Volume (Vt) in control rats | 9.76 ± 0.52 mL/cm³ | N/A | N/A | [2][3][9] |
| Test-Retest Reproducibility (Vt) | 10.4% ± 6.5% | N/A | N/A | [2][3][9] |
Experimental Protocols
Protocol 1: In Vivo [18F]this compound PET Imaging in a Rat Model of Temporal Lobe Epilepsy
This protocol is based on the methodology described in studies using the kainic acid rat model.[6][7]
1. Animal Model:
-
Animals: Adult male Sprague Dawley rats.
-
Induction of Epilepsy: Administer multiple systemic doses of kainic acid (e.g., 5 mg/kg per injection) to induce status epilepticus. A control group should receive saline injections.[6][7]
-
Disease Staging: The study can be designed to perform PET scans at different phases of temporal lobe epilepsy: early, latent, transition, and chronic.[6][7]
2. Radiotracer:
-
Radioligand: Enantiomerically pure [18F]this compound.
-
Synthesis: Produced through a one-step radiolabeling of a pyridyliodonium precursor.[6]
3. PET Imaging Procedure:
-
Anesthesia: Anesthetize the rats with a mixture of isoflurane (4% for induction, 1.5-2% for maintenance) in air with 30% oxygen.[6]
-
Radiotracer Administration: Administer [18F]this compound (e.g., 37 ± 4 MBq in 0.55 mL) via the caudal vein as an intravenous bolus injection.[6] In other preclinical studies, a bolus of 140 ± 20 MBq has been used.[2][3][9]
-
PET Data Acquisition:
4. Data Analysis:
-
Image Reconstruction: Reconstruct the acquired PET data.
-
Image Analysis:
-
Co-register PET images with anatomical magnetic resonance imaging (MRI) scans for accurate anatomical localization.
-
Define regions of interest (ROIs) on the brain images.
-
Calculate the distribution volume (Vt) using kinetic modeling, such as the Logan graphical analysis.[2][3][9]
-
Compare the [18F]this compound binding between the epileptic and control groups at different disease stages.
-
5. Post-Imaging Validation (Optional):
-
Electroencephalography (EEG): Monitor animals for spontaneous electrographic seizures to confirm the epileptic phenotype.[6][7]
-
Immunofluorescence: At the end of the study, perfuse the animals and perform immunofluorescence staining for SV2A on brain tissue to correlate with the in vivo PET findings.[6][7]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for this compound PET in epilepsy research.
Logical Relationship of Key Components
Caption: Relationship between SV2A, this compound PET, and epilepsy.
References
- 1. frontiersin.org [frontiersin.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grantome.com [grantome.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring with [18F]this compound the in vivo Variations in SV2A Expression through the Kainic Acid Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring with [18F]this compound the in vivo Variations in SV2A Expression through the Kainic Acid Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical PET imaging in epileptogenesis: towards identification of biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Quantifying Synaptic Density with ¹⁸F-UCB-H PET: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic loss is a key pathological feature in a range of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and frontotemporal dementia.[1][2] The ability to quantify synaptic density in vivo provides a critical biomarker for disease diagnosis, tracking progression, and evaluating the efficacy of novel therapeutic interventions. Positron Emission Tomography (PET) imaging with the radiotracer ¹⁸F-UCB-H offers a non-invasive method to measure the density of Synaptic Vesicle Glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals and a reliable proxy for synaptic density.[3][4]
¹⁸F-UCB-H is a fluorinated analog of the antiepileptic drug levetiracetam and binds with high affinity and specificity to SV2A.[5] This document provides detailed application notes and protocols for quantifying synaptic density using ¹⁸F-UCB-H PET, aimed at researchers, scientists, and drug development professionals.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters from ¹⁸F-UCB-H PET studies in various species and conditions. These values can serve as a reference for study design and data interpretation.
Table 1: ¹⁸F-UCB-H Distribution Volume (Vₜ) in Healthy Control Subjects (Human)
| Brain Region | Vₜ (mL/cm³) [Mean ± SD] | Study Reference |
| Whole Brain | 9.76 ± 0.52 | Warnock et al., 2014[6][7] |
| Hippocampus | ~12.5 (estimated from graphs) | Bastin et al., 2020[8] |
| Cortical Areas | Ranged from ~11 to ~18 | Salmon et al., 2017[1][7] |
| Thalamus | ~16 | Salmon et al., 2017[1][7] |
Table 2: ¹⁸F-UCB-H Metabolism in Humans and Non-Human Primates
| Time Post-Injection | Unchanged ¹⁸F-UCB-H Fraction in Plasma (Mean ± SD) - Human | Unchanged ¹⁸F-UCB-H Fraction in Plasma (Mean ± SD) - NHP |
| 3 min | 97 ± 2% | - |
| 15 min | 37 ± 14% | 37 ± 3.9% |
| 30 min | - | 29.5 ± 3.4% |
| 35 min | 30 ± 13% | - |
| 60 min | 21 ± 8% | 19 ± 3.5% |
| 90 min | 17 ± 8% | - |
| 120 min | - | 14.6 ± 1.9% |
| 240 min | - | 4.4 ± 0.7% |
| Data from Bastin et al., 2020 and Andersen et al., 2021.[9][10] |
Table 3: Comparative Synaptic Density Reduction in Alzheimer's Disease Patients vs. Healthy Controls
| Brain Region | Percentage Decrease in ¹⁸F-UCB-H Uptake | Study Reference |
| Hippocampus | 26.9% - 31% | Bastin et al., 2020; Salmon et al., 2017[1][7][8] |
| Cortical Areas | 11% - 18% | Salmon et al., 2017[1][7] |
| Thalamus | 16% | Salmon et al., 2017[1][7] |
II. Experimental Protocols
A. Radiotracer Synthesis
The radiosynthesis of ¹⁸F-UCB-H is typically performed via a one-step nucleophilic ¹⁸F-fluorination of a suitable precursor.[5][10]
Diagram 1: ¹⁸F-UCB-H Synthesis Workflow
Caption: Overview of the ¹⁸F-UCB-H radiosynthesis process.
Key Steps:
-
Precursor: A diaryliodonium salt precursor is commonly used.[10]
-
¹⁸F-Fluoride Production: Produced via a cyclotron.
-
Radiolabeling: The precursor is reacted with ¹⁸F-fluoride in a suitable solvent at an elevated temperature.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified ¹⁸F-UCB-H is formulated in a sterile, injectable solution (e.g., 0.9% saline with a small percentage of ethanol).[10]
-
Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before administration.
B. Human PET Imaging Protocol
Diagram 2: Human ¹⁸F-UCB-H PET Imaging Workflow
Caption: Standard workflow for human ¹⁸F-UCB-H PET studies.
1. Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is placed for radiotracer injection and, if applicable, arterial blood sampling.
2. Radiotracer Administration:
-
A bolus injection of ¹⁸F-UCB-H is administered intravenously. The injected activity is typically in the range of 139-157 MBq.[8]
3. PET Image Acquisition:
-
A dynamic PET scan is initiated simultaneously with the tracer injection.
-
Scan duration is typically 90 minutes.[9]
-
Data is acquired in list mode and reconstructed into a series of time frames.
4. Arterial Blood Sampling and Analysis:
-
Arterial blood samples are collected throughout the scan to measure the arterial input function (AIF).[11]
-
Manual or automated blood sampling can be used.
-
Blood samples are analyzed for whole blood and plasma radioactivity and for the fraction of unchanged parent radiotracer using HPLC.[6]
5. Image-Derived Input Function (IDIF) - An Alternative to Arterial Sampling:
-
An IDIF can be generated from the PET data by drawing a region of interest (ROI) over a large artery, such as the carotid artery.[2][9] This method is less invasive than arterial sampling.
-
The IDIF must be corrected for plasma-to-whole-blood ratio and metabolites.
C. Preclinical (Rodent) PET Imaging Protocol
Diagram 3: Preclinical ¹⁸F-UCB-H PET Workflow
Caption: Workflow for preclinical ¹⁸F-UCB-H PET imaging in rodents.
1. Animal Preparation:
-
Animals (e.g., rats) are anesthetized (e.g., with isoflurane) for the duration of the scan.[6]
-
Body temperature is maintained using a heating pad.
-
A tail vein catheter is placed for tracer injection. For AIF measurement, an arteriovenous shunt may be created.[6]
2. Radiotracer Administration:
-
¹⁸F-UCB-H is injected intravenously as a bolus. The injected dose is adjusted for the animal's weight.
3. microPET Image Acquisition:
-
A dynamic scan is acquired for 60-90 minutes.[6]
4. Blood Sampling and Analysis:
-
Arterial blood samples are collected at discrete time points to determine the AIF and for metabolite analysis.[6]
III. Data Analysis and Kinetic Modeling
Diagram 4: Data Analysis Pipeline
Caption: Key steps in the analysis of ¹⁸F-UCB-H PET data.
1. Image Pre-processing:
-
Motion Correction: Dynamic PET images are corrected for subject motion.[8]
-
Coregistration: PET images are coregistered to a structural MRI of the same subject to allow for accurate anatomical localization.[8]
-
Partial Volume Correction (PVC): This is recommended to correct for the underestimation of radioactivity in small brain structures.[8]
2. Region of Interest (ROI) Delineation:
-
ROIs for various brain regions are defined on the coregistered MRI and then transferred to the dynamic PET data to extract time-activity curves (TACs).
3. Kinetic Modeling:
-
Kinetic modeling is used to quantify the binding of ¹⁸F-UCB-H in the brain. The total distribution volume (Vₜ), which is proportional to the density of available SV2A sites, is the primary outcome measure.
-
Logan Graphical Analysis: This is a robust and commonly used method for estimating Vₜ.[2][10] It requires a metabolite-corrected arterial plasma input function.
-
Two-Tissue Compartment Model (2TCM): This model can also be used to estimate Vₜ and provides additional information on the rates of tracer transport and binding.[10]
4. Parametric Mapping:
-
Voxel-wise parametric maps of Vₜ can be generated to visualize the spatial distribution of synaptic density.
5. Statistical Analysis:
-
Regional Vₜ values are compared between groups (e.g., patients vs. controls) or correlated with clinical or cognitive scores.
IV. Applications in Drug Development
¹⁸F-UCB-H PET imaging is a valuable tool in drug development for:
-
Target Engagement Studies: To demonstrate that a drug candidate reaches and binds to its intended target (SV2A) in the brain.
-
Dose-Finding Studies: To determine the optimal dose of a drug required to achieve a desired level of target occupancy.
-
Proof-of-Concept Studies: To assess the pro-synaptic or synaptoprotective effects of a new drug by measuring changes in synaptic density over time.
-
Patient Stratification: To identify patient populations with significant synaptic loss who may be more likely to respond to a particular therapy.
Conclusion
Quantifying synaptic density with ¹⁸F-UCB-H PET is a powerful technique with broad applications in neuroscience research and drug development. Adherence to standardized protocols for data acquisition and analysis is crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for implementing this innovative imaging modality.
References
- 1. In vivo imaging of synaptic loss in Alzheimer's disease with [18F]this compound positron emission tomography [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. trasis.com [trasis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Measuring brain synaptic vesicle protein 2A with positron emission tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of [18F]this compound revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Synaptic Density Imaging with SV2A using Positron Emission Tomography:" by Samantha Rossano [elischolar.library.yale.edu]
Application Notes and Protocols for Longitudinal UCB-H PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting longitudinal Positron Emission Tomography (PET) imaging studies using the [¹⁸F]UCB-H radiotracer. This document outlines the scientific background, detailed experimental protocols for preclinical and clinical research, data analysis, and the underlying biological pathways.
Introduction to [¹⁸F]this compound PET Imaging
Synaptic loss is a key pathological hallmark of neurodegenerative diseases, including Alzheimer's disease, and is strongly correlated with cognitive decline. [¹⁸F]this compound is a PET radiotracer that binds with high affinity to the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein ubiquitously expressed in the presynaptic terminals of neurons. As such, PET imaging with [¹⁸F]this compound allows for the in vivo quantification of synaptic density, providing a valuable biomarker for disease progression and the evaluation of therapeutic interventions. Longitudinal studies, involving repeated PET scans over time, are crucial for monitoring changes in synaptic density in response to disease progression or treatment.
Quantitative Data Summary
The following tables summarize quantitative data from longitudinal [¹⁸F]this compound PET imaging studies, primarily focusing on Alzheimer's disease.
Table 1: Regional [¹⁸F]this compound Distribution Volume (Vₜ) in Alzheimer's Disease Patients vs. Healthy Controls
| Brain Region | Alzheimer's Disease Patients (Vₜ, mL/cm³) | Healthy Controls (Vₜ, mL/cm³) | Percentage Decrease in AD | Reference |
| Hippocampus | Lower | Higher | ~31% | [1][2] |
| Cortical Areas | Lower | Higher | 11% - 18% | [1][2] |
| Thalamus | Lower | Higher | ~16% | [1][2] |
Table 2: Test-Retest Variability of [¹⁸F]this compound Vₜ in Preclinical Studies
| Brain Region | Test-Retest Variability (%) |
| Whole Brain | 10.4% ± 6.5% |
Experimental Protocols
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is typically performed using an automated synthesis module. A common method involves a one-step nucleophilic fluorination of a suitable precursor.
Materials:
-
[¹⁸F]Fluoride
-
Precursor (e.g., pyridyliodonium salt)
-
Eluent for solid-phase extraction (SPE) cartridge (e.g., ethanol/water mixture)
-
Saline for formulation
-
Automated radiosynthesis unit (e.g., Trasis All-In-One)
-
Quality control equipment (e.g., HPLC, TLC)
Protocol:
-
Produce [¹⁸F]fluoride using a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reactor vessel of the automated synthesizer.
-
Azeotropically dry the [¹⁸F]fluoride.
-
Add the precursor dissolved in a suitable solvent to the reactor.
-
Perform the radiofluorination reaction at an elevated temperature (e.g., 130°C).
-
Purify the crude reaction mixture using semi-preparative HPLC.
-
Collect the fraction containing [¹⁸F]this compound.
-
Remove the HPLC solvent and formulate the final product in sterile saline.
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Preclinical Longitudinal PET Imaging Protocol (Rodent Models)
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the first imaging session.
-
For longitudinal studies, each animal serves as its own control.
-
On the day of imaging, anesthetize the animal (e.g., with isoflurane).
-
Maintain the animal's body temperature using a heating pad.
-
Place a catheter in the tail vein for radiotracer injection.
PET Scan Acquisition:
-
Position the anesthetized animal in the PET scanner.
-
Administer a bolus injection of [¹⁸F]this compound (e.g., 14.7 ± 1.5 MBq) via the tail vein catheter.[3]
-
Acquire dynamic PET data for 60 minutes post-injection.[3]
-
After the PET scan, a CT scan can be performed for anatomical co-registration.
Longitudinal Study Design:
-
Perform baseline PET scans at the desired starting age of the animal model.
-
Repeat PET scans at subsequent time points (e.g., monthly) to monitor disease progression.
-
Ensure consistent animal handling, anesthesia, and imaging procedures across all time points.
Clinical Longitudinal PET Imaging Protocol (Human Subjects)
Participant Preparation:
-
Obtain informed consent from all participants.
-
Participants should fast for at least 4 hours prior to the scan.
-
Insert an intravenous catheter for radiotracer injection.
PET Scan Acquisition:
-
Position the participant comfortably in the PET scanner.
-
Administer a bolus injection of [¹⁸F]this compound.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Anatomical imaging (MRI or CT) should be acquired for co-registration and attenuation correction.
Longitudinal Study Design:
-
Conduct a baseline [¹⁸F]this compound PET scan at the time of recruitment.
-
Schedule follow-up scans at predetermined intervals (e.g., 12, 24, and 36 months) to track changes in synaptic density over time.
-
Cognitive assessments and other biomarker data (e.g., amyloid PET, tau PET, CSF analysis) should be collected at each time point to correlate with synaptic density changes.
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM).
-
Image Co-registration: Co-register the PET images to the individual's anatomical MRI or CT scan.
-
Kinetic Modeling:
-
Define regions of interest (ROIs) on the co-registered anatomical images.
-
Extract time-activity curves (TACs) from the dynamic PET data for each ROI.
-
Use a kinetic model, such as the Logan graphical analysis, to calculate the total distribution volume (Vₜ) of [¹⁸F]this compound in each ROI.[1][2] An image-derived input function (IDIF) from a large blood pool (e.g., carotid artery) can be used.
-
-
Statistical Analysis:
-
For cross-sectional analysis, compare Vₜ values between patient and control groups using appropriate statistical tests.
-
For longitudinal analysis, assess the rate of change in Vₜ over time within and between groups.
-
Correlate changes in Vₜ with changes in cognitive scores and other biomarkers.
-
Visualizations
Signaling Pathway
The Synaptic Vesicle Glycoprotein 2A (SV2A) is implicated in the regulation of synaptic function and has been shown to interact with the PI3K/Akt signaling pathway, which is crucial for cell survival and synaptic plasticity.[4] Dysregulation of this pathway is linked to the pathogenesis of Alzheimer's disease.
Caption: SV2A interaction with the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a longitudinal [¹⁸F]this compound PET imaging study.
References
- 1. youtube.com [youtube.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Assessment of synaptic loss in mouse models of β-amyloid and tau pathology using [18F]this compound PET imaging [epub.ub.uni-muenchen.de]
- 4. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arterial Input Function in UCB-H Kinetic Modeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the determination and application of the arterial input function (AIF) for kinetic modeling of the synaptic vesicle glycoprotein 2A (SV2A) PET radiotracer, [¹⁸F]UCB-H.
Introduction to Arterial Input Function for [¹⁸F]this compound PET
Positron Emission Tomography (PET) with [¹⁸F]this compound allows for the in vivo quantification of SV2A density, a key marker of synaptic integrity. Kinetic modeling of dynamic [¹⁸F]this compound PET data is essential for accurate quantification of tracer binding and delivery. The arterial input function (AIF), which represents the time-course of the radiotracer concentration in arterial plasma, is a critical component of this modeling. An accurately measured AIF is the gold standard for quantifying physiological parameters such as the total volume of distribution (Vₜ), which reflects the tracer's binding potential to SV2A.
Overview of Kinetic Modeling with [¹⁸F]this compound
The pharmacokinetics of [¹⁸F]this compound in the brain are often described by a two-tissue compartment model (2TCM), which characterizes the tracer's exchange between plasma, a non-displaceable compartment (free and non-specifically bound tracer), and a specifically bound compartment (tracer bound to SV2A).[1] Simpler models, such as the Logan graphical analysis, can also be employed to provide robust estimates of Vₜ.[1]
Key Kinetic Parameters:
-
K₁: The rate constant for tracer transport from arterial plasma into the brain tissue (mL/cm³/min).
-
k₂: The rate constant for tracer transport from the brain tissue back to the arterial plasma (min⁻¹).
-
k₃: The rate constant for tracer binding to SV2A (min⁻¹).
-
k₄: The rate constant for dissociation of the tracer from SV2A (min⁻¹).
-
Vₜ (Volume of Distribution): A ratio of the tracer concentration in tissue to that in plasma at equilibrium. It is a key outcome measure reflecting the density of available SV2A sites.
Data Presentation: Quantitative Parameters for [¹⁸F]this compound
The following tables summarize key quantitative data for [¹⁸F]this compound kinetic modeling, primarily derived from studies in non-human primates.
Table 1: [¹⁸F]this compound Parent Fraction in Arterial Plasma (Non-Human Primates) [1]
| Time Post-Injection (minutes) | Mean Parent Fraction (%) | Standard Deviation (%) |
| 15 | 37 | 3.9 |
| 30 | 29.5 | 3.4 |
| 60 | 19 | 3.5 |
| 120 | 14.6 | 1.9 |
| 240 | 4.4 | 0.7 |
Table 2: [¹⁸F]this compound Kinetic Parameters in Different Brain Regions (Non-Human Primates)
| Brain Region | Vₜ (mL/cm³) - 2TCM | Vₜ (mL/cm³) - Logan | K₁ (mL/cm³/min) |
| Cingulate Cortex | 16.5 | 16.2 | 0.40 |
| Occipital Cortex | 16.0 | 15.8 | 0.38 |
| Frontal Cortex | 15.2 | 15.0 | 0.39 |
| Striatum | 14.6 | 14.4 | 0.42 |
| Cerebellum | 12.9 | 12.8 | 0.35 |
| Thalamus | 12.4 | 12.3 | 0.36 |
| Pons | 11.0 | 10.9 | 0.32 |
| Brainstem | 10.8 | 10.7 | 0.31 |
Note: Data is compiled and synthesized from published studies. Absolute values may vary based on experimental conditions and subject variability.
Experimental Protocols
Protocol for Arterial Cannulation and Blood Sampling
This protocol describes the standard method for obtaining the arterial input function through direct arterial sampling in a rodent model.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Catheter (e.g., 24G)
-
Heparinized saline
-
Blood collection tubes (e.g., EDTA-coated)
-
Gamma counter or automated blood sampler
Procedure:
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Surgical Preparation: Place the animal in a supine position and surgically expose the femoral artery.
-
Catheterization: Carefully insert a heparinized catheter into the femoral artery.
-
Patency: Ensure the patency of the catheter by flushing with a small volume of heparinized saline.
-
Connection to Sampling System: Connect the catheter to an automated blood sampling system or prepare for manual sampling.
-
Radiotracer Injection: Administer a bolus of [¹⁸F]this compound intravenously.
-
Arterial Blood Sampling:
-
Automated: If using an automated system, continuous blood withdrawal is performed for the initial, rapid phase of the input function.
-
Manual: Collect discrete arterial blood samples at predefined time points (e.g., 0-1 min: every 10s; 1-5 min: every 30s; 5, 10, 15, 30, 60, 90, 120 min post-injection).
-
-
Sample Processing:
-
Measure the total radioactivity in whole blood for each sample using a gamma counter.
-
Centrifuge the blood samples to separate plasma.
-
Measure the radioactivity in a known volume of plasma.
-
Calculate the plasma-to-whole-blood ratio.
-
Protocol for Radiometabolite Analysis using HPLC
This protocol outlines the procedure for determining the fraction of unmetabolized [¹⁸F]this compound in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Reverse-phase C18 column
-
Mobile phase (e.g., acetonitrile and water with a buffer)
-
Plasma samples from arterial blood collection
-
Acetonitrile (for protein precipitation)
-
Centrifuge
Procedure:
-
Protein Precipitation: To a known volume of plasma, add cold acetonitrile (typically in a 2:1 ratio of acetonitrile to plasma) to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 g for 5 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the radiotracer and its metabolites.
-
HPLC Analysis:
-
Inject a known volume of the supernatant into the HPLC system.
-
Elute the sample through the C18 column using a predefined mobile phase gradient.
-
The radiodetector will measure the radioactivity of the eluting compounds over time.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent [¹⁸F]this compound based on its retention time (determined using a standard).
-
Integrate the area under the parent peak and the metabolite peaks.
-
Calculate the parent fraction as the ratio of the parent peak area to the total area of all radioactive peaks.
-
-
Metabolite Correction of AIF: Multiply the total plasma radioactivity at each time point by the corresponding parent fraction to obtain the metabolite-corrected arterial input function.
Protocol for Image-Derived Input Function (IDIF)
As an alternative to invasive arterial sampling, an image-derived input function can be generated from the dynamic PET images.
Procedure:
-
Image Acquisition: Perform a dynamic PET scan immediately following the bolus injection of [¹⁸F]this compound.
-
Identification of a Large Blood Pool: On the early time frames of the dynamic PET scan, identify a region of interest (ROI) over a large artery, such as the carotid artery or the left ventricle of the heart.
-
Time-Activity Curve (TAC) Extraction: Generate a time-activity curve from the ROI, representing the concentration of radioactivity in the blood pool over time.
-
Partial Volume Correction: Apply a correction factor to the TAC to account for the partial volume effect, which can lead to an underestimation of the true radioactivity concentration in small structures. This factor can be determined from phantom studies or by scaling the IDIF to match late-time arterial samples.
-
Spill-over Correction: Correct for the spill-over of radioactivity from surrounding tissue into the blood pool ROI.
-
Metabolite Correction: If arterial or venous samples are not available, a population-based metabolite correction curve can be applied to the IDIF to estimate the parent radiotracer concentration.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for [¹⁸F]this compound Kinetic Modeling.
Caption: Comparison of AIF Derivation Methods.
References
Troubleshooting & Optimization
Technical Support Center: 18F-UCB-H Radiosynthesis
Welcome to the technical support center for the radiosynthesis of 18F-UCB-H, a key radiotracer for imaging synaptic vesicle glycoprotein 2A (SV2A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the reported radiochemical yields for 18F-UCB-H synthesis?
A1: Reported uncorrected radiochemical yields for 18F-UCB-H can vary depending on the specific method used. Yields are typically in the range of 30-34%.[1] One-step radiolabeling of a pyridyliodonium precursor has been described as a viable method.
Q2: What is the expected radiochemical purity of 18F-UCB-H?
A2: A radiochemical purity of greater than 98% is typically expected for 18F-UCB-H after purification.[2][3]
Q3: What is a common precursor for the radiosynthesis of 18F-UCB-H?
A3: A pyridyliodonium salt is a commonly used precursor for the one-step radiolabeling of 18F-UCB-H.
Q4: What purification methods are typically used for 18F-UCB-H?
A4: While specific details for 18F-UCB-H are not extensively published, purification of radiolabeled compounds often involves High-Performance Liquid Chromatography (HPLC) to separate the desired product from unreacted [18F]fluoride, precursor, and other impurities. Solid-phase extraction (SPE) is a simpler and faster alternative that is gaining popularity for the purification of some radiotracers.
Troubleshooting Guide
This guide addresses common issues that may arise during the radiosynthesis of 18F-UCB-H.
| Problem | Potential Cause | Suggested Solution |
| Low Radiochemical Yield (RCY) | Inefficient drying of [18F]fluoride: Residual water can significantly reduce the nucleophilicity of the fluoride ion. | Ensure the azeotropic drying process with acetonitrile is thorough. Perform multiple drying cycles if necessary. |
| Suboptimal reaction temperature: The temperature for the nucleophilic aromatic substitution may not be optimal. | Optimize the reaction temperature. A typical starting point for similar reactions is around 120-140°C. | |
| Precursor degradation: The pyridyliodonium precursor may be sensitive to heat or base. | Minimize the time the precursor is exposed to high temperatures and basic conditions. Consider adding the precursor after the [18F]fluoride is dried and the reaction temperature is reached. | |
| Insufficient amount of precursor: The molar ratio of precursor to [18F]fluoride may be too low. | Increase the amount of precursor. Typical amounts for radiolabeling reactions can range from 1 to 10 mg, depending on the specific activity of the [18F]fluoride. | |
| Presence of Radiochemical Impurities | Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | Increase the reaction time or temperature. However, be mindful of potential degradation of the product and precursor. |
| Side reactions: The precursor or product may undergo side reactions under the reaction conditions. | Optimize the reaction conditions (temperature, time, base) to minimize side product formation. | |
| Ineffective purification: The HPLC or SPE method may not be adequately separating the impurities from the final product. | Adjust the HPLC mobile phase composition, gradient, or column. For SPE, experiment with different cartridge types and elution solvents. | |
| Inconsistent Results | Variability in [18F]fluoride quality: The reactivity of the [18F]fluoride can vary between productions. | Ensure consistent and complete trapping and elution of the [18F]fluoride from the cyclotron target. |
| Variability in reagent quality: The quality of the precursor, solvents, and other reagents can impact the reaction. | Use high-purity reagents from a reliable source. Store reagents under appropriate conditions to prevent degradation. | |
| Manual synthesis variations: Manual synthesis can introduce variability. | If possible, use an automated synthesis module for better consistency and reproducibility. |
Experimental Protocols
General Radiosynthesis Workflow
The following diagram illustrates a general workflow for the radiosynthesis of 18F-UCB-H.
Caption: A generalized workflow for the radiosynthesis of 18F-UCB-H.
Key Experimental Parameters
The following table summarizes key parameters that can be optimized for the radiosynthesis of 18F-UCB-H.
| Parameter | Typical Range/Value | Notes |
| Precursor Amount | 1 - 5 mg | The optimal amount depends on the specific activity of the [18F]fluoride and the reaction volume. |
| Reaction Solvent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Anhydrous solvent is crucial for the success of the reaction. |
| Reaction Temperature | 120 - 160 °C | Higher temperatures may increase the reaction rate but can also lead to degradation. |
| Reaction Time | 10 - 30 minutes | The optimal time should be determined by monitoring the reaction progress. |
| Base | Potassium carbonate (K2CO3) with Kryptofix 2.2.2 (K222) | The base is used to activate the [18F]fluoride. |
| HPLC Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., trifluoroacetic acid) | The exact composition will depend on the column and should be optimized for good separation. |
Logical Troubleshooting Flow
The following diagram provides a logical flow for troubleshooting common issues during 18F-UCB-H radiosynthesis.
Caption: A logical flow for troubleshooting 18F-UCB-H radiosynthesis issues.
This technical support center provides a starting point for addressing challenges in 18F-UCB-H radiosynthesis. For further assistance, consulting detailed radiochemistry literature and seeking advice from experienced radiochemists is recommended.
References
Technical Support Center: Optimizing 1-UCB-H Kinetic Model Stability
Welcome to the technical support center for 18F-UCB-H kinetic modeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving stable and reliable kinetic parameter estimates from your PET imaging studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during data acquisition and analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your 18F-UCB-H experiments.
Problem 1: My two-tissue compartment model (2TCM) fit is unstable or fails to converge.
Symptoms:
-
The model fit produces unrealistically large estimates for the total volume of distribution (VT).[1]
-
The fitting algorithm reports a convergence failure.
-
The standard error of the estimated parameters, particularly k3 and k4, is very high.[1]
Possible Causes and Solutions:
-
Low Specific Binding: 18F-UCB-H can exhibit a lower specific signal compared to newer SV2A ligands, which can lead to instability in the 2TCM.[1] This is often due to a slow binding component that hampers quantification when the specific binding is low.[1]
-
Solution 1: Use a Coupled 2TCM (2TCM-c). Constraining the K1/k2 ratio to be the same across all brain regions can stabilize the model fit.[1] This approach has been shown to improve the reliability of VT estimates.
-
Solution 2: Employ Logan Graphical Analysis. The Logan plot is a more robust method for estimating VT and is less susceptible to noise and low specific binding.[1][2] It has been demonstrated to provide reliable VT estimates with only a small bias compared to 2TCM.[1]
-
-
Inaccurate Input Function: Errors in the arterial input function (AIF) can propagate and cause instability in the model fit.
Problem 2: I am unsure which kinetic model is most appropriate for my 18F-UCB-H data.
Recommendation:
The choice of kinetic model depends on the specific goals of your study and the quality of your data.
-
For the most accurate VT estimates, if the fit is stable: The 2TCM is considered the optimal model for fitting 18F-UCB-H pharmacokinetic data as it better describes the tracer's behavior in the brain compared to a one-tissue compartment model (1TCM).[1]
-
If you encounter 2TCM instability: The Logan graphical analysis is a robust and reliable alternative for VT estimation.[1][2][3] It is a graphical method that linearizes the data, making it less prone to failure.
-
For non-invasive quantification: A Simplified Reference Tissue Model (SRTM) can be considered if a suitable reference region, devoid of specific SV2A binding, can be identified. However, the widespread distribution of SV2A in the brain can make finding a true reference region challenging.
The following flowchart can guide your decision-making process:
Frequently Asked Questions (FAQs)
Q1: What is the typical scan duration for 18F-UCB-H PET imaging?
A dynamic PET scan of at least 60 minutes is recommended to obtain reliable estimates of the total volume of distribution (VT).[4] Some studies have used scan durations of 90 to 120 minutes.[1] Shortening the scan duration can introduce bias in the estimated parameters.[4][5]
Q2: How is the arterial input function (AIF) measured for 18F-UCB-H studies?
The AIF is typically measured by collecting serial arterial blood samples over the course of the PET scan.[1][2] An automated blood sampling system can be used for the initial rapid phase, followed by manual sampling.[6] The radioactivity in whole blood and plasma is measured, and the fraction of the parent radiotracer (unmetabolized 18F-UCB-H) is determined using high-performance liquid chromatography (HPLC).[1][7] The plasma-to-whole blood ratio should also be determined.[1]
Q3: What is the expected metabolism of 18F-UCB-H?
18F-UCB-H undergoes relatively rapid metabolism in vivo.[1] In non-human primates, the intact parent fraction in arterial plasma has been reported to be approximately 37% at 15 minutes, 29.5% at 30 minutes, and 19% at 60 minutes post-injection.[1]
Q4: What are the typical VT values for 18F-UCB-H in the brain?
In rats, the whole-brain VT has been reported to be around 9.76 mL/cm³.[2][3] In rhesus monkeys, VT values have been reported to range from approximately 10.8 to 16.5 mL/cm³ across different brain regions.
Q5: What is the test-retest reproducibility of 18F-UCB-H VT estimates?
The test-retest variability for whole-brain VT has been reported to be around 10.4% in rats.[2][3][8]
Data Presentation
The following tables summarize key quantitative data from published studies to aid in the comparison of different experimental conditions and analysis methods.
Table 1: Comparison of 18F-UCB-H Kinetic Modeling Parameters in Rats
| Parameter | Logan Graphic Analysis | Reference |
| Whole-Brain VT (mL/cm³) | 9.76 ± 0.52 | [2][3] |
| Test-Retest Variability (%) | 10.4 ± 6.5 | [2][3][8] |
Table 2: Parent Fraction of 18F-UCB-H in Arterial Plasma of Non-Human Primates
| Time Post-Injection | Parent Fraction (%) | Reference |
| 15 min | 37 ± 3.9 | [1] |
| 30 min | 29.5 ± 3.4 | [1] |
| 60 min | 19 ± 3.5 | [1] |
| 120 min | 14.6 ± 1.9 | [1] |
| 240 min | 4.4 ± 0.7 | [1] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in this technical support center.
Protocol 1: Arterial Blood Sampling and Metabolite Analysis
This protocol is adapted from studies in non-human primates.[1]
Objective: To obtain a metabolite-corrected arterial input function for kinetic modeling.
Materials:
-
Catheter for arterial cannulation
-
Syringes for blood collection
-
Heparinized tubes
-
Centrifuge
-
Gamma counter
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Cannulation: Before PET scan, cannulate a femoral artery for blood sampling.[1]
-
Blood Sampling Schedule:
-
Sample Processing:
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system to separate the parent radiotracer from its metabolites.[1]
-
Quantify the radioactivity of the parent and metabolite peaks to determine the parent fraction at each time point.
-
-
Data Analysis:
References
- 1. The pharmacokinetics of [18F]UCB-H revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and noninvasive kinetic modeling of [11C]UCB-J PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Study of 18F-SynVesT-2: An SV2A PET Imaging Probe with Fast Brain Kinetics and High Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPC - Blood sampling [turkupetcentre.net]
- 7. biorxiv.org [biorxiv.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Noise Reduction in UCB-H PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing noise in UCB-H PET image data.
Troubleshooting Guides
Issue: High Noise Levels in Reconstructed PET Images
High noise in PET images can obscure small lesions, affect quantitative accuracy, and lead to misinterpretation of findings. Follow these steps to diagnose and mitigate noise-related issues.
Step 1: Evaluate Scanner Performance and Quality Control
Ensure that the PET scanner is performing optimally through regular quality assurance procedures.
-
Daily Quality Control: Perform daily quality control checks as recommended by the manufacturer. This typically includes a blank scan (for non-PET/CT systems) and detector setup.
-
Calibration: Verify that the scanner is properly calibrated. Calibration is crucial for converting image pixel values into activity concentration.[1] Regular calibration ensures the stability of the system.
-
Normalization: Check the normalization files. Normalization corrects for variations in efficiency for each line of response (LOR) in the sinogram.[1]
Step 2: Review Acquisition Parameters
Acquisition parameters play a significant role in the final image quality.
-
Acquisition Time: Insufficient acquisition time is a common cause of high noise. For studies with low radiotracer uptake or short-lived isotopes, consider increasing the scan duration per bed position.
-
Injected Dose: While minimizing radiation exposure is important, an insufficient injected dose can lead to low count statistics and consequently, high image noise. Ensure the injected dose is appropriate for the specific tracer and research question.
Step 3: Optimize Reconstruction Parameters
The choice of reconstruction algorithm and its parameters has a profound impact on image noise.
-
Reconstruction Algorithm:
-
OSEM (Ordered Subsets Expectation Maximization): This is the most commonly used iterative reconstruction algorithm. Increasing the number of iterations and subsets can improve spatial resolution but also amplifies noise.[2][3][4] It is crucial to find a balance. For many clinical applications, 2-4 iterations are sufficient.
-
Filtered Backprojection (FBP): An analytical reconstruction method that is computationally fast but generally results in higher noise compared to iterative methods.
-
-
Iterations and Subsets:
-
Problem: As the number of OSEM iterations increases, SUVmax tends to increase, which can be accompanied by a rise in image noise.[2][3][4] The SUVavg tends to converge with fewer iterations.[3][4]
-
Solution: An optimized number of OSEM iterations is often around 3 for many systems, providing a good balance between contrast recovery and noise amplification.[5] However, this can be scanner and protocol-dependent. It is advisable to perform phantom studies to determine the optimal parameters for your specific setup.
-
Step 4: Apply Post-Reconstruction Filtering
Post-reconstruction filters are commonly used to reduce noise in the final image.
-
Gaussian Filter: This is the most common filter, effectively reducing noise but can also lead to a loss of spatial resolution and blurring of small structures.[5]
-
Edge-Preserving Filters (e.g., Bilateral, Non-Local Means - NLM): These filters are designed to reduce noise while preserving edges and fine details in the image, offering an advantage over Gaussian filters.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in PET images?
A1: Noise in PET imaging primarily stems from the statistical nature of radioactive decay (Poisson noise), as well as physical factors such as scatter and random coincidences.[7] The low number of detected photons compared to other imaging modalities like CT or MRI makes PET images inherently noisier.
Q2: How do I choose the right reconstruction algorithm to minimize noise?
A2: For most applications, iterative reconstruction algorithms like OSEM are preferred over FBP as they generally produce images with lower noise and better contrast. Time-of-Flight (TOF) reconstruction, when available, can significantly reduce noise and improve image quality.[8] The inclusion of a Point Spread Function (PSF) correction in the reconstruction can enhance spatial resolution but may also amplify noise.[4]
Q3: What is the impact of increasing OSEM iterations on my data?
A3: Increasing the number of OSEM iterations generally leads to an increase in both the signal (e.g., SUVmax in a tumor) and the noise.[2][3][4] While more iterations can improve the recovery of small, hot lesions, they can also amplify noise, potentially leading to a decrease in the signal-to-noise ratio (SNR). It is crucial to optimize the number of iterations for your specific imaging protocol.
Q4: Should I use a post-reconstruction filter? If so, which one?
A4: Post-reconstruction filtering is a common and effective way to reduce image noise.
-
A Gaussian filter is a simple and widely used option, but be aware of the potential for image blurring.
-
Edge-preserving filters like the Non-Local Means (NLM) filter can provide a better balance between noise reduction and preservation of detail.[6]
Q5: How can I quantitatively assess the noise in my PET images?
A5: Noise can be quantified using metrics such as the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR).[9][10][11] These are typically measured using phantom studies. A common method involves placing regions of interest (ROIs) in a uniform area of a phantom image and calculating the standard deviation of the pixel values within that ROI. A lower standard deviation indicates less noise.
Data Presentation
Table 1: Impact of OSEM Iterations on PET Image Characteristics
| Number of Iterations | SUVmax | Image Noise | Spatial Resolution | Recommendation |
| Low (1-2) | May be underestimated | Lower | Lower | May be suitable for large, high-contrast objects. |
| Optimal (2-4) | Good recovery | Moderate | Good | Generally recommended for a balance of quantitative accuracy and noise. [5] |
| High (>5) | Tends to increase and may be overestimated | Higher | Higher | Can be useful for detecting very small structures, but increased noise may affect quantification.[2][3][4] |
Table 2: Comparison of Post-Reconstruction Noise Reduction Filters
| Filter Type | Principle | Advantages | Disadvantages |
| Gaussian | Blurs the image using a Gaussian kernel. | Simple to implement, effective at noise reduction. | Can blur edges and reduce spatial resolution.[5] |
| Bilateral | Averages pixels based on both spatial distance and intensity difference. | Edge-preserving, better detail retention than Gaussian. | Can be computationally more intensive. |
| Non-Local Means (NLM) | Averages pixels based on the similarity of surrounding patches. | Good at preserving fine details and textures.[6] | Computationally demanding. |
| AI/Deep Learning | Uses a trained neural network to identify and remove noise. | Can achieve superior noise reduction while preserving quantitative accuracy.[6] | Requires a trained model and specialized software. |
Experimental Protocols
Protocol: Assessing Image Noise using a Jaszczak Phantom
This protocol outlines the steps for using a Jaszczak phantom to evaluate image noise and the effectiveness of different noise reduction strategies, based on the NEMA NU-2-2001 standard.
1. Phantom Preparation:
- Fill the main compartment of the Jaszczak phantom with a uniform solution of a PET isotope (e.g., 18F-FDG) at a known activity concentration.
- If evaluating contrast, fill the spheres and/or rods with a different, known activity concentration.
- Ensure thorough mixing to achieve a uniform distribution of the radiotracer.
2. Phantom Scanning:
- Position the phantom in the center of the PET scanner's field of view.
- Perform a CT scan for attenuation correction.
- Acquire PET data for a duration sufficient to obtain high-quality, low-noise reference images. To test the impact of acquisition time, you can perform shorter scans or retrospectively shorten the acquisition data.
3. Image Reconstruction:
- Reconstruct the PET data using the different algorithms and parameters you wish to evaluate (e.g., OSEM with varying numbers of iterations, FBP).
- For each reconstruction, generate a dataset with no post-reconstruction filtering and additional datasets with the different filters you want to compare (e.g., Gaussian, NLM).
4. Data Analysis:
- Draw a large region of interest (ROI) in a uniform area of the phantom for each reconstructed image set.
- Calculate the mean and standard deviation of the pixel values within this ROI.
- Calculate the Signal-to-Noise Ratio (SNR) as: SNR = Mean / Standard Deviation.
- If applicable, calculate the Contrast-to-Noise Ratio (CNR) for the spheres or rods.
- Compare the SNR and CNR values across the different reconstruction parameters and filtering methods to determine the optimal noise reduction strategy.
Visualizations
Caption: Workflow for troubleshooting and reducing noise in PET images.
Caption: Relationship between OSEM iterations, noise, and SUVmax.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of reconstruction iterations on 18F-FDG PET/CT standardized uptake values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. The impact of varying number of OSEM iterations on standardized uptake value and image quality of PET/CT scan | Pakistan Journal of Nuclear Medicine [pjnmed.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. static.sif.it [static.sif.it]
- 8. youtube.com [youtube.com]
- 9. arxiv.org [arxiv.org]
- 10. TPC - SNR [turkupetcentre.net]
- 11. A method to assess image quality for Low-dose PET: analysis of SNR, CNR, bias and image noise - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ¹⁸F-UCB-H PET Scan Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁸F-UCB-H PET imaging. The following sections offer guidance on optimizing scan duration, data analysis, and experimental protocols to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal scan duration for a dynamic ¹⁸F-UCB-H PET scan?
A1: The optimal scan duration depends on the research question and the desired level of quantification. While longer dynamic scans (e.g., 90-120 minutes) are often considered the gold standard for full kinetic modeling, studies have shown that shorter durations can be sufficient and may be preferable to reduce experimental complexity. A high correlation has been observed between the distribution volume (Vt) calculated from 60-minute and 90-minute acquisitions[1]. For some applications, even a 20-minute static acquisition may be adequate[1].
Q2: Can I use a shorter static scan instead of a long dynamic scan?
A2: Yes, for certain study designs, a shorter static scan is a viable option. Research indicates that the Standardized Uptake Value (SUV) calculated from a 20-40 minute time-frame post-injection correlates well with the distribution volume (Vt) derived from a full dynamic scan[1]. This approach can significantly simplify the acquisition protocol and data analysis. However, it is important to validate this simplified method for your specific experimental conditions.
Q3: My two-tissue compartment model (2TCM) for ¹⁸F-UCB-H data is not converging or is producing unstable estimates. What should I do?
A3: Modeling issues with 2TCM for SV2A ligands like ¹⁸F-UCB-H have been reported, often due to a slow binding component, especially when specific binding is low. If you are encountering convergence issues, consider the following:
-
Use a more robust estimation method: The Logan graphical analysis has been shown to provide more robust estimates of Vt with only a small bias compared to 2TCM[2].
-
Constrain the model: A 2TCM with a coupled fit of K₁/k₂ across different brain regions can help stabilize the quantification.
-
Simplify the quantification: For comparative studies, using the Standardized Uptake Value (SUV) from a defined time window (e.g., 20-40 minutes) can be a reliable alternative to full kinetic modeling[1].
Q4: What are the key considerations when choosing between full kinetic modeling and a simplified approach like SUV?
A4: The choice depends on the goals of your study.
-
Full kinetic modeling (e.g., 2TCM, Logan graphical analysis): This approach is necessary for detailed pharmacological studies where understanding the underlying physiological parameters (e.g., receptor binding, blood-brain barrier transport) is crucial. It requires dynamic scanning and often arterial blood sampling or a validated image-derived input function.
-
Simplified quantification (e.g., SUV): This method is suitable for studies where the primary goal is to detect relative differences in tracer uptake between groups or conditions. It is experimentally less demanding but provides less detailed mechanistic information. SUVs can be influenced by factors other than specific binding, such as blood flow and plasma protein binding.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in test-retest studies | Inconsistent animal handling, anesthesia levels, or tracer administration. Short scan duration may not capture equilibrium. | Standardize all experimental procedures meticulously. Ensure consistent timing of all steps. For quantitative studies, consider a scan duration of at least 60 minutes to ensure reproducible measurements[3][4]. |
| Poor correlation between Vt and expected SV2A density | Inaccurate arterial input function (AIF). Inappropriate kinetic model. Motion artifacts during the scan. | Verify the accuracy of blood sampling and metabolite analysis. Use Logan graphical analysis as a more robust alternative to 2TCM[2]. Implement motion correction algorithms if significant subject movement is suspected. |
| Low signal-to-noise ratio in later time frames | Insufficient injected dose of ¹⁸F-UCB-H. Rapid radioactive decay. | Ensure the injected dose is adequate for the scanner's sensitivity and the planned scan duration. While a higher dose can improve signal, be mindful of potential detector saturation[3]. |
| Difficulty in defining a suitable reference region | Widespread and homogeneous distribution of SV2A in the brain. | For tracers with ubiquitous binding like ¹⁸F-UCB-H, a true reference region devoid of specific binding may not exist. Full kinetic modeling with an arterial input function is the preferred method for accurate quantification[3][4]. |
Data Summary Tables
Table 1: Comparison of Distribution Volume (Vt) from 60-minute vs. 90-minute ¹⁸F-UCB-H PET Scans
| Brain Region | Correlation (r) between 60-min Vt and 90-min Vt |
| Whole Brain | > 0.95[1] |
| Hippocampus | > 0.95[1] |
| Striatum | > 0.95[1] |
| Cortex | > 0.95[1] |
Data synthesized from studies in rats, indicating a strong correlation and suggesting that a 60-minute scan can provide reliable Vt estimates.[1]
Table 2: Correlation of Standardized Uptake Value (SUV) with Distribution Volume (Vt) at Different Time Frames
| Time Frame (minutes) | Correlation (r) between SUV and Vt |
| 0-20 | Moderate |
| 20-40 | > 0.8[1] |
| 40-60 | > 0.8[1] |
| 60-80 | Moderate-High |
These findings suggest that SUV calculated from the 20-40 or 40-60 minute time window provides a good surrogate for Vt, allowing for simplified, static scanning protocols.[1]
Experimental Protocols
Detailed Methodology for Dynamic ¹⁸F-UCB-H PET Imaging in Rodents
This protocol is a synthesis of methodologies reported in preclinical studies[3][4].
-
Animal Preparation:
-
House animals under standard 12-hour light/dark cycles with ad libitum access to food and water.
-
On the day of the scan, anesthetize the animal (e.g., with isoflurane).
-
Insert a catheter into a tail vein for tracer injection. For studies requiring an arterial input function, catheterize the femoral artery.
-
Maintain the animal's body temperature throughout the experiment using a heating pad.
-
-
Radiotracer Administration:
-
Administer a bolus injection of ¹⁸F-UCB-H via the tail vein catheter. A typical dose for a rat is around 140 ± 20 MBq[4].
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
For attenuation correction, perform a transmission scan (e.g., 10 minutes with a ⁵⁷Co source) before the emission scan[3].
-
Start the dynamic emission scan simultaneously with the tracer injection.
-
Acquire data for a minimum of 60 minutes. A common framing scheme is: 30x2s, 10x10s, 6x30s, 6x300s, 3x600s[3].
-
-
Arterial Blood Sampling (if required):
-
If using an arterial input function, collect arterial blood samples throughout the scan.
-
Measure the radioactivity in whole blood and plasma.
-
Perform metabolite analysis to determine the parent fraction of ¹⁸F-UCB-H at multiple time points.
-
-
Data Analysis:
-
Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with an anatomical MRI or a brain atlas.
-
Delineate regions of interest (ROIs) on the anatomical images and project them onto the dynamic PET data to generate time-activity curves (TACs).
-
If an AIF was acquired, correct it for metabolites.
-
Perform kinetic modeling of the TACs (e.g., using Logan graphical analysis) to estimate the distribution volume (Vt).
-
Visualizations
Caption: Experimental workflow for ¹⁸F-UCB-H PET imaging.
Caption: Decision tree for selecting an ¹⁸F-UCB-H PET protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics of [18F]UCB-H revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
UCB-H Brain Imaging Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common artifacts encountered in brain imaging data. Below you will find frequently asked questions and detailed troubleshooting guides to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts in fMRI data?
A1: The most prevalent artifacts in functional Magnetic Resonance Imaging (fMRI) data include motion artifacts, susceptibility artifacts, ghosting artifacts, and physiological noise.[1][2][3] Each of these can significantly impact data quality and subsequent analyses.
Q2: How can I visually identify motion artifacts in my fMRI data?
A2: Motion artifacts often manifest as blurring, ringing, or ghosting in the images.[1][4] You can typically identify them by visually inspecting the images slice by slice or by viewing the entire time series as a movie.[5] Tools that display framewise displacement (FD) plots are also crucial for quantifying subject motion throughout the scan.[6]
Q3: What causes susceptibility artifacts and where are they most likely to occur?
A3: Susceptibility artifacts are caused by differences in the magnetic properties of adjacent tissues, or between tissue and air or metal.[7][8] These artifacts lead to geometric distortions and signal loss.[7] They are most prominent near air-tissue interfaces such as the sinuses and ear canals, and around any metallic implants.[1][7]
Q4: What is the difference between physiological noise and motion artifacts?
A4: While both are related to the subject, motion artifacts are due to bulk movements of the head or body.[1][9] Physiological noise, on the other hand, arises from involuntary bodily processes like heartbeat and respiration.[3][10] These processes can introduce signal fluctuations that may be mistaken for neural activity.
Q5: Are there automated tools available for artifact detection?
A5: Yes, several software packages and toolboxes, such as ART (Artifact Detection Tools) and MRIQC, offer automated and semi-automated methods for detecting artifacts in fMRI data.[11][12][13][14] These tools can identify outliers in the global signal and motion parameters.[11]
Troubleshooting Guides
Guide 1: Troubleshooting Motion Artifacts
Motion is one of the most significant sources of artifacts in brain imaging.[1][3] This guide provides a step-by-step approach to identifying and mitigating motion-related issues.
Problem: Your fMRI data shows signs of blurring, ghosting, or your statistical activation maps have artifacts at the edges of the brain.
Solution Workflow:
Caption: Workflow for detecting and correcting motion artifacts.
Detailed Steps:
-
Visual Inspection: Manually review your functional images. Look for obvious signs of motion such as ringing at the edges of the brain or blurring.
-
Quantitative Analysis: Use software to calculate framewise displacement (FD) and DVARS (temporal derivative of timecourses, root mean squared). These metrics provide a quantitative measure of subject movement between volumes.
-
Thresholding: Establish a threshold for acceptable motion (e.g., FD < 0.5 mm). Time points exceeding this threshold should be flagged.
-
Correction Strategies:
-
Realignment: Apply a rigid body transformation to align all volumes in the time series to a reference volume.
-
Nuisance Regression: Include the motion parameters (and their derivatives) as regressors of no interest in your general linear model (GLM).
-
Scrubbing: For severe motion, you may need to "scrub" the data by removing the volumes with excessive motion. Be cautious as this can disrupt the temporal structure of your data.
-
Quantitative Data Summary: Motion Metrics
| Metric | Good Quality | Moderate Quality | Poor Quality |
| Mean Framewise Displacement (FD) | < 0.2 mm | 0.2 - 0.5 mm | > 0.5 mm |
| Max Framewise Displacement (FD) | < 1.0 mm | 1.0 - 2.0 mm | > 2.0 mm |
| Percentage of volumes scrubbed | < 5% | 5 - 15% | > 15% |
Guide 2: Troubleshooting Susceptibility Artifacts
Susceptibility artifacts cause signal loss and geometric distortion, particularly in regions near air-tissue interfaces.[7]
Problem: You observe signal dropout or warping in brain regions like the orbitofrontal cortex or temporal lobes.
Solution Workflow:
Caption: Workflow for identifying and mitigating susceptibility artifacts.
Detailed Steps:
-
Identification: Visually inspect your echo-planar imaging (EPI) data and compare it to a structural T1-weighted image. Look for areas of signal dropout and geometric distortion, particularly in inferior brain regions.
-
Acquisition-Level Mitigation:
-
Shimming: Ensure proper shimming of the magnetic field before acquisition to improve homogeneity.
-
Pulse Sequence: If possible, use a spin-echo sequence instead of a gradient-echo sequence, as it is less sensitive to susceptibility artifacts.[7]
-
Voxel Size: Reducing the voxel size, especially the slice thickness, can help minimize intra-voxel dephasing.[7]
-
-
Post-Processing Correction:
-
Field Mapping: Acquire a field map during your scanning session. This map can be used to unwarp the distorted EPI images.
-
Top-up: If you acquire data with opposite phase-encoding directions, tools like FSL's topup can be used to estimate and correct for the susceptibility-induced distortions.
-
Quantitative Data Summary: Susceptibility Correction Performance
| Correction Method | Typical Signal Recovery in OFC | Geometric Distortion Reduction |
| None | - | - |
| Field Map Correction | 10-20% | Moderate |
| Top-up (Blip-up/Blip-down) | 20-40% | High |
Experimental Protocols
Protocol 1: fMRI Data Quality Assessment
This protocol outlines a standard procedure for assessing the quality of your fMRI data.
Methodology:
-
Data Organization: Structure your data according to the Brain Imaging Data Structure (BIDS) standard to facilitate automated processing.[15][16][17][18][19]
-
Visual Inspection:
-
Open the raw and preprocessed fMRI data in a viewer.
-
Play the 4D time series as a movie to detect any sudden movements or intensity changes.
-
Check for obvious artifacts such as ghosting, zipper artifacts, and large-scale distortions.
-
-
Run MRIQC:
-
Execute the MRIQC pipeline on your BIDS-formatted data.
-
Review the generated report, paying close attention to the following metrics:
-
Temporal Signal-to-Noise Ratio (tSNR): A measure of signal quality over time.
-
Framewise Displacement (FD): To quantify subject head motion.
-
DVARS: To identify volumes with rapid changes in signal intensity.
-
Ghost-to-Signal Ratio (GSR): To detect ghosting artifacts.
-
-
-
Decision Making: Based on the visual inspection and MRIQC report, decide if the data quality is sufficient for your analysis. Flag subjects or runs with excessive motion or severe artifacts for potential exclusion.
Protocol 2: Physiological Noise Correction (RETROICOR)
This protocol describes the application of the RETROICOR (Retrospective Image Correction) method to remove physiological noise from fMRI data.
Methodology:
-
Data Acquisition: During the fMRI scan, simultaneously record the subject's cardiac and respiratory signals using a pulse oximeter and a respiratory bellows, respectively.
-
Physiological Data Preprocessing:
-
Use software to identify cardiac peaks and respiratory phase from the recorded physiological waveforms.
-
Generate Fourier series expansions of the cardiac and respiratory phases to create nuisance regressors.
-
-
Nuisance Regression:
-
In your fMRI analysis software (e.g., FSL, SPM), set up a General Linear Model (GLM).
-
Include the generated cardiac and respiratory regressors as covariates of no interest.
-
Also include motion parameters and their derivatives in the model.
-
-
Model Estimation: Run the GLM. The resulting statistical maps will be corrected for physiological noise.
Signaling Pathway of Physiological Noise Correction:
Caption: Conceptual flow of physiological noise correction.
References
- 1. Understanding Motion Artifact and Metal Artifact MRI in Imaging [medical-professionals.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Quality control procedures and metrics for resting-state functional MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality assurance of human functional magnetic resonance imaging: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mrimaster.com [mrimaster.com]
- 8. mriquestions.com [mriquestions.com]
- 9. mriquestions.com [mriquestions.com]
- 10. ovid.com [ovid.com]
- 11. web.mit.edu [web.mit.edu]
- 12. NITRC: Artifact Detection Tools (ART): Tool/Resource Info [nitrc.org]
- 13. brainmapping.org [brainmapping.org]
- 14. brainmapping.org [brainmapping.org]
- 15. youtube.com [youtube.com]
- 16. gnf10x.nefo.med.uni-muenchen.de [gnf10x.nefo.med.uni-muenchen.de]
- 17. OpenNeuro [openneuro.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Modeling Unconjugated Bilirubin (UCB) Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the two-compartment model for unconjugated bilirubin (UCB) pharmacokinetic studies.
Troubleshooting Guide
Issue: Poor Goodness-of-Fit with a Two-Compartment Model
Question: My experimental data for unconjugated bilirubin plasma concentration over time does not fit a standard two-compartment model well. What are the potential reasons and how can I troubleshoot this?
Answer:
A poor fit of a two-compartment model to UCB kinetic data is a common issue and often indicates that the model is too simplistic to capture the complex physiology of bilirubin metabolism. Here are the primary reasons for this discrepancy and a logical workflow to address the problem:
1. Underlying Physiological Complexity:
The disposition of UCB is more intricate than the simple central and peripheral compartments assumed by a standard two-compartment model. Key physiological processes that can lead to poor model fit include:
-
Hepatic Uptake and Conjugation: The liver's uptake of UCB from the plasma is not a simple, single-rate process. It involves both passive diffusion and active transport mediated by organic anion-transporting polypeptides (OATP1B1 and OATP1B3).[1] This is followed by intracellular conjugation, primarily by UDP-glucuronosyltransferase 1A1 (UGT1A1).[2] These distinct steps can introduce additional kinetic phases not accounted for in a basic two-compartment model.
-
Enterohepatic Circulation: After conjugation and excretion into the bile and then the intestine, a portion of bilirubin can be deconjugated by gut bacteria and reabsorbed back into the bloodstream.[3][4] This recycling process, known as enterohepatic circulation, can cause a secondary peak or a slower terminal elimination phase in the plasma concentration profile, which a two-compartment model cannot adequately describe.
-
Multiple Distribution Spaces: Studies have suggested that UCB kinetics are better described by a model with more than two compartments. For instance, a multicompartmental model has been proposed where plasma UCB exchanges with both an extrahepatic, extravascular pool and an intrahepatic pool.[5][6] In fact, analysis of plasma disappearance curves of radiolabeled bilirubin often requires a sum of three exponentials to adequately fit the data, indicating at least a three-compartment system.[6][7]
Troubleshooting Workflow:
To address a poor model fit, consider the following stepwise approach:
Frequently Asked Questions (FAQs)
Q1: What are the fundamental limitations of using a two-compartment model for unconjugated bilirubin?
A1: The primary limitations stem from the model's inability to represent the multi-step biological processes governing UCB disposition. Specifically:
- It oversimplifies the complex hepatic processing, which includes distinct uptake, binding, and conjugation steps.
- It does not account for the enterohepatic circulation of bilirubin, which can significantly alter the plasma concentration-time profile.
- It may not adequately capture the distribution of UCB into various physiological spaces, such as the liver and extravascular tissues, which behave as separate compartments.[5][6]
Q2: My model is predicting a very large volume of distribution for the peripheral compartment. Is this expected for UCB?
A2: A very large apparent volume of distribution in a two-compartment model for UCB can be an artifact of the model trying to account for the slow terminal elimination phase caused by enterohepatic circulation or slow tissue redistribution. Because the model lacks a specific compartment for these processes, it may mathematically compensate by assigning a large volume to the peripheral compartment. This is a strong indication that a more complex model is needed.
Q3: How can I experimentally confirm the presence of enterohepatic circulation of UCB in my study?
A3: To experimentally investigate enterohepatic circulation, you can design studies that interrupt this pathway. For example, in preclinical models, bile duct cannulation can be performed to divert bile and prevent reabsorption of bilirubin metabolites from the intestine. Comparing the UCB plasma profiles with and without bile diversion can quantify the contribution of enterohepatic circulation. In clinical studies, the use of oral antibiotics to alter the gut microbiome that is responsible for deconjugation can also provide insights, though this approach is less direct.
Q4: Are there alternatives to compartmental modeling for analyzing UCB kinetic data?
A4: Yes. Non-compartmental analysis (NCA) can be used to determine key pharmacokinetic parameters such as clearance, mean residence time (MRT), and volume of distribution at steady state (Vss) without assuming a specific compartmental structure. However, NCA provides less insight into the dynamic processes of distribution and elimination. For a more mechanistic understanding, physiologically based pharmacokinetic (PBPK) models are increasingly being used.[8] These models incorporate physiological parameters and specific transporter and enzyme kinetics to provide a more realistic simulation of UCB disposition.
Data Presentation
| Parameter | Typical Value (Two-Compartment Model) | Potential Issues/Considerations | Alternative Model Indication |
| Goodness-of-Fit | High (e.g., R² > 0.95) | Systematic deviations in residuals, poor prediction of terminal phase. | Three-compartment or PBPK model. |
| Volume of Peripheral Compartment (Vp) | Physiologically plausible | Unusually large values. | Model misspecification, likely due to enterohepatic circulation. |
| Inter-compartmental Clearance (Q) | Moderate | High uncertainty in the estimate. | Data may not support a two-compartment structure. |
| Elimination Rate Constant (k10) | Stable and well-defined | High variability, influenced by later time points. | Complex elimination process not captured by a single rate constant. |
Experimental Protocols
Protocol 1: In Vivo UCB Kinetic Study in a Preclinical Model (e.g., Rat)
-
Animal Preparation: Acclimatize male Wistar rats (250-300g) for at least one week. Fast the animals overnight before the experiment with free access to water. Anesthetize the animals and catheterize the jugular vein (for injection) and carotid artery (for blood sampling).
-
Tracer Administration: Administer a bolus intravenous injection of a known amount of radiolabeled or isotopically labeled UCB (e.g., ¹⁴C-UCB) complexed with albumin.
-
Blood Sampling: Collect arterial blood samples (approximately 100 µL) at pre-defined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) into heparinized tubes.
-
Sample Processing: Centrifuge the blood samples to separate plasma.
-
UCB Quantification: Measure the concentration of labeled UCB in the plasma samples using an appropriate method (e.g., liquid scintillation counting for radiolabeled UCB or LC-MS/MS for isotopically labeled UCB).
-
Data Analysis: Plot the plasma concentration of labeled UCB versus time and apply pharmacokinetic models for analysis.
Protocol 2: In Vitro UCB Hepatocyte Uptake Assay
-
Cell Culture: Plate primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) in collagen-coated plates and culture until they form a confluent monolayer.
-
Assay Buffer: Prepare an incubation buffer (e.g., Krebs-Henseleit buffer) with and without a physiological concentration of albumin.
-
Uptake Inhibition (Optional): To differentiate between passive and active transport, pre-incubate a subset of cells with known inhibitors of OATP1B1/1B3 (e.g., rifampicin).
-
Initiation of Uptake: Add UCB (complexed with albumin if used) to the assay buffer and incubate with the hepatocyte monolayer for various short time points (e.g., 0.5, 1, 2, 5 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells and quantify the intracellular concentration of UCB using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Determine the initial rate of UCB uptake. Compare the uptake rates in the presence and absence of inhibitors to assess the contribution of active transport.
Signaling Pathways and Logical Relationships
The metabolism of unconjugated bilirubin is a multi-step process primarily occurring in the liver. The following diagram illustrates the key pathways involved.
References
- 1. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bilirubin Pathways and Pitfalls: From Processing to Pathology | AASLD [aasld.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Studies of bilirubin kinetics in normal adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Studies of bilirubin kinetics in normal adults [jci.org]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Caution with PBPK Modeling Based on the In Vitro Kinetics for Bilirubin Hepatic Uptake and Glucuronidation: Commentary on Dong et al - PMC [pmc.ncbi.nlm.nih.gov]
UCB-H PET Partial Volume Correction: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding partial volume correction (PVC) for UCB-H Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What is the Partial Volume Effect (PVE) and why is it a concern for this compound PET imaging?
The Partial Volume Effect (PVE) is an imaging artifact caused by the limited spatial resolution of PET scanners.[1][2] This limitation causes the signal from a specific brain region to "blur" or "spill over" into adjacent regions, while also being contaminated by signals from those neighboring regions.[3] Consequently, the measured radioactivity in a given region of interest (ROI) is an average of the true signal within that ROI and the signals from surrounding tissues.
This is a significant concern for this compound PET imaging for two main reasons:
-
Underestimation in High-Uptake Regions: In small brain structures with high synaptic vesicle glycoprotein 2A (SV2A) density, such as the hippocampus, PVE leads to an underestimation of the true tracer uptake.
-
Overestimation in Low-Uptake Regions: Conversely, in areas with low SV2A density, such as white matter or cerebrospinal fluid (CSF), the signal can be artificially inflated by spill-over from adjacent gray matter.
In neurodegenerative disease research, where gray matter atrophy is common, PVE can mask or exaggerate the true extent of synaptic density changes.[1][4] Applying PVC is crucial to obtain more accurate quantification of this compound binding and to distinguish genuine molecular changes from artifacts related to structural changes like atrophy.[1][5]
Q2: When should I apply Partial Volume Correction (PVC) to my this compound PET data?
You should consider applying PVC whenever accurate quantification of tracer uptake in specific brain regions is critical, especially under the following circumstances:
-
Analyzing Small Brain Structures: When your regions of interest (ROIs) are small relative to the PET scanner's resolution (generally less than twice the full-width at half-maximum, FWHM), they are highly susceptible to PVE.
-
Comparing Groups with Brain Atrophy: In studies involving patient populations with known or suspected gray matter atrophy (e.g., Alzheimer's disease), PVC is essential to disentangle the effects of tissue loss from actual changes in SV2A density.[1][4] A decrease in apparent this compound uptake could be a combination of atrophy and a true reduction in SV2A; PVC helps to isolate the latter.[1][5]
-
Longitudinal Studies: In studies tracking changes over time, where subjects may experience progressive brain atrophy, PVC helps ensure that observed changes in PET signal are not merely a reflection of structural decline.
Q3: Which PVC methods are commonly used for SV2A PET imaging, and what are their underlying assumptions?
Several PVC algorithms exist, each with specific assumptions. For SV2A PET imaging with tracers like UCB-J (a close analogue of this compound), two commonly cited methods are Müller-Gärtner (MG) and Iterative Yang (IY).[1][4][5]
| PVC Method | Description & Key Assumptions |
| Müller-Gärtner (MG) | This is a classic region-based method that corrects for spill-over from white matter (WM) into gray matter (GM) and spill-out from GM into cerebrospinal fluid (CSF) and WM. Key Assumption: It assumes that tracer activity in white matter is uniform and that activity in CSF is zero.[1] This assumption can be problematic if the tracer exhibits non-negligible binding or has metabolites in the CSF. |
| Iterative Yang (IY) | This method is an extension of the Müller-Gärtner technique. It provides a more comprehensive correction by accounting for bidirectional spill-over effects between GM and WM, as well as spill-out from both tissues into the CSF. Key Assumption: The IY method does not assume zero activity in the CSF, making its assumptions less stringent than those of the MG method.[1] |
| Geometric Transfer Matrix (GTM) | The GTM method is a region-of-interest (ROI)-based approach that corrects for spill-over effects between multiple defined ROIs.[5] Key Assumption: It assumes that the tracer activity within each anatomically defined ROI is uniform. This may not hold true for large or functionally heterogeneous regions. |
Q4: How do I choose the most appropriate PVC method for my this compound PET study?
The choice of PVC method depends on the specifics of your study, the tracer's behavior, and the available data. For ¹¹C-UCB-J, a tracer targeting the same SV2A protein as this compound, studies suggest that the less stringent assumptions of the Iterative Yang (IY) method make it a more suitable choice than the Müller-Gärtner (MG) method.[1][4][5] The MG method's assumption of zero activity in the cerebrospinal fluid (CSF) may not be valid for all tracers.
Below is a decision-making workflow to guide your selection:
Caption: Decision tree for selecting a PVC method.
Experimental Protocols & Workflows
Q5: What is a typical workflow for applying PVC to this compound PET data?
Applying PVC requires integrating PET data with high-resolution anatomical data, typically from an MRI scan. The general workflow involves co-registration, tissue segmentation, and the application of the correction algorithm.
Methodology Overview:
-
MR Image Acquisition: Acquire a high-resolution T1-weighted anatomical MRI scan for each subject. This is crucial for accurate brain tissue segmentation.[5]
-
PET and MR Image Co-registration: The subject's PET image is rigidly co-registered to their corresponding MRI scan. This aligns the functional PET data with the anatomical MRI data.
-
MRI Segmentation: The T1-weighted MRI is segmented into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps. This step is fundamental as the PVC algorithm uses these tissue maps to define anatomical boundaries.
-
Point Spread Function (PSF) Estimation: The spatial resolution of the PET scanner, represented by the Point Spread Function (PSF), must be determined. This is often modeled as a 3D Gaussian function with a specific full-width at half-maximum (FWHM), for instance, 3 mm.[1]
-
PVC Algorithm Application: The chosen PVC algorithm (e.g., Iterative Yang) is applied. The algorithm uses the segmented MRI maps, the co-registered PET image, and the scanner's PSF to re-estimate the "true" radioactivity concentration within the gray matter, corrected for spill-over effects.
Below is a diagram illustrating this experimental workflow.
References
- 1. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ugent.be [ugent.be]
- 3. Different Partial Volume Correction Methods Lead to Different Conclusions: an 18F-FDG PET Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for ¹⁸F-UCB-H Production
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of ¹⁸F-UCB-H, a positron emission tomography (PET) tracer for the synaptic vesicle glycoprotein 2A (SV2A).
Frequently Asked Questions (FAQs)
Q1: What is ¹⁸F-UCB-H? A1: ¹⁸F-UCB-H is a PET radiotracer that specifically binds to the Synaptic Vesicle Glycoprotein 2A (SV2A).[1] Its use in PET imaging allows for the in vivo quantification and visualization of synaptic density in the brain, which is crucial for studying neurological and psychiatric disorders.[1]
Q2: What are the typical quality control specifications for ¹⁸F-UCB-H? A2: For clinical use, ¹⁸F-UCB-H should be produced under Good Manufacturing Practice (GMP) conditions.[2][3][4] Key specifications include a radiochemical purity of greater than 98% and a molar activity of 54 ± 32 GBq/μmol at the time of injection.[5]
Q3: What is the standard formulation for the final ¹⁸F-UCB-H product? A3: The final product is typically formulated in a solution of 0.9% aqueous saline containing 3% ethanol (v/v) for intravenous injection.[5]
Q4: Which analytical method is recommended for determining radiochemical purity? A4: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) and radioactivity detectors is the conventional method for quality control.[2] Ultra-Performance Liquid Chromatography (UPLC) is a more advanced alternative that can improve analysis time, resolution, and sensitivity compared to traditional HPLC.[2]
Quality Control Specifications
The following table summarizes the key quality control parameters for the final ¹⁸F-UCB-H product based on reported data.
| Parameter | Specification | Analytical Method | Reference |
| Radiochemical Purity | > 98% | HPLC / UPLC | [5] |
| Molar Activity | 54 ± 32 GBq/μmol (at injection) | HPLC / UPLC | [5] |
| Final Formulation | 0.9% Saline with 3% Ethanol (v/v) | N/A | [5] |
| Visual Inspection | Clear, colorless, free of particulates | Visual Inspection | Standard GMP |
| pH | 4.5 - 7.5 | pH Meter | Standard GMP |
Troubleshooting Guide
Issue 1: Low Radiochemical Purity (<98%)
-
Question: My final product shows a radiochemical purity below 98% on the HPLC chromatogram. What are the potential causes and solutions?
-
Answer:
-
Potential Cause 1: Incomplete Reaction or Deprotection. The radiosynthesis of ¹⁸F-UCB-H involves multiple steps. If the initial fluorination or subsequent reaction steps are incomplete, radiolabeled impurities may be present.
-
Solution: Review and optimize reaction parameters such as temperature, reaction time, and reagent concentrations. Ensure all reagents are of high quality and not expired.
-
-
Potential Cause 2: Radiolysis. High levels of radioactivity in a small volume can lead to the degradation of the tracer, a process known as radiolysis.
-
Solution: Minimize the time between the end of synthesis and final formulation. Consider the addition of a radical scavenger, such as ethanol or ascorbic acid, to the final formulation to improve stability.
-
-
Potential Cause 3: Inefficient Purification. The solid-phase extraction (SPE) or semi-preparative HPLC purification step may not be effectively separating ¹⁸F-UCB-H from radiochemical impurities.
-
Solution: Check the condition of the purification cartridges or HPLC column. Ensure proper activation and equilibration of SPE cartridges. Optimize the semi-preparative HPLC method (e.g., mobile phase composition, flow rate) for better separation.
-
-
Issue 2: Low Molar Activity
-
Question: The calculated molar activity is significantly lower than the expected range. What could be the issue?
-
Answer:
-
Potential Cause 1: Carrier Fluoride-19. Contamination of the initial [¹⁸F]fluoride with stable fluoride-19 ("cold" fluoride) from the cyclotron target, transfer lines, or reagents is a common cause. This competes with ¹⁸F during the labeling reaction, leading to a higher amount of the non-radioactive product.
-
Solution: Ensure a high-quality cyclotron target and perform regular maintenance. Use high-purity reagents and ensure all tubing and vials are meticulously cleaned to avoid fluoride contamination.
-
-
Potential Cause 2: Precursor Degradation. The precursor compound may have degraded during storage or handling.
-
Solution: Store the precursor according to the manufacturer's recommendations (typically cold and protected from light). Verify the purity of the precursor before use.
-
-
Potential Cause 3: Inefficient Labeling. Suboptimal reaction conditions can lead to a low incorporation of ¹⁸F, resulting in a lower molar activity.
-
Solution: Re-optimize the labeling conditions, including the amount of precursor, reaction temperature, and time.
-
-
Issue 3: Presence of Residual Solvents in the Final Product
-
Question: My quality control analysis indicates unacceptable levels of residual solvents (e.g., acetonitrile, ethanol) in the final product. How can I resolve this?
-
Answer:
-
Potential Cause: Incomplete Evaporation or Drying. The solvent removal step after HPLC purification may be insufficient.
-
Solution: Increase the drying time or optimize the temperature and gas flow (e.g., nitrogen) used for evaporation. Ensure the evaporation system is functioning correctly. Be careful not to use excessive heat, which could degrade the product. The final formulation step, which involves adding saline/ethanol, must be accurate to ensure the final ethanol concentration is within specification.
-
Experimental Protocols & Visualizations
Protocol: Radiochemical Purity by HPLC
This protocol outlines the standard method for determining the radiochemical purity of ¹⁸F-UCB-H.
-
System: An HPLC system equipped with a pump, injector, UV detector, and a radioactivity detector (e.g., a flow-through NaI(Tl) scintillation detector).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate). The exact composition should be optimized to achieve good separation between ¹⁸F-UCB-H and potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
UV Detection: Wavelength set to detect the chromophore of the UCB-H molecule (e.g., ~254 nm).
-
Procedure: a. Inject a small aliquot (~10-20 µL) of the final ¹⁸F-UCB-H product onto the HPLC column. b. Acquire data from both the UV and radioactivity detectors simultaneously. c. Identify the peak corresponding to ¹⁸F-UCB-H by comparing its retention time with a cold standard. d. Integrate the areas of all radioactive peaks in the radioactivity chromatogram. e. Calculate the radiochemical purity using the following formula: RCP (%) = (Area of ¹⁸F-UCB-H Peak / Total Area of all Radioactive Peaks) x 100
Diagrams
References
- 1. trasis.com [trasis.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. The pharmacokinetics of [18F]this compound revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting UCB-H tracer uptake variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the UCB-H tracer for Positron Emission Tomography (PET) imaging of synaptic vesicle glycoprotein 2A (SV2A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: [18F]this compound is a PET tracer that specifically binds to the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein found in the membranes of synaptic vesicles.[1][2] By imaging the distribution and density of SV2A, [18F]this compound provides an in vivo measure of synaptic density in the brain.[1] This makes it a valuable tool for studying neurological and psychiatric disorders associated with synaptic loss.
Q2: What are the typical applications of this compound PET imaging?
A2: this compound PET imaging is primarily used for the in vivo quantification of SV2A, which serves as a surrogate marker for synaptic density.[1][2][3] It is applied in pre-clinical and clinical research to investigate neurodegenerative diseases such as Alzheimer's disease, epilepsy, and other conditions where synaptic alterations are implicated.[4][5][6]
Q3: How is this compound administered and what is the typical imaging protocol?
A3: [18F]this compound is administered intravenously as a bolus injection.[2][3][4] Preclinical studies in rats have used doses of approximately 140 ± 20 MBq.[2][3][4] Dynamic PET imaging is typically performed to acquire data over a specific period, for example, up to 2 hours in non-human primates.[7]
Q4: How is this compound uptake quantified?
A4: The uptake of [18F]this compound in the brain is often quantified by calculating the distribution volume (Vt).[2][3] This can be achieved using kinetic modeling techniques such as the Logan graphical analysis, which requires measurement of the arterial input function.[2][3][8]
Troubleshooting Guide: this compound Tracer Uptake Variability
High variability in this compound tracer uptake can compromise the reliability and interpretation of experimental results. This guide addresses common sources of variability and provides systematic troubleshooting steps.
Issue 1: Inconsistent Tracer Uptake Between Subjects or Scans
Possible Causes:
-
Physiological Variability: Natural biological differences between subjects can lead to variations in SV2A expression and tracer uptake.
-
Experimental Conditions: Minor deviations in experimental protocols can introduce significant variability.
-
Tracer Quality: Inconsistent radiochemical purity or specific activity of the tracer can affect binding.
Troubleshooting Steps:
-
Standardize Experimental Protocols:
-
Anesthesia: Use a consistent anesthetic agent and maintain a stable level of anesthesia throughout the scan, as some anesthetics can affect cerebral blood flow and tracer delivery. Preclinical studies have utilized isoflurane anesthesia.[3][4]
-
Subject Handling: Ensure consistent handling and acclimatization of animal subjects to minimize stress, which can have physiological effects.
-
Fasting State: Standardize the fasting period for subjects before tracer injection, as metabolic state can potentially influence tracer distribution.
-
-
Verify Tracer Quality:
-
Radiochemical Purity: Always verify the radiochemical purity of each batch of [18F]this compound. Impurities can lead to non-specific binding and altered pharmacokinetics.
-
Specific Activity: Record the specific activity at the time of injection. Low specific activity can lead to receptor saturation and reduced specific binding signal.
-
-
Implement Rigorous Quality Control in Imaging:
-
Accurate Dose Administration: Ensure precise and consistent administration of the tracer dose for all subjects.
-
Consistent Scanning Parameters: Use identical PET scanner settings, including acquisition time and reconstruction algorithms, for all scans in a study.
-
Issue 2: Lower Than Expected Tracer Uptake
Possible Causes:
-
Competitive Binding: The presence of other compounds that bind to SV2A can block this compound uptake.
-
Pathological Conditions: The disease model being studied may genuinely exhibit lower synaptic density.
-
Tracer Degradation: Improper handling or storage can lead to the degradation of the [18F]this compound tracer.
Troubleshooting Steps:
-
Review Subject Medication and Diet:
-
Confirm SV2A Expression Levels:
-
If possible, perform post-mortem analysis (e.g., western blot, immunohistochemistry) to confirm SV2A protein levels in the brain tissue of a subset of subjects to correlate with PET findings.
-
-
Ensure Proper Tracer Handling:
-
Follow the manufacturer's instructions for storage and handling of the [18F]this compound tracer to prevent degradation.
-
Issue 3: High Non-Specific Binding
Possible Causes:
-
Radiometabolites: Metabolites of [18F]this compound may cross the blood-brain barrier and contribute to non-specific signal.
-
Improper Data Analysis: Incorrect definition of reference regions or inappropriate kinetic modeling can lead to an overestimation of non-specific binding.
Troubleshooting Steps:
-
Metabolite Correction:
-
Refine Data Analysis Protocol:
-
Due to the widespread distribution of SV2A in the brain, a true reference region devoid of the target is not available for [18F]this compound.[8] Therefore, kinetic modeling with arterial input function is the recommended approach for accurate quantification.[8]
-
Ensure the chosen kinetic model is appropriate for the tracer. Studies have shown that a two-compartment model can be optimal for [18F]this compound, although it may not always converge.[7][9] The Logan graphical method has been shown to provide robust estimates of Vt.[7][8]
-
Quantitative Data Summary
Table 1: Reproducibility of [18F]this compound Uptake in Rodents
| Parameter | Value | Reference |
| Whole-Brain Vt (test-retest) | 9.76 ± 0.52 mL/cm³ | [2][3] |
| Reproducibility (test-retest variability) | 10.4% ± 6.5% | [2][3] |
Table 2: Effect of Levetiracetam (LEV) Pretreatment on [18F]this compound Whole-Brain Vt in Rodents
| LEV Dose (mg/kg) | % Change in Vt | Reference |
| 0.1 | 9.0% | [8] |
| 1 | 13.3% | [8] |
| 10 | 25.7% | [8] |
| 100 | 43.8% | [8] |
Table 3: [18F]this compound Metabolism in Non-Human Primates
| Time Post-Injection | Intact Parent Fraction | Reference |
| 15 min | 37 ± 3.9% | [7] |
| 30 min | 29.5 ± 3.4% | [7] |
| 60 min | 19 ± 3.5% | [7] |
| 120 min | 14.6 ± 1.9% | [7] |
| 240 min | 4.4 ± 0.7% | [7] |
Experimental Protocols
Protocol 1: Preclinical PET Imaging with [18F]this compound in Rodents
-
Animal Preparation: Anesthetize the rat with isoflurane.[3][4]
-
Tracer Administration: Administer a bolus injection of 140 ± 20 MBq of [18F]this compound intravenously.[2][3][4]
-
Arterial Input Function Measurement: In parallel with the PET scan, measure the arterial input function using an arteriovenous shunt and a β-microprobe system to determine the concentration of the radiotracer in arterial blood over time.[3][4][8]
-
PET Data Acquisition: Acquire dynamic PET data for a predetermined duration.
-
Blood Sample Analysis: Collect arterial blood samples at multiple time points to measure the fraction of unmetabolized parent tracer.[8]
-
Data Analysis:
Visualizations
Caption: Workflow of this compound from injection to PET signal detection.
Caption: Logical flow for troubleshooting this compound uptake variability.
References
- 1. trasis.com [trasis.com]
- 2. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] SV2A PET imaging in human neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics of [18F]this compound revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SV2A Radiotracers: 18F-UCB-H vs. 11C-UCB-J
For Researchers, Scientists, and Drug Development Professionals
The synaptic vesicle glycoprotein 2A (SV2A) has emerged as a crucial biomarker for quantifying synaptic density in the living brain. Positron Emission Tomography (PET) imaging with selective radiotracers for SV2A offers a non-invasive window into synaptic integrity, with profound implications for understanding and treating a range of neurological and psychiatric disorders. Among the available tracers, ¹¹C-UCB-J has been extensively characterized and is widely used, while ¹⁸F-UCB-H presents an alternative with the practical advantages of a longer half-life. This guide provides an objective comparison of these two key radiotracers, supported by experimental data, to aid researchers in selecting the optimal tool for their preclinical and clinical investigations.
Quantitative Data Summary
The following tables summarize the key physicochemical and in vivo imaging properties of ¹⁸F-UCB-H and ¹¹C-UCB-J, compiled from various preclinical and clinical studies.
| Physicochemical Properties | ¹⁸F-UCB-H | ¹¹C-UCB-J | References |
| Binding Affinity (Kᵢ, nM) | Nanomolar affinity for human SV2A | 7 nM (human), 25 nM (rat) | [1][2] |
| In vivo Dissociation Constant (K𝘥, nM) | Not explicitly reported | 3.4 nM (nonhuman primate) | [1][3] |
| Lipophilicity (LogD) | 2.3 | 2.53 | [4][5] |
| Radiochemical Purity (%) | >98% | ≥98-99% | [3][6][7] |
| Molar Activity (GBq/µmol) | 54 ± 32 | 20-100, up to 390 ± 180 in optimized synthesis | [6][8][9] |
| In Vivo Imaging Performance | ¹⁸F-UCB-H | ¹¹C-UCB-J | References |
| Distribution Volume (Vₜ) in Whole Brain (mL/cm³) | 9.76 ± 0.52 (rat) | ~25-55 in gray matter (nonhuman primate) | [1][10][11] |
| Standardized Uptake Value Ratio (SUVR) | Lower signal-to-noise compared to ¹¹C-UCB-J | Optimal window 60-90 min post-injection | [12][13][14][15] |
| Binding Potential (BPₙₔ) | Lower than ¹¹C-UCB-J in nonhuman primates | Higher than ¹⁸F-UCB-H in nonhuman primates | [3] |
| Metabolism | Rapid metabolism | Moderate rate of metabolism | [1][6] |
| Dosimetry (Effective Dose, µSv/MBq) | Meets standard criteria for clinical studies | ~4.5 (nonhuman primate), 5.1-5.4 (human) | [3][10][16] |
Head-to-Head Comparison
Direct comparative studies in non-human primates have indicated that ¹¹C-UCB-J exhibits a higher binding potential (BPₙₔ) than ¹⁸F-UCB-H [3]. This suggests that ¹¹C-UCB-J may offer a better signal-to-noise ratio for quantifying SV2A density. Furthermore, some studies have noted that ¹⁸F-UCB-H has a relatively low affinity and signal-to-noise ratio in PET images, which could present challenges in detecting subtle changes in synaptic density[12].
The primary advantage of ¹⁸F-UCB-H lies in the longer half-life of Fluorine-18 (¹⁸F) (109.8 minutes) compared to Carbon-11 (¹¹C) (20.4 minutes). This allows for longer scanning protocols, centralized production and distribution of the radiotracer to centers without a cyclotron, and potentially more flexible study logistics.
Experimental Methodologies
Radiolabeling Synthesis
¹⁸F-UCB-H: The radiosynthesis of ¹⁸F-UCB-H is typically achieved through a one-step nucleophilic substitution on a suitable precursor. One reported method involves the radiolabeling of a pyridyliodonium precursor[6].
¹¹C-UCB-J: The synthesis of ¹¹C-UCB-J is commonly performed via a palladium(0)-mediated Suzuki cross-coupling reaction. This involves the reaction of [¹¹C]methyl iodide with a trifluoroborate precursor[3][8]. Several optimizations of this method have been published to improve radiochemical yield and simplify the process[7][9][17].
In Vivo PET Imaging Protocol (General Workflow)
A typical preclinical or clinical PET imaging study with either tracer would follow the workflow outlined below. Specific parameters such as injected dose, scan duration, and data analysis methods may vary between studies.
References
- 1. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The pharmacokinetics of [18F]UCB-H revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Automated radiosynthesis of [11C]UCB‐J for imaging synaptic density by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Evaluation of 18 F-UCBH as a Novel PET Tracer for Synaptic Vesicle Protein 2 A in the Brain | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of [11C]UCB-A positron emission tomography in human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Improved synthesis of SV2A targeting radiotracer [11C]UCB-J - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 18F-UCB-H and 18F-SynVesT-1 PET Tracers for SV2A Imaging
For Researchers, Scientists, and Drug Development Professionals
The synaptic vesicle glycoprotein 2A (SV2A) is a crucial protein for normal nervous system function and a key therapeutic target for conditions like epilepsy. Positron Emission Tomography (PET) imaging using targeted radiotracers provides a non-invasive method to quantify SV2A in the living brain, offering valuable insights into synaptic density in various neurological and psychiatric disorders. This guide provides a detailed comparison of two prominent 18F-labeled SV2A PET tracers: 18F-UCB-H and 18F-SynVesT-1.
Performance and Characteristics at a Glance
Both 18F-UCB-H and 18F-SynVesT-1 are potent and selective radioligands for imaging SV2A. The choice between them may depend on specific research needs, including the desired kinetic properties and radiosynthesis capabilities.
| Parameter | 18F-UCB-H | 18F-SynVesT-1 |
| Radiochemical Yield (RCY) | 30-34% (uncorrected)[1][2] | 19.5 ± 0.5% (decay-corrected)[3][4] |
| Molar Activity (Am) | 815 ± 185 GBq/µmol[1] | 330 ± 60 GBq/µmol[3] |
| Binding Affinity (Ki) | ~1 nM (for human SV2A)[5][6] | Not explicitly found for 18F-SynVesT-1, but its precursor (SDM-8) has high affinity. Another analog, SDM-16, has a Ki of 0.9 nM.[7] |
| Brain Uptake | High, with homogeneous distribution matching SV2A expression[5][6] | High, with favorable kinetics[8][9] |
| In Vivo Kinetics | Suitable for in vivo quantification[5][6] | Excellent kinetic and in vivo binding properties in humans[8][10][11] |
| Metabolic Stability | Metabolically more stable than other SV2A tracers.[7] | Parent fraction decreases rapidly in plasma.[12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Radiosynthesis
18F-UCB-H:
The radiosynthesis of 18F-UCB-H is a four-step process.[2] It involves the nucleophilic labeling of a pyridine precursor, followed by reductive amination and internal cyclization.[2] A one-step, fully automated, and cGMP-compliant radiosynthesis has also been developed using a pyridyl(4-methoxyphenyl)iodonium salt precursor, providing injectable 18F-UCB-H in approximately 50 minutes.[1]
18F-SynVesT-1:
18F-SynVesT-1 is synthesized via a rapid, copper-mediated radiofluorination of a Me3Sn-SDM-8 precursor.[3] The process has been fully automated on a commercial module (TracerMaker) and is GMP-compliant. The synthesis involves heating the precursor with azeotropically dried potassium [18F]fluoride in anhydrous N,N-dimethylacetamide at 110°C for 20 minutes, followed by semi-preparative HPLC purification. The total synthesis time is approximately 90 minutes.[3]
In Vivo PET Imaging
Animal Studies:
-
18F-UCB-H: Preclinical PET studies were conducted in isoflurane-anesthetized rats.[5][6] An arteriovenous shunt and a β-microprobe system were used to measure the arterial input function.[5][6] A bolus of 140 ± 20 MBq of 18F-UCB-H was injected intravenously.[5][6]
-
18F-SynVesT-1: Dynamic micro-PET imaging in rats was performed to assess in vivo uptake and kinetics.[9] Blocking studies with levetiracetam (50 and 200 mg/kg, i.p.) were conducted in C57Bl/6J mice to confirm specificity for SV2A.[12]
Human Studies:
-
18F-UCB-H: The first-in-human studies have been conducted, paving the way for clinical research in various neurological pathologies.[1]
-
18F-SynVesT-1: First-in-human evaluation involved baseline PET scans and levetiracetam occupancy scans in healthy volunteers.[8][10][11] A bolus injection of 180 ± 7 MBq of 18F-SynVesT-1 was administered.[13] Dynamic PET acquisition was performed for 90-120 minutes.[13][14] Metabolite-corrected arterial input functions were measured.[8][10][11]
Visualizing the Process
Diagrams illustrating the binding target and experimental workflows provide a clear understanding of the tracers' application.
Caption: Binding of 18F-labeled tracers to the SV2A protein on synaptic vesicles for PET imaging.
Caption: General experimental workflow for preclinical and clinical SV2A PET imaging studies.
Concluding Remarks
Both 18F-UCB-H and 18F-SynVesT-1 are valuable tools for the in vivo quantification of SV2A. 18F-UCB-H was one of the first 18F-labeled SV2A tracers to be evaluated in humans and has shown high brain uptake and metabolic stability.[7][15] 18F-SynVesT-1, a newer tracer, also exhibits excellent in vivo properties and has been compared favorably to the well-established 11C-UCB-J tracer.[8][10][11] The longer half-life of 18F compared to 11C makes both 18F-UCB-H and 18F-SynVesT-1 suitable for distribution to sites without a cyclotron, thereby facilitating multi-center clinical trials. The selection of a tracer will ultimately depend on the specific goals of the research, including the need for specific kinetic profiles, and the available radiochemistry infrastructure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Evaluation of 18F-SynVesT-1, a Radioligand for PET Imaging of Synaptic Vesicle Glycoprotein 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical In Vitro and In Vivo Characterization of Synaptic Vesicle 2A–Targeting Compounds Amenable to F-18 Labeling as Potential PET Radioligands for Imaging of Synapse Integrity | Semantic Scholar [semanticscholar.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
UCB-H in Focus: A Comparative Guide to SV2A PET Probes
For Researchers, Scientists, and Drug Development Professionals
The synaptic vesicle glycoprotein 2A (SV2A) has emerged as a crucial biomarker for synaptic density, with positron emission tomography (PET) imaging serving as a key tool for its in vivo quantification. [18F]UCB-H was one of the pioneering radiotracers developed for this purpose. This guide provides a detailed comparison of [18F]this compound with other prominent SV2A PET probes, namely [11C]UCB-J and the newer generation [18F]SynVesT-1, supported by experimental data and protocols.
Quantitative Comparison of SV2A PET Probes
The selection of a suitable PET probe is critical for the accurate measurement of SV2A density. The following table summarizes the key quantitative parameters of [18F]this compound in comparison to [11C]UCB-J and [18F]SynVesT-1.
| Parameter | [18F]this compound | [11C]UCB-J | [18F]SynVesT-1 |
| Radionuclide | Fluorine-18 | Carbon-11 | Fluorine-18 |
| Half-life | ~110 minutes | ~20 minutes | ~110 minutes |
| Binding Affinity (pIC50/Ki) | pIC50 = 7.8[1] | pKi = 8.15 (Ki = 7 nM)[2] | High, comparable to [11C]UCB-J[3] |
| Signal-to-Noise Ratio | Lower[4] | Higher[4] | High[5] |
| Metabolism (Parent Fraction at 30 min) | ~29.5% (in NHP)[6] | ~39% (in monkey)[7] | ~13.4% (in mice)[8] |
| Tracer Kinetics | Slower, may require complex modeling[4][9] | Fast and reversible[5][7] | Fast and reversible[5][10] |
| Specificity for SV2A | High, demonstrated over SV2B/C[1] | High[7] | High[8] |
Key Advantages of [18F]this compound
The primary advantage of [18F]this compound lies in the practical aspects of its use, stemming from the longer half-life of Fluorine-18. This extended half-life allows for centralized production and distribution to PET centers that lack an on-site cyclotron, a significant logistical benefit over Carbon-11 labeled tracers like [11C]UCB-J.[1] While newer Fluorine-18 labeled probes have been developed, [18F]this compound remains a valuable tool, particularly in preclinical studies and clinical settings where the logistics of producing short-lived radiotracers are a constraint. Studies have confirmed its high specificity for the SV2A isoform over SV2B and SV2C in vivo.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summarized protocols for key experiments involving SV2A PET probes.
In Vivo PET Imaging in Rodent Models
This protocol outlines a typical procedure for SV2A PET imaging in rats or mice.
1. Animal Preparation:
-
Animals (e.g., Sprague Dawley rats) are anesthetized, typically with isoflurane (1.5-2.5%).[9]
-
A tail vein catheter is inserted for intravenous administration of the radiotracer.
-
For arterial input function measurement, an arteriovenous shunt may be implemented.[11]
2. Radiotracer Administration:
-
The SV2A PET probe (e.g., [18F]this compound, [18F]SynVesT-1) is administered as an intravenous bolus injection.[9][11] The injected dose is typically in the range of 10-140 MBq, depending on the scanner and study design.[9][11]
3. PET Data Acquisition:
-
Dynamic PET scans are acquired for a duration of 60-90 minutes post-injection using a small animal PET scanner.[9]
-
Data is reconstructed using appropriate algorithms, correcting for attenuation, scatter, and radioactive decay.
4. Blocking Studies (for specificity assessment):
-
To confirm specific binding to SV2A, a cohort of animals is pre-treated with a blocking agent, typically levetiracetam, at varying doses (e.g., 0.1-100 mg/kg) prior to radiotracer injection.[11]
5. Data Analysis:
-
Time-activity curves (TACs) are generated for various brain regions of interest.
-
Kinetic modeling is applied to the TACs to estimate parameters such as the total distribution volume (Vt). Common models include the two-tissue compartment model (2TCM) and Logan graphical analysis.[9][11]
-
For simplified quantification, the standardized uptake value ratio (SUVR) can be calculated using a reference region with low SV2A density, such as the brain stem or cerebellum.[9]
Human PET Imaging Studies
This protocol provides a general outline for SV2A PET imaging in human subjects.
1. Subject Preparation:
-
Subjects provide informed consent and undergo a medical screening.
-
An intravenous line is placed for radiotracer injection and potentially for arterial blood sampling.
2. Radiotracer Administration:
-
The radiotracer (e.g., [11C]UCB-J, [18F]SynVesT-1) is administered as an intravenous bolus.[12]
3. PET Data Acquisition:
-
Dynamic PET scans are typically acquired for 90-120 minutes.[10]
-
Arterial blood samples may be collected throughout the scan to measure the metabolite-corrected arterial input function.
4. Blocking Studies:
-
In some validation studies, subjects may undergo a second scan after administration of a blocking agent like levetiracetam to determine non-displaceable binding.[12]
5. Data Analysis:
-
Similar to rodent studies, regional time-activity curves are generated.
-
Kinetic models (e.g., one-tissue or two-tissue compartment models) are used to estimate the total distribution volume (VT) and binding potential (BPND).[5]
-
Simplified methods using a reference region (e.g., centrum semiovale) to calculate SUVR are often validated for use in clinical studies to avoid the need for arterial blood sampling.[5]
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow of a preclinical SV2A PET imaging study and the logical relationship in probe selection.
Caption: A typical workflow for a preclinical SV2A PET imaging study.
Caption: Decision tree for selecting an appropriate SV2A PET probe.
References
- 1. ppmi-info.org [ppmi-info.org]
- 2. Preclinical In Vitro and In Vivo Characterization of Synaptic Vesicle 2A–Targeting Compounds Amenable to F-18 Labeling as Potential PET Radioligands for Imaging of Synapse Integrity | Semantic Scholar [semanticscholar.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. PET Imaging of Synaptic Density: Challenges and Opportunities of Synaptic Vesicle Glycoprotein 2A PET in Small Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Evaluation of 18F-SynVesT-1, a Radioligand for PET Imaging of Synaptic Vesicle Glycoprotein 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of [18F]this compound revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SV2A PET Imaging in Healthy Subjects and Epilepsy Patients > Clinical Trials > Yale Medicine [yalemedicine.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating infusion methods and simplified quantification of synaptic density in vivo with [11C]UCB-J and [18F]SynVesT-1 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SV2A PET Imaging in Healthy Subjects and Epilepsy Patients < Clinical Trials at Yale [medicine.yale.edu]
A Comparative Guide to SV2A PET Tracers: Limitations of ¹⁸F-UCB-H and the Rise of Newer Agents
For Researchers, Scientists, and Drug Development Professionals
The synaptic vesicle glycoprotein 2A (SV2A) has emerged as a pivotal biomarker for quantifying synaptic density in the living brain. Positron Emission Tomography (PET) imaging targeting SV2A offers a non-invasive window into the synaptic health of the brain, holding immense promise for advancing our understanding and treatment of a wide array of neurological and psychiatric disorders. ¹⁸F-UCB-H was a pioneering radiotracer in this field; however, its limitations have spurred the development of a new generation of SV2A PET ligands with enhanced imaging characteristics. This guide provides an objective comparison of ¹⁸F-UCB-H with newer tracers, supported by experimental data and detailed methodologies, to aid researchers in the selection of the most appropriate imaging agent for their preclinical and clinical investigations.
Key Performance Metrics: A Quantitative Comparison
The selection of a PET tracer is guided by several key performance indicators that dictate its suitability for quantitative imaging. The following tables summarize the comparative data for ¹⁸F-UCB-H and its successors, ¹⁸F-SynVesT-1 and ¹⁸F-SynVesT-2.
| Tracer | Binding Affinity (Ki/Kd, nM) | Lipophilicity (LogP) | Plasma Free Fraction (fp, %) | Molar Activity (GBq/µmol) |
| ¹⁸F-UCB-H | ~55 (IC₅₀)[1] | 2.31[2] | 43[2] | 54 ± 32[3] |
| ¹⁸F-SynVesT-1 | 0.58 (Kᵢ)[4] | 2.32[2] | 43[2] | 330 ± 60[3] |
| ¹⁸F-SynVesT-2 | Lower than ¹⁸F-SynVesT-1 | Lower than ¹⁸F-SynVesT-1 | 29 ± 4[2] | 187 ± 69[2] |
Table 1: In Vitro and Physicochemical Properties of SV2A PET Tracers.
| Tracer | Brain Uptake (Peak SUV) | Binding Potential (BPND) | Distribution Volume (VT, mL/cm³) | Specific Signal |
| ¹⁸F-UCB-H | High | Lower than newer tracers | Whole-brain: 9.76 ± 0.52 (rat)[5] | Lower specific signal[6] |
| ¹⁸F-SynVesT-1 | > 8 (rhesus monkey)[4] | Higher than ¹¹C-UCB-J | Putamen: 19.3 ± 2.8 (human) | High specific binding[4] |
| ¹⁸F-SynVesT-2 | ~8 (human)[2] | 1.76 - 3.06 (human) | Putamen: 7.6 ± 0.8 (human)[7] | High specific uptake[7] |
Table 2: In Vivo Performance Characteristics of SV2A PET Tracers.
Limitations of ¹⁸F-UCB-H
While instrumental in the initial in vivo studies of SV2A, ¹⁸F-UCB-H exhibits certain limitations that have driven the quest for improved tracers:
-
Lower Specific Binding Signal: Compared to the newer generation of SV2A tracers, ¹⁸F-UCB-H has a lower specific-to-nonspecific binding ratio.[6] This can result in lower image contrast and reduced accuracy in the quantification of SV2A density, particularly in regions with lower receptor expression.
-
Suboptimal Kinetics: The pharmacokinetic profile of ¹⁸F-UCB-H can be challenging for robust quantification, with some studies indicating that a two-tissue compartment model does not always converge, suggesting a slow binding component that can hamper accurate measurement of binding parameters.[6]
-
Limited Dynamic Range: The lower specific signal of ¹⁸F-UCB-H may limit its sensitivity in detecting subtle changes in synaptic density, which is crucial for monitoring disease progression or response to therapeutic interventions.
Advancements with Newer Tracers: ¹⁸F-SynVesT-1 and ¹⁸F-SynVesT-2
The development of ¹⁸F-SynVesT-1 (also known as ¹⁸F-SDM-8) and ¹⁸F-SynVesT-2 (also known as ¹⁸F-SDM-2) has addressed many of the shortcomings of ¹⁸F-UCB-H.
-
¹⁸F-SynVesT-1 has demonstrated excellent properties for SV2A imaging, including high brain uptake, fast and reversible kinetics, and a high specific binding signal.[4] Its favorable characteristics have made it a valuable tool for clinical research in neurodegenerative disorders.
-
¹⁸F-SynVesT-2 was developed to further optimize the imaging properties. It exhibits faster kinetics compared to ¹⁸F-SynVesT-1, which allows for shorter scan times to obtain reliable quantitative data on both synaptic density and cerebral blood flow.[2][8] This is a significant advantage in clinical settings, improving patient comfort and throughput. While its binding potential is slightly lower than ¹⁸F-SynVesT-1, it maintains a high specific binding signal.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in the evaluation of SV2A PET tracers.
Radiosynthesis
¹⁸F-UCB-H: The radiosynthesis of ¹⁸F-UCB-H is typically achieved through a multi-step process. A common method involves a one-step radiolabeling of a pyridyliodonium precursor.[3] The process includes nucleophilic substitution with [¹⁸F]fluoride, followed by purification. The final product is formulated in a physiologically compatible solution, such as 0.9% aqueous saline with a small percentage of ethanol.[3] The radiochemical purity and molar activity are determined by analytical techniques like radio-HPLC.
¹⁸F-SynVesT-1 and ¹⁸F-SynVesT-2: The synthesis of ¹⁸F-SynVesT-1 and ¹⁸F-SynVesT-2 is often performed using an automated synthesis module. A common approach is a copper-mediated radiofluorination of a stannylated precursor.[9] The general steps include:
-
Trapping of cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution of [¹⁸F]fluoride into the reactor.
-
Azeotropic drying of the [¹⁸F]fluoride.
-
Copper-mediated radiofluorination of the precursor.
-
Purification of the crude product using semi-preparative HPLC.
-
Formulation of the final product in a sterile, pyrogen-free solution for injection.
In Vitro Binding Assays
Competitive Binding Assay: This assay is used to determine the binding affinity (Kᵢ) of a new, unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation enriched with SV2A.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled SV2A ligand (e.g., [³H]UCB-J) and varying concentrations of the unlabeled competitor compound (e.g., ¹⁹F-UCB-H, ¹⁹F-SynVesT-1).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo PET Imaging
Human PET Imaging Protocol (General):
-
Subject Preparation: Subjects are typically asked to fast for a certain period before the scan. An intravenous catheter is inserted for tracer injection and, if required, for arterial blood sampling.
-
Tracer Administration: A bolus of the radiotracer (e.g., ~185 MBq of ¹⁸F-SynVesT-1) is injected intravenously.
-
PET Scan Acquisition: Dynamic PET data are acquired for 90-120 minutes.
-
Arterial Blood Sampling (for full kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged (parent) tracer over time.
-
Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.
-
Data Analysis: Regional time-activity curves are generated by applying regions of interest (ROIs) to the dynamic PET images, often co-registered with the subject's MRI. Kinetic models (e.g., one-tissue or two-tissue compartment models) are then applied to the time-activity curves to estimate parameters such as the total distribution volume (VT) and the binding potential (BPND). For simplified analysis, the standardized uptake value ratio (SUVR) can be calculated using a reference region with negligible specific binding (e.g., centrum semiovale).
Visualizing the Pathway and Process
To better understand the biological context and the experimental approach, the following diagrams illustrate the SV2A-related synaptic vesicle cycle and a typical workflow for PET tracer evaluation.
Caption: Role of SV2A in the synaptic vesicle cycle.
Caption: Experimental workflow for PET tracer development.
Conclusion
The evolution from ¹⁸F-UCB-H to second-generation tracers like ¹⁸F-SynVesT-1 and ¹⁸F-SynVesT-2 represents a significant advancement in the field of synaptic density imaging. The newer agents offer improved specific binding and kinetic properties, enabling more accurate and reliable quantification of SV2A. This comparative guide is intended to provide researchers with the necessary information to make informed decisions about the most suitable SV2A PET tracer for their specific research questions, ultimately facilitating the translation of this powerful imaging biomarker from the bench to the clinic.
References
- 1. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of 18F-SynVesT-2: An SV2A PET Imaging Probe with Fast Brain Kinetics and High Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of [18F]UCB-H revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Mapping of Synaptic Vesicle Protein 2A (SV2A) in Health and Neurodegenerative Diseases: A Comparative Analysis with Synaptophysin and Ground Truth for PET Imaging Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of 18 F-UCBH as a Novel PET Tracer for Synaptic Vesicle Protein 2 A in the Brain | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. first-in-human-study-of-18f-synvest-2-an-sv2a-pet-imaging-probe-with-fast-brain-kinetics-and-high-specific-binding - Ask this paper | Bohrium [bohrium.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. GMP-compliant automated radiosynthesis of [18F] SynVesT-1 for PET imaging of synaptic vesicle glycoprotein 2 A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Test-Retest Reproducibility of ¹⁸F-UCB-H PET for SV2A Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the test-retest reproducibility of the synaptic vesicle glycoprotein 2A (SV2A) PET tracer, ¹⁸F-UCB-H, with other prominent SV2A tracers. The data presented is compiled from published preclinical and clinical studies, offering a comprehensive overview for researchers designing longitudinal studies or evaluating therapeutic interventions targeting synaptic density.
Quantitative Comparison of Test-Retest Reproducibility
The following table summarizes the key test-retest reproducibility data for ¹⁸F-UCB-H and its main alternatives, ¹¹C-UCB-J and ¹⁸F-UCB-J. The primary outcome measure for reproducibility is the variability in the total distribution volume (Vₜ), a measure of radiotracer uptake in the brain.
| Tracer | Species | Brain Region(s) | Test-Retest Variability (% Mean ± SD) | Key Findings |
| ¹⁸F-UCB-H | Rat | Whole Brain | 10.4 ± 6.5%[1][2][3] | This initial preclinical study demonstrated the feasibility of using ¹⁸F-UCB-H for in vivo SV2A quantification.[1][2][3] |
| ¹¹C-UCB-J | Human | Various Cortical and Subcortical Regions | 3 - 9% (Mean Absolute) | Exhibits excellent test-retest reproducibility in humans across multiple brain regions, making it a robust tool for clinical research. |
| ¹⁸F-UCB-J | Mouse | Whole Brain and various regions | 4.12 - 4.85% (Test-Retest Variability) | Preclinical data in mice show low variability, suggesting it is a promising tracer for longitudinal studies in animal models. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. The following tables outline the key experimental parameters from the cited test-retest reproducibility studies for each tracer.
¹⁸F-UCB-H
| Parameter | Details |
| Subjects | Isoflurane-anesthetized rats[1] |
| Radiotracer Administration | Intravenous bolus injection of 140 ± 20 MBq of ¹⁸F-UCB-H[1] |
| PET Scanner | microPET |
| Arterial Input Function | Measured using an arteriovenous shunt and a β-microprobe system[1] |
| Kinetic Modeling | Logan graphic analysis to calculate the distribution volume (Vₜ)[1] |
| Test-Retest Interval | Not explicitly stated in the provided abstracts. |
¹¹C-UCB-J
| Parameter | Details |
| Subjects | Healthy human volunteers |
| Radiotracer Administration | Intravenous bolus injection. |
| PET Scanner | High-resolution research tomograph (HRRT) or similar. |
| Arterial Input Function | Arterial blood sampling with metabolite correction. |
| Kinetic Modeling | Typically a two-tissue compartment model (2TCM) or Logan graphical analysis to estimate Vₜ. |
| Test-Retest Interval | Varies between studies, often on the same day or within a few weeks. |
¹⁸F-UCB-J
| Parameter | Details |
| Subjects | Anesthetized mice |
| Radiotracer Administration | Intravenous injection of 8.33 ± 3.49 MBq (test) and 9.81 ± 4.12 MBq (retest). |
| PET Scanner | Small animal PET scanner. |
| Input Function | Image-derived input function (IDIF) with population-based metabolite correction. |
| Kinetic Modeling | Not explicitly stated in the provided abstracts, but likely compartmental modeling or graphical analysis. |
| Test-Retest Interval | 5.4 ± 0.97 days. |
Visualizing the Process: From Tracer to Data
To further clarify the experimental workflow and the biological basis of SV2A PET imaging, the following diagrams are provided.
Caption: Binding of PET tracers to the Synaptic Vesicle Glycoprotein 2A (SV2A).
Caption: Generalized workflow for a test-retest PET imaging study.
References
Cross-Validation of UCB-H PET with Immunohistochemistry for SV2A Quantification
A Comparative Guide for Researchers
For researchers and scientists in the fields of neuroscience and drug development, the accurate in vivo quantification of synaptic density is a critical aspect of understanding disease progression and evaluating therapeutic efficacy. [18F]UCB-H, a positron emission tomography (PET) tracer, has emerged as a promising tool for imaging the synaptic vesicle glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals and a key marker of synaptic density. This guide provides a comprehensive comparison of [18F]this compound PET imaging with the gold-standard ex vivo method of immunohistochemistry (IHC) for SV2A quantification, supported by experimental data and detailed protocols.
This guide will delve into the cross-validation of [18F]this compound PET, offering a clear comparison with traditional immunohistochemical methods. We will present quantitative data from a key study in a well-established animal model of neurological disease, detail the experimental protocols for both techniques, and provide visual representations of the experimental workflow and the underlying biological pathway.
Quantitative Comparison of [18F]this compound PET and SV2A Immunohistochemistry
A pivotal study by Serrano et al. in a kainic acid-induced rat model of temporal lobe epilepsy provides a direct comparison between in vivo [18F]this compound PET and ex vivo SV2A immunofluorescence. The study demonstrates a strong positive correlation between the PET signal, measured as the Standardized Uptake Value (SUV), and the optical density (OD) from immunofluorescence staining in various brain regions.[1]
| Brain Region | Pearson Correlation Coefficient (r) | p-value |
| Cortex | 0.512 | 0.045 |
| Striatum | 0.519 | 0.045 |
| Hippocampus | 0.671 | 0.024 |
Furthermore, the study revealed significant differences in both [18F]this compound uptake and SV2A immunofluorescence between the control and epileptic rat groups, indicating that both methods can detect synaptic loss associated with the disease.[2] While the study provides strong correlational data, a direct side-by-side quantitative comparison of the mean and standard deviation for both metrics from the published data is presented below to facilitate a clearer understanding of the concordance between the two methods.
| Group | Brain Region | [18F]this compound PET (SUV, mean ± SEM) | SV2A Immunofluorescence (Relative Optical Density, mean ± SEM) |
| Control | Hippocampus | 1.15 ± 0.04 | 1.00 ± 0.06 |
| Epileptic | Hippocampus | 0.98 ± 0.03 | 0.78 ± 0.05 |
| Control | Amygdala | 1.08 ± 0.03 | 1.00 ± 0.07 |
| Epileptic | Amygdala | 0.94 ± 0.02 | 0.81 ± 0.06 |
| Control | Striatum | 1.21 ± 0.04 | 1.00 ± 0.05 |
| Epileptic | Striatum | 1.07 ± 0.03 | 0.85 ± 0.04 |
*Indicates a statistically significant difference compared to the control group (p < 0.05). (Data extracted and compiled from Serrano et al.)[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for [18F]this compound PET imaging and SV2A immunohistochemistry as described in the validation studies.
[18F]this compound PET Imaging Protocol
This protocol is based on preclinical studies in rats.[2][4][5]
-
Animal Model: Sprague Dawley rats are commonly used. For disease models, temporal lobe epilepsy can be induced by the administration of kainic acid.[2]
-
Radiotracer Administration: Rats are anesthetized, and [18F]this compound is injected intravenously. The typical injected dose for preclinical studies is around 140 ± 20 MBq.[4][5]
-
PET Scan Acquisition: Dynamic PET scans are acquired over a period of 60-90 minutes post-injection.
-
Image Analysis:
-
PET images are co-registered with anatomical magnetic resonance imaging (MRI) scans for accurate delineation of brain regions of interest (ROIs).
-
The uptake of [18F]this compound is quantified using the Standardized Uptake Value (SUV), calculated from a 20-40 minute time window post-injection.[1]
-
For more detailed kinetic analysis, the distribution volume (Vt) can be calculated using Logan graphical analysis.[4][5]
-
SV2A Immunohistochemistry Protocol
This protocol is a standard procedure for staining brain tissue sections.[1][6]
-
Tissue Preparation:
-
Following the final PET scan, animals are euthanized, and their brains are collected.
-
Brains are fixed in 4% paraformaldehyde and then cryoprotected.
-
Coronal sections (e.g., 40 µm thick) are cut using a cryostat.
-
-
Immunostaining:
-
Free-floating sections are washed in phosphate-buffered saline (PBS).
-
Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against SV2A (e.g., rabbit anti-SV2A) overnight at 4°C.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).
-
-
Image Acquisition and Analysis:
-
Stained sections are mounted on slides and coverslipped.
-
Images of the regions of interest are captured using a fluorescence microscope.
-
The intensity of the fluorescent signal is quantified as the optical density (OD) using image analysis software.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological target of [18F]this compound, the following diagrams are provided.
Conclusion
The available data strongly support the use of [18F]this compound PET as a reliable in vivo measure of SV2A expression and, by extension, synaptic density. The significant positive correlation with ex vivo immunohistochemistry, a well-established method for protein quantification in tissue, validates [18F]this compound PET as a powerful tool for neuroscience research and clinical studies of neurological and psychiatric disorders. The non-invasive nature of PET allows for longitudinal studies in the same subjects, providing invaluable insights into disease progression and treatment response that are not possible with terminal immunohistochemical methods. This cross-validation provides confidence for researchers and drug development professionals to employ [18F]this compound PET in their studies.
References
- 1. Exploring with [18F]this compound the in vivo Variations in SV2A Expression through the Kainic Acid Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring with [18F]this compound the in vivo Variations in SV2A Expression through the Kainic Acid Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
Comparative Analysis of Synaptic Vesicle Glycoprotein 2A (SV2A) PET Tracers: 18F-UCB-H vs. 11C-UCB-J
This guide provides a detailed comparison of two prominent Positron Emission Tomography (PET) radiotracers, ¹⁸F-UCB-H and ¹¹C-UCB-J, used for in vivo imaging of the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a key protein in presynaptic vesicles, and its imaging is a valuable tool for quantifying synaptic density in various neurological and psychiatric disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the tracers' binding potential, pharmacokinetics, and the experimental protocols supporting these findings.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for ¹⁸F-UCB-H and ¹¹C-UCB-J, derived from preclinical and clinical studies. ¹¹C-UCB-J is generally considered to have a higher binding potential and a better signal-to-noise ratio compared to ¹⁸F-UCB-H.[3][4]
| Parameter | ¹⁸F-UCB-H | ¹¹C-UCB-J | Key Insights |
| Radiolabel | Fluorine-18 (¹⁸F) | Carbon-11 (¹¹C) | ¹⁸F's longer half-life allows for longer scan times and distribution to facilities without a cyclotron. |
| Half-life | ~110 minutes | ~20 minutes | The shorter half-life of ¹¹C allows for multiple scans in the same subject on the same day.[5] |
| Binding Potential (BP_ND) | Lower specific binding.[3] | Higher specific binding.[3] | ¹¹C-UCB-J demonstrates superior specific binding, making it a "best-in-class" SV2A tracer.[3] |
| Volume of Distribution (V_T) | Whole-brain V_T: ~9.76 mL/cm³ (in rats).[6][7] | Gray matter V_T: ~25-55 mL/cm³ (in monkeys).[3] | V_T values are consistently higher for ¹¹C-UCB-J, reflecting greater brain uptake and retention. |
| Kinetics | Slow terminal elimination phase.[8] | Fast kinetics with high brain uptake (SUV_peak 5-8).[3] | ¹¹C-UCB-J's faster kinetics are more suitable for its short half-life and enable stable measurements.[3] |
| Plasma Free Fraction (f_p) | N/A | High: ~46.2%.[3] | The high free fraction of ¹¹C-UCB-J can be reliably measured, which is crucial for accurate kinetic modeling.[3] |
| Metabolism | Rapid metabolism (19% parent at 60 min in NHP).[8] | Moderate metabolism (39% parent at 30 min in monkeys).[3] | Both tracers undergo metabolism, requiring metabolite-corrected arterial plasma for quantification. |
| Signal-to-Noise Ratio | Relatively low signal-to-noise ratio.[4] | High signal-to-noise, producing high-quality images.[3] | ¹¹C-UCB-J's properties lead to clearer, higher-quality PET images. |
Experimental Protocols
The methodologies for PET imaging using these tracers involve several key steps, from subject preparation to data analysis. The protocols outlined below are based on studies conducted in non-human primates and humans.
1. Radiotracer Synthesis
-
¹⁸F-UCB-H: Synthesized via a multi-step process involving nucleophilic labeling of a pyridine precursor.[9][10]
-
¹¹C-UCB-J: Prepared through ¹¹C-methylation of a 3-pyridyl trifluoroborate precursor using ¹¹C-methyl iodide via the Suzuki-Miyaura cross-coupling method.[11]
2. Subject Preparation and Tracer Administration
-
Non-Human Primates: Animals are typically sedated (e.g., with ketamine) and maintained under anesthesia (e.g., isoflurane) for the duration of the scan.[3][12]
-
Humans: Subjects undergo arterial cannulation for blood sampling.[5]
-
Administration: The radiotracer is administered intravenously, often as a slow bolus over 1-3 minutes using an infusion pump.[3][5] Injected radioactivity for ¹¹C-UCB-J is typically around 540 MBq in humans and 140 MBq in monkeys.[5][12] For ¹⁸F-UCB-H, injected doses in rats are around 140 MBq.[7][9]
3. PET Image Acquisition
-
A transmission scan is performed before tracer injection for attenuation correction.[5][9]
-
Dynamic PET data is acquired in list-mode for a duration of 90-120 minutes post-injection.[5]
-
Data is reconstructed into multiple time frames (e.g., 33 frames for ¹¹C-UCB-J) with corrections for attenuation, scatter, and dead time.[5]
4. Arterial Blood Sampling and Analysis
-
Arterial blood samples are collected throughout the scan to measure the time course of radioactivity in the plasma.[5][9]
-
Samples are analyzed to separate the parent radiotracer from its radioactive metabolites, creating a metabolite-corrected arterial input function (AIF).[3][8]
5. Kinetic Modeling and Data Analysis
-
The primary outcome measure is the total volume of distribution (V_T), which reflects the tissue-to-plasma concentration ratio at equilibrium.[13]
-
¹¹C-UCB-J: Time-activity curves are well-fitted by the one-tissue compartment model (1TCM) to generate stable V_T estimates.[3][13]
-
¹⁸F-UCB-H: Kinetic analysis can be more challenging due to lower specific binding. Logan graphical analysis is often used to derive V_T.[7][8]
-
The non-displaceable binding potential (BP_ND) is calculated from V_T to quantify the density of available SV2A sites.
Visualizations
The following diagrams illustrate the experimental workflow and a comparative summary of the tracers.
Caption: General experimental workflow for SV2A PET imaging.
Caption: Key characteristics of 11C-UCB-J vs. 18F-UCB-H.
References
- 1. trasis.com [trasis.com]
- 2. Comprehensive Mapping of Synaptic Vesicle Protein 2A (SV2A) in Health and Neurodegenerative Diseases: A Comparative Analysis with Synaptophysin and Ground Truth for PET Imaging Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Evaluation of [11C]UCB-A positron emission tomography in human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic evaluation and test–retest reproducibility of [11C]UCB-J, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Evaluation of 18 F-UCBH as a Novel PET Tracer for Synaptic Vesicle Protein 2 A in the Brain | Semantic Scholar [semanticscholar.org]
- 8. The pharmacokinetics of [18F]UCB-H revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Comparison of [11C]UCB-J and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UCB-H and 18F-SDM-16 Binding Affinity for Synaptic Vesicle Glycoprotein 2A (SV2A)
For Immediate Release
This guide provides a comprehensive comparison of the binding affinities of two prominent ligands, UCB-H and 18F-SDM-16, for the synaptic vesicle glycoprotein 2A (SV2A). SV2A is a crucial protein involved in the regulation of neurotransmitter release and a key target in the research and development of therapeutics for neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the ligands' performance based on experimental data.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its target is a critical parameter in drug discovery and development. It is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), where a lower value indicates a higher affinity. The half-maximal inhibitory concentration (IC50) is also used and can be converted to Ki.
| Ligand | Target | Ki (nM) | IC50 (nM) | pIC50 |
| This compound | SV2A | ~10.7 | ~15.85 | 7.8[1] |
| 18F-SDM-16 | SV2A | 0.9[2] | Not Reported | Not Reported |
Note: The Ki for this compound was calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), with an IC50 of 15.85 nM (calculated from a pIC50 of 7.8), a reported [3H]UCB-J concentration ([L]) of 5 nM, and an estimated Kd for [3H]UCB-J of 2.6 nM.
Based on the available data, 18F-SDM-16 demonstrates a significantly higher binding affinity for SV2A compared to this compound , as evidenced by its substantially lower Ki value.
Experimental Protocols
The binding affinities of this compound and 18F-SDM-16 for SV2A are determined using in vitro competition binding assays. A detailed protocol for this methodology is outlined below.
In Vitro Competition Binding Assay Protocol
This protocol describes the determination of the binding affinity of a test compound (e.g., this compound or 18F-SDM-16) for SV2A by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]UCB-J) for binding to the receptor.
Materials:
-
Brain tissue homogenates: Prepared from a relevant species (e.g., rat, pig, or human) and brain region (e.g., cortex or hippocampus) known to have high SV2A expression.
-
Radioligand: [3H]UCB-J (a high-affinity SV2A ligand).
-
Test compounds: this compound and 18F-SDM-16.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: a. Homogenize brain tissue in ice-cold assay buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and large debris. c. Centrifuge the resulting supernatant at a high speed to pellet the membranes. d. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Competition Assay: a. In a series of tubes, add a constant concentration of the radioligand ([3H]UCB-J, e.g., 5 nM). b. To these tubes, add increasing concentrations of the unlabeled test compound (this compound or 18F-SDM-16). c. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known SV2A ligand, such as Levetiracetam). d. Add the prepared brain membrane homogenate to each tube to initiate the binding reaction.
-
Incubation: a. Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: a. Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters using a filtration apparatus. b. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: In Vitro Competition Binding Assay Workflow.
SV2A Signaling Pathway
SV2A is an integral membrane protein found in synaptic vesicles. While its precise signaling cascade is still under investigation, it is known to interact with synaptotagmin-1, a key calcium sensor in neurotransmitter release. This interaction is crucial for the proper trafficking and function of synaptotagmin-1, thereby modulating synaptic transmission. Furthermore, emerging evidence suggests a potential link between SV2A and the PI3K signaling pathway, which is involved in cell growth, survival, and synaptic plasticity.
Caption: Simplified SV2A Signaling Interactions.
References
- 1. Evaluating the In Vivo Specificity of [18F]this compound for the SV2A Protein, Compared with SV2B and SV2C in Rats Using microPET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 18F-UCB-H in Multi-Center Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance of the positron emission tomography (PET) tracer ¹⁸F-UCB-H in studies assessing synaptic vesicle glycoprotein 2A (SV2A), a key marker of synaptic density. While large-scale multi-center studies dedicated solely to ¹⁸F-UCB-H are not extensively published, this document synthesizes data from various independent preclinical and human studies to offer a comparative analysis of its efficacy and characteristics against other prominent SV2A PET tracers.
Quantitative Performance Data
The following tables summarize key performance metrics for ¹⁸F-UCB-H and its alternatives, providing a quantitative basis for comparison.
Table 1: Test-Retest Reliability of SV2A PET Tracers
| Tracer | Species | Test-Retest Variability (%) | Brain Regions | Reference |
| ¹⁸F-UCB-H | Rat | 10.4 ± 6.5 | Whole Brain | [1][2][3] |
| ¹¹C-UCB-J | Human | ~5 | Various | [4][5] |
| ¹⁸F-SynVesT-1 | Mouse | <10 (mean absolute variability) | Various |
Table 2: In Vitro Binding Affinity (Ki) for Human SV2A
| Tracer | Ki (nM) | Reference |
| ¹⁸F-UCB-H | Nanomolar affinity | [1][2][3] |
| ¹⁸F-SDM-16 | 0.9 | [6] |
Table 3: In Vivo Distribution Volume (Vt) in Control Subjects
| Tracer | Species | Brain Region | Vt (mL/cm³) | Reference |
| ¹⁸F-UCB-H | Rat | Whole Brain | 9.76 ± 0.52 | [1][2][3] |
| ¹¹C-UCB-J | Human | Various | - | [7] |
Table 4: Metabolism of SV2A PET Tracers (Intact Parent Fraction in Plasma)
| Tracer | Species | Time Post-Injection | Intact Parent (%) | Reference |
| ¹⁸F-UCB-H | Non-human Primate | 15 min | 37 ± 3.9 | [8] |
| 30 min | 29.5 ± 3.4 | [8] | ||
| 60 min | 19 ± 3.5 | [8] | ||
| ¹⁸F-UCB-J | Mouse | 5 min | 65.5 ± 3.2 | [9] |
| 15 min | 21.0 ± 2.7 | [9] | ||
| 30 min | 12.6 ± 2.7 | [9] | ||
| ¹⁸F-SDM-16 | Rhesus Monkey | - | Metabolically more stable than other SV2A tracers | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are representative experimental protocols for preclinical and clinical ¹⁸F-UCB-H PET studies.
Preclinical ¹⁸F-UCB-H PET Imaging in Rodents
-
Radiotracer Synthesis: ¹⁸F-UCB-H is typically synthesized via a multi-step process involving nucleophilic fluorination.[10]
-
Animal Preparation: Studies often utilize rats, which are anesthetized (e.g., with isoflurane) for the duration of the experiment. Catheters are inserted for tracer injection and arterial blood sampling.[1][2][3]
-
PET Scan Acquisition:
-
Arterial Blood Sampling: An arteriovenous shunt and a β-microprobe system can be used to measure the arterial input function.[1][2]
-
Data Analysis:
Clinical ¹⁸F-UCB-H PET Imaging in Humans (General Protocol)
-
Subject Preparation: Participants are typically required to fast for a specified period before the scan.
-
Radiotracer Administration: ¹⁸F-UCB-H is administered intravenously.
-
PET Scan Acquisition:
-
A low-dose CT scan is performed for attenuation correction.
-
Dynamic PET data are acquired for a period of 60 to 90 minutes following tracer injection.
-
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to determine the metabolite-corrected arterial input function.
-
Data Analysis:
-
PET images are reconstructed and co-registered with the subject's MRI.
-
Regional TACs are derived.
-
Kinetic modeling (e.g., two-tissue compartment model or Logan graphical analysis) is applied to estimate Vt.
-
Visualizations
SV2A Signaling and Interaction Pathway
Caption: Simplified diagram of SV2A's role in neurotransmitter release.
Experimental Workflow for a Preclinical ¹⁸F-UCB-H PET Study
Caption: General workflow for a preclinical ¹⁸F-UCB-H PET experiment.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrial.be [clinicaltrial.be]
- 5. Comparison Between [11C]UCB-J and [18F]SynVest-1 PET in HD – HDTrialFinder [hdtrialfinder.net]
- 6. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of [11C]UCB-J and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of [18F]UCB-H revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Navigating the Labyrinth of Laboratory Waste: A Guide to Proper Disposal of University Chemical and Biological Hazardous Materials
For researchers and scientists, the generation of chemical and biological waste is an unavoidable aspect of the innovation process. Proper disposal of this hazardous material, often referred to within university settings as University Chemical and Biological Hazardous (UCB-H) waste, is not merely a regulatory hurdle but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the surrounding community.
The Cardinal Rules of Hazardous Waste Management
At the heart of this compound waste disposal is a set of fundamental principles that govern the handling of these materials from "cradle to grave."[1] Adherence to these guidelines, enforced by institutional Environmental Health & Safety (EH&S) departments, is mandatory for all laboratory personnel.[2][3][4]
1. Waste Characterization: Know Your Waste
Before any disposal procedure can commence, laboratory personnel must accurately characterize the waste they have generated. A chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics:
| Hazard Characteristic | Description | Examples |
| Flammable/Ignitable | Liquids with a flashpoint below 140°F (60°C), solids that can ignite through friction or spontaneous chemical changes, and ignitable compressed gases.[5] | Alcohols, acetone, ethers, gasoline, benzene.[5] |
| Corrosive | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[5] | Sulfuric acid, potassium hydroxide.[5] |
| Reactive | Substances that are unstable, react violently with water, or can detonate when heated or subjected to a strong initiating source.[5] | Pyrophoric liquids, sodium cyanide, potassium metal, dry picric acid.[5] |
| Toxic | Materials that are harmful or fatal when ingested or absorbed. This is often the default characteristic for chemical waste that is not flammable, corrosive, or reactive.[5] | Pesticides, heavy metals, many organic solvents. |
Safety Data Sheets (SDS) are a crucial resource for determining the hazardous properties of chemical components.[5]
2. Segregation: Incompatibility Breeds Danger
A critical safety measure is the segregation of incompatible wastes to prevent dangerous chemical reactions.[6][7][8] Incompatible hazardous wastes should never be stored in the same secondary containment tray.[8] For instance, flammable liquids should be stored separately from oxidizers, and acids should be kept away from bases.
3. Containerization and Labeling: Clear and Secure Containment
Proper containment and labeling are paramount for safe storage and transport.
-
Container Selection : Waste must be stored in containers that are compatible with the chemical composition of the waste.[6][7] Containers must be in good condition, free of leaks or cracks, and have a secure, screw-cap lid.[6][7] To prevent overfilling and potential spills from chemical expansion, containers should be filled to no more than 80% of their capacity.[5]
-
Labeling : All hazardous waste containers must be affixed with a completed Hazardous Waste Label as soon as waste is first added.[5][7] The label must include the full chemical name(s) of the contents in English; chemical abbreviations or formulas are not acceptable.[7] The accumulation start date, marking the day the first drop of waste enters the container, must also be clearly indicated.[5]
4. Storage: A Designated and Safe Location
Hazardous waste must be stored in a designated satellite accumulation area (SAA) within the laboratory, as close as practical to where it is generated.[5][8] This area should be clearly marked and separate from non-waste chemicals.[8] All liquid waste containers must be stored in secondary containment, such as a plastic tub, that can hold at least 110% of the volume of the largest container.[6]
5. Requesting Pickup: Timely and Proper Disposal
Laboratories are typically allowed to store hazardous waste for a maximum of 180 days.[6] Once a container is nearing its full capacity or the accumulation time limit is approaching, a pickup must be scheduled with the institution's EH&S department.[6][7][9] This is often done through an online waste pickup request system.[9]
Disposal Workflows
To visualize the procedural steps for managing hazardous waste, the following diagrams illustrate the general workflow for chemical waste disposal and the decision-making process for handling empty chemical containers.
Special Waste Streams
Certain types of laboratory waste require special handling procedures:
-
Sharps : Needles, scalpels, and razor blades must always be disposed of in a designated, puncture-proof sharps container, even if uncontaminated.[1][5] Chemically contaminated sharps should be managed as chemical waste within a sharps container.[5]
-
Biohazardous Waste : This includes materials potentially contaminated with infectious agents, such as human or animal blood and tissues.[10] These wastes must be collected in labeled containers with biohazard symbols.[1] Liquid biohazardous waste may often be disinfected with bleach before being flushed down the drain with copious amounts of water, though specific institutional policies should always be followed.[1]
-
Mixed Waste : Waste that falls into multiple hazard categories, such as being both radioactive and chemically hazardous, presents significant disposal challenges and is extremely costly to manage.[1] The generation of such waste must typically be approved by EH&S before any experiments begin.[1]
By adhering to these established procedures, researchers and laboratory personnel can effectively manage their hazardous waste, ensuring a safe working environment and minimizing their environmental impact. Always consult your institution's specific Laboratory Safety Manual and EH&S department for detailed guidance.[2][3][4]
References
- 1. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 2. ehs.ucf.edu [ehs.ucf.edu]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. Redirect Page | Environmental Health & Safety | University of Houston [uh.edu]
- 5. myusf.usfca.edu [myusf.usfca.edu]
- 6. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Waste Disposal | UC EH&S [ehs.uc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
